Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17-10-8-16(9-11-17)12-4-6-13(18)7-5-12/h4-7,18H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHWSWXESXPBOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470641 | |
| Record name | tert-Butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158985-25-2 | |
| Record name | tert-Butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Hydroxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical research and drug development. This document details the experimental protocols for its preparation and summarizes its key analytical and physical data.
Core Compound Information
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 1-Boc-4-(4-hydroxyphenyl)piperazine, N-Boc-4-(4-hydroxyphenyl)piperazine |
| CAS Number | 158985-25-2 |
| Molecular Formula | C₁₅H₂₂N₂O₃ |
| Molecular Weight | 278.35 g/mol |
| Appearance | Buff solid |
| Primary Application | Protein Degrader Building Block[1] |
Synthesis Protocol
The synthesis of this compound is typically achieved through the protection of the piperazine nitrogen of 1-(4-hydroxyphenyl)piperazine with a tert-butoxycarbonyl (Boc) group.
Experimental Procedure
A common and effective method for the synthesis is as follows[2]:
-
Reaction Setup: A suspension of 1-(4-hydroxyphenyl)piperazine (2.40 g, 13.5 mmol) is prepared in dichloromethane (60 ml).
-
Reagent Addition: To this suspension, di-tert-butyl dicarbonate (3.13 g, 14.3 mmol) is added.
-
Reaction Conditions: The reaction mixture is stirred overnight at room temperature.
-
Work-up: The resulting mixture is filtered, and the filtrate is evaporated to remove the solvent.
-
Purification: The crude product is purified by trituration with diethyl ether.
-
Final Product: The purified product, this compound, is obtained as a buff solid (2.76 g, 74% yield)[2].
Synthesis Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Characterization Data
The structural confirmation and purity of the synthesized compound are established through various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.48 | s | 9H | C(CH₃)₃ |
| 2.99 | m | 4H | 2 x piperazinyl CH₂ |
| 3.58 | m | 4H | 2 x piperazinyl CH₂ |
| 5.18 | br s | 1H | ArOH |
| 6.77 | m | 2H | ArH |
| 6.85 | m | 2H | ArH |
Data sourced from PrepChem.com[2]
Mass Spectrometry (MS)
| Adduct | Predicted m/z |
| [M+H]⁺ | 279.17034 |
| [M+Na]⁺ | 301.15228 |
| [M-H]⁻ | 277.15578 |
| [M+NH₄]⁺ | 296.19688 |
| [M+K]⁺ | 317.12622 |
Biological Context and Applications
Piperazine derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities[5]. The title compound, this compound, is classified as a "Protein Degrader Building Block"[1]. This suggests its utility as a precursor or intermediate in the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs) or other targeted protein degraders, which are of significant interest in modern drug discovery.
Due to the lack of specific studies on the biological activity of the title compound itself, a signaling pathway diagram cannot be accurately constructed. However, the general workflow for utilizing such a building block in the development of a targeted protein degrader can be conceptualized.
Conceptual Drug Development Workflow
References
- 1. calpaclab.com [calpaclab.com]
- 2. prepchem.com [prepchem.com]
- 3. 4-(4-Hydroxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester | C15H22N2O3 | CID 11687740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 4-(4-hydroxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester (C15H22N2O3) [pubchemlite.lcsb.uni.lu]
- 5. connectjournals.com [connectjournals.com]
"Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate. This compound, often used as a key intermediate in the synthesis of pharmacologically active molecules, is detailed through its fundamental properties, synthesis, and analytical characterization. Furthermore, this guide explores its role as a precursor in the development of tyrosinase inhibitors, shedding light on its potential in therapeutic applications related to melanin biosynthesis. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and the relevant biological signaling pathway.
Chemical and Physical Properties
This compound, also known as 1-Boc-4-(4-hydroxyphenyl)piperazine, is a solid, light brown to brown organic compound.[1] It is a key building block in medicinal chemistry due to its bifunctional nature, possessing a reactive phenolic hydroxyl group and a Boc-protected piperazine nitrogen.
Identifiers and General Properties
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 158985-25-2 | [2][3][4][5][6][7] |
| Molecular Formula | C₁₅H₂₂N₂O₃ | [2][3][4][5][6][7] |
| Molecular Weight | 278.35 g/mol | [2][3][4][6] |
| Appearance | Light brown to brown solid | [1][8] |
| Storage Conditions | 2-8°C, Sealed in dry conditions | [1][4] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of the compound. It is important to note that several of these values are predicted from computational models and have not been experimentally verified in the available literature.
| Property | Value | Type | Source |
| Boiling Point | 436.0 ± 40.0 °C | Predicted | [1][9] |
| Density | 1.167 ± 0.06 g/cm³ | Predicted | [1][9] |
| pKa | 12.18 ± 0.30 | Predicted | [1][9] |
| XLogP | 2.3 | Computed | [2] |
Experimental Protocols
Synthesis of this compound
Two common synthetic routes are reported for the preparation of this compound.
Method 1: In Dichloromethane
This method involves the reaction of 1-(4-hydroxyphenyl)piperazine with di-tert-butyl dicarbonate in an organic solvent.
-
Reactants: 1-(4-hydroxyphenyl)piperazine (1.0 eq), Di-tert-butyl dicarbonate (1.06 eq).
-
Solvent: Dichloromethane.
-
Procedure:
-
Suspend 1-(4-hydroxyphenyl)piperazine in dichloromethane.
-
Add di-tert-butyl dicarbonate to the suspension.
-
Stir the mixture overnight at room temperature.
-
Filter the reaction mixture.
-
Evaporate the filtrate to obtain the crude product.
-
Triturate the crude product with diethyl ether to yield the final product as a buff solid.
-
Method 2: In Water with a Base
This alternative method utilizes an aqueous medium with a base.[8]
-
Reactants: 4-(1-piperazinyl)phenol (1.0 eq), Sodium hydroxide (1.5 eq), Di-tert-butyl dicarbonate (1.1 eq).[8]
-
Solvent: Water.[8]
-
Procedure:
-
Dissolve 4-(1-piperazinyl)phenol in water.
-
Add sodium hydroxide to the solution.
-
Add di-tert-butyl dicarbonate to the mixture.[8]
-
Stir the reaction mixture at room temperature overnight.[8]
-
Filter the reaction mixture to collect the product as a brown solid.[8]
-
Wash the solid with water. The product can be used for subsequent reactions without further purification.[8]
-
A generalized workflow for the synthesis and purification is depicted below.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
High-Performance Liquid Chromatography (HPLC): While a specific method for the title compound is not detailed in the literature, a general reversed-phase HPLC method can be developed. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is a common starting point for compounds of this nature. Detection is typically performed using a UV detector at a wavelength around 280 nm.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the phenolic hydroxyl group may be necessary to improve volatility and peak shape. The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
The general workflow for analytical characterization is outlined below.
Biological Activity and Signaling Pathways
While this compound itself is primarily a synthetic intermediate, its core structure is present in molecules with significant biological activity. Derivatives of 4-(4-hydroxyphenyl)piperazine have been investigated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[3][10]
Inhibition of Tyrosinase and the Melanin Biosynthesis Pathway
Tyrosinase is a copper-containing enzyme that catalyzes the first two rate-limiting steps in the production of melanin: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[3][10] Dopaquinone is then converted through a series of reactions into melanin. Overproduction of melanin can lead to hyperpigmentation disorders.
Derivatives of 4-(4-hydroxyphenyl)piperazine have been shown to act as competitive inhibitors of tyrosinase.[10] Although the title compound is a precursor, it has a reported IC₅₀ value of 28.9 μM against tyrosinase from Agaricus bisporus.[3] This suggests that the 4-hydroxyphenylpiperazine moiety plays a role in binding to the active site of the enzyme.
The signaling pathway for melanin synthesis, which can be modulated by inhibitors derived from this compound, is illustrated below.
Safety and Handling
Based on GHS classifications, this compound is considered harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, particularly in the field of medicinal chemistry. Its physical and chemical properties, along with established synthetic and analytical protocols, make it an accessible building block for the development of novel compounds. The demonstrated activity of its derivatives as tyrosinase inhibitors highlights its potential for the discovery of new therapeutic agents for the treatment of hyperpigmentation disorders. Further research into the experimental determination of its physicochemical properties and the exploration of its utility in the synthesis of other biologically active molecules is warranted.
References
- 1. 1-BOC-4-(4-HYDROXY-PHENYL)-PIPERAZINE CAS#: 158985-25-2 [m.chemicalbook.com]
- 2. 4-(4-Hydroxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester | C15H22N2O3 | CID 11687740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 158985-25-2|this compound|BLD Pharm [bldpharm.com]
- 5. vibrantpharma.com [vibrantpharma.com]
- 6. 158985-25-2[this compound]- Acmec Biochemical [acmec.com.cn]
- 7. calpaclab.com [calpaclab.com]
- 8. 1-BOC-4-(4-HYDROXY-PHENYL)-PIPERAZINE | 158985-25-2 [chemicalbook.com]
- 9. 1-BOC-4-(4-HYDROXY-PHENYL)-PIPERAZINE CAS#: 158985-25-2 [amp.chemicalbook.com]
- 10. Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate
CAS Number: 158985-25-2
A comprehensive overview for researchers, scientists, and drug development professionals.
This technical guide provides a detailed examination of tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate, a key building block in modern medicinal chemistry. This document consolidates essential physicochemical data, spectroscopic information, detailed synthesis protocols, and its significant applications in drug discovery, particularly in the development of novel therapeutics.
Chemical and Physical Properties
This compound is a multi-functional molecule incorporating a Boc-protected piperazine, a common motif in drug design for its favorable pharmacokinetic properties, and a phenol group that can be readily modified.[1] The compound typically appears as a light brown to brown solid.[2][3]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₂N₂O₃ | [4][5] |
| Molecular Weight | 278.35 g/mol | [4][5] |
| CAS Number | 158985-25-2 | [4] |
| Appearance | Light brown to brown solid | [2][3] |
| Boiling Point (Predicted) | 436.0 ± 40.0 °C | [6] |
| Density (Predicted) | 1.167 ± 0.06 g/cm³ | [6] |
| pKa (Predicted) | 12.18 ± 0.30 | [6] |
| Storage Temperature | 2-8°C | [6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the chemical structure and purity of this compound.
Table 2: NMR Spectroscopic Data
| Nucleus | Solvent | Chemical Shift (δ) ppm | Source(s) |
| ¹H NMR | DMSO-d₆ | 6.79 (d, 2H), 6.66 (d, 2H), 3.43 (t, 4H), 2.88 (t, 4H), 1.41 (s, 9H) | [3] |
| ¹H NMR | CDCl₃ | 6.85 (m, 2H), 6.77 (m, 2H), 5.18 (br s, 1H, ArOH), 3.58 (m, 4H), 2.99 (m, 4H), 1.48 (s, 9H) | [7] |
| ¹³C NMR | DMSO-d₆ | 153.8, 151.4, 144.0, 118.5, 115.4, 78.8, 50.3, 28.0 | [3] |
Synthesis Protocols
This compound can be synthesized through straightforward and high-yielding procedures. Below are two detailed experimental protocols.
Protocol 1: Synthesis in Aqueous Medium
This protocol describes a method using a water-based solvent system.
Experimental Procedure:
-
To a solution of 4-(1-piperazinyl)phenol (2.0 g, 11.22 mmol) in water (56 mL), add sodium hydroxide (673 mg, 16.83 mmol).
-
To this mixture, add di-tert-butyl dicarbonate (2.7 g, 12.34 mmol).
-
Stir the reaction mixture at room temperature overnight.
-
Filter the reaction mixture to collect the product.
-
Wash the collected solid with water (50 mL).
-
The product, this compound, is obtained as a brown solid (3.1 g, 99% yield) and can be used in subsequent steps without further purification.[3]
Protocol 2: Synthesis in Dichloromethane
This protocol utilizes an organic solvent for the reaction.
Experimental Procedure:
-
Suspend 1-(4-hydroxyphenyl)piperazine (2.40 g, 13.5 mmol) in dichloromethane (60 ml).
-
Add di-tert-butyl dicarbonate (3.13 g, 14.3 mmol) to the suspension.
-
Stir the mixture overnight at room temperature.
-
Filter the reaction mixture and evaporate the filtrate.
-
Triturate the residue with diethyl ether to yield 1-(tert-butoxycarbonyl)-4-(4-hydroxyphenyl)piperazine as a buff solid (2.76 g, 74% yield).[7]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1-BOC-4-(4-HYDROXY-PHENYL)-PIPERAZINE | 158985-25-2 [chemicalbook.com]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. 1-BOC-4-(4-HYDROXY-PHENYL)-PIPERAZINE - Safety Data Sheet [chemicalbook.com]
- 6. 1-BOC-4-(4-HYDROXY-PHENYL)-PIPERAZINE CAS#: 158985-25-2 [amp.chemicalbook.com]
- 7. prepchem.com [prepchem.com]
"Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate" molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate, a key building block in medicinal chemistry and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] This document details its molecular structure, chemical properties, synthesis protocols, and its role in targeted protein degradation.
Molecular Structure and Chemical Properties
This compound is a bifunctional molecule featuring a piperazine core. One nitrogen of the piperazine is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis, while the other is attached to a 4-hydroxyphenyl group. This terminal phenol provides a reactive handle for further chemical modification.
Molecular Formula and Identifiers
The fundamental chemical identifiers and properties of this compound are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 158985-25-2 | [1][3][4] |
| Molecular Formula | C₁₅H₂₂N₂O₃ | [1][3][4][5] |
| Molecular Weight | 278.35 g/mol | [3][4][5] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)O | [3] |
| InChIKey | YEHWSWXESXPBOS-UHFFFAOYSA-N | [3] |
Physicochemical Properties
| Property | Value | Source |
| Appearance | Light brown to brown solid | [6] |
| Purity | ≥97% | [1][4] |
| Boiling Point (Predicted) | 436.0 ± 40.0 °C | [6] |
| Density (Predicted) | 1.167 ± 0.06 g/cm³ | [6] |
| pKa (Predicted) | 12.18 ± 0.30 | [6] |
| Storage Conditions | Room temperature, sealed in dry conditions (2-8°C for long-term storage) | [4][5] |
Molecular Structure Visualization
The two-dimensional chemical structure of this compound is depicted below.
Caption: Molecular structure of this compound.
Experimental Protocols: Synthesis
Two common methods for the synthesis of this compound are detailed below.
Method 1: Synthesis in Dichloromethane
This protocol involves the reaction of 1-(4-hydroxyphenyl)piperazine with di-tert-butyl dicarbonate in an organic solvent.[7]
Materials:
-
1-(4-hydroxyphenyl)piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Suspend 1-(4-hydroxyphenyl)piperazine (1.0 eq) in dichloromethane.
-
Add di-tert-butyl dicarbonate (1.05 eq) to the suspension.
-
Stir the mixture at room temperature overnight.
-
Filter the reaction mixture to remove any insoluble material.
-
Evaporate the filtrate to dryness under reduced pressure.
-
Triturate the resulting residue with diethyl ether to induce precipitation.
-
Collect the solid product by filtration and dry under vacuum.
Method 2: Synthesis in Aqueous Sodium Hydroxide
This alternative method utilizes an aqueous basic solution for the reaction.[6][8]
Materials:
-
4-(1-piperazinyl)phenol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Water
Procedure:
-
Dissolve 4-(1-piperazinyl)phenol (1.0 eq) in water.
-
Add sodium hydroxide (1.5 eq) to the solution.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.
-
Stir the mixture vigorously at room temperature overnight.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water.
-
The product can be used in the next step without further purification or can be dried.
Role in Targeted Protein Degradation (PROTACs)
This compound is a valuable building block in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The workflow for PROTAC synthesis and mechanism of action is illustrated below.
Caption: Synthesis and mechanism of action of a PROTAC utilizing the title compound as a building block.
References
- 1. calpaclab.com [calpaclab.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 4-(4-Hydroxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester | C15H22N2O3 | CID 11687740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. 158985-25-2|this compound|BLD Pharm [bldpharm.com]
- 6. 1-BOC-4-(4-HYDROXY-PHENYL)-PIPERAZINE CAS#: 158985-25-2 [amp.chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. 1-BOC-4-(4-HYDROXY-PHENYL)-PIPERAZINE | 158985-25-2 [chemicalbook.com]
The Versatility of Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry. Its structure, featuring a Boc-protected piperazine, a phenol group, and a central piperazine ring, offers multiple points for chemical modification, making it a versatile scaffold for the synthesis of a diverse range of biologically active compounds. The piperazine ring itself is a common motif in many approved drugs, known to improve pharmacokinetic properties such as solubility and membrane permeability. The phenolic hydroxyl group can act as a hydrogen bond donor and a key interaction point with biological targets, or serve as a handle for further derivatization. The Boc-protecting group allows for selective reactions at the other nitrogen of the piperazine ring, providing a strategic advantage in multi-step syntheses.
This technical guide provides an in-depth overview of the utility of this compound as a building block, focusing on its application in the development of tyrosinase inhibitors and agents with activity in the central nervous system (CNS). This document will detail synthetic methodologies, present quantitative biological data, and illustrate relevant signaling pathways.
I. Application in the Development of Tyrosinase Inhibitors
Tyrosinase is a key enzyme in the melanin biosynthesis pathway, and its inhibition is a major strategy for the treatment of hyperpigmentation disorders and for use in cosmetic skin-lightening products. The 4-(4-hydroxyphenyl)piperazine scaffold has emerged as a promising framework for the design of potent tyrosinase inhibitors.
A. Synthesis of (4-(4-hydroxyphenyl)piperazin-1-yl)(aryl)methanone Derivatives
A common synthetic route to explore the structure-activity relationship (SAR) of this scaffold involves the acylation of the unprotected 4-(4-hydroxyphenyl)piperazine with various benzoyl chlorides. The initial building block, this compound, can be deprotected under acidic conditions to yield the free piperazine for subsequent reactions.
Experimental Protocol: General Procedure for the Synthesis of (4-(4-hydroxyphenyl)piperazin-1-yl)(aryl)methanone Derivatives[1]
Materials:
-
4-(4-hydroxyphenyl)piperazine
-
Appropriate benzoyl chloride derivative
-
N,N-diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water (H₂O)
Procedure:
-
To a stirred solution of 4-(4-hydroxyphenyl)piperazine (1.0 eq) in DMF at 0 °C, add DIPEA (1.5 eq).
-
Add the corresponding substituted benzoyl chloride (1.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Upon completion of the reaction (monitored by TLC), add water to the mixture.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine (3 x volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired (4-(4-hydroxyphenyl)piperazin-1-yl)(aryl)methanone derivative.
B. Quantitative Data: Tyrosinase Inhibitory Activity
A series of (4-(4-hydroxyphenyl)piperazin-1-yl)(aryl)methanone derivatives have been synthesized and evaluated for their inhibitory activity against mushroom tyrosinase. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.
| Compound | Substituent (R) | IC₅₀ (µM) vs. Mushroom Tyrosinase |
| 1 | H | 73.2 |
| 2 | 2-F | 4.6 |
| 3 | 3-F | 6.8 |
| 4 | 4-F | 8.2 |
| 5 | 2-Cl | 2.1 |
| 6 | 3-Cl | 7.5 |
| 7 | 4-Cl | 9.3 |
| 8 | 2,4-diCl | 1.5 |
| 9 | 2-Br | 3.9 |
| 10 | 3-Br | 8.1 |
| 11 | 4-Br | 10.5 |
| 12 | 2-I | 4.2 |
| 13 | 2-CH₃ | 15.6 |
| 14 | 3-CH₃ | 22.4 |
| 15 | 4-CH₃ | 28.9 |
| 16 | 2-OCH₃ | 12.3 |
| 17 | 3-OCH₃ | 18.7 |
| 18 | 4-OCH₃ | 25.1 |
| 19 | 2-NO₂ | 5.5 |
| 20 | 3-NO₂ | 9.8 |
| 21 | 4-NO₂ | 14.2 |
| Kojic Acid (Reference) | - | 17.8 |
Experimental Protocol: Tyrosinase Inhibition Assay
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Test compounds dissolved in DMSO
-
Phosphate buffer (0.1 M, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in phosphate buffer. The final DMSO concentration should not exceed 1-2%.
-
In a 96-well plate, add the following to each well:
-
Test wells: 20 µL of test compound dilution, 100 µL of phosphate buffer, and 40 µL of mushroom tyrosinase solution.
-
Control wells: 20 µL of vehicle (DMSO in buffer), 100 µL of phosphate buffer, and 40 µL of tyrosinase solution.
-
Blank wells: 20 µL of test compound dilution or vehicle, and 140 µL of phosphate buffer (no enzyme).
-
-
Initiate the enzymatic reaction by adding 40 µL of L-DOPA solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at 475 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_blank_control) - (A_sample - A_blank_sample) ] / (A_control - A_blank_control) * 100
C. Signaling Pathway: Melanin Biosynthesis
The following diagram illustrates the simplified melanin biosynthesis pathway, highlighting the role of tyrosinase.
Caption: Simplified overview of the melanin biosynthesis pathway catalyzed by tyrosinase.
II. Application in the Development of Central Nervous System (CNS) Agents
The 4-(4-hydroxyphenyl)piperazine scaffold is also a privileged structure in the design of ligands for various CNS targets, including serotonin and dopamine receptors. The structural features of this building block allow for the synthesis of compounds with potential anxiolytic, antidepressant, and antipsychotic activities.
A. Synthesis of a CNS-Active Derivative: LQFM180
A notable example is the synthesis of 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one (LQFM180), which has shown promising anxiolytic and antidepressant-like activities in preclinical models.[1] The synthesis involves the reaction of 1-(2-methoxyacetyl)piperazine with 4-(bromomethyl)-2,6-di-tert-butylphenol.
Experimental Protocol: Synthesis of 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one (LQFM180)[2]
Materials:
-
1-(2-methoxyacetyl)piperazine
-
4-(bromomethyl)-2,6-di-tert-butylphenol
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
Procedure:
-
A mixture of 1-(2-methoxyacetyl)piperazine (1.0 eq), 4-(bromomethyl)-2,6-di-tert-butylphenol (1.0 eq), and K₂CO₃ (2.0 eq) in acetonitrile is refluxed for 24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield LQFM180.
B. Quantitative Data: In Vivo Behavioral Studies of LQFM180
LQFM180 has been evaluated in rodent models of anxiety and depression, demonstrating significant effects.
| Behavioral Test | Animal Model | Dose (mg/kg, p.o.) | Observed Effect |
| Elevated Plus Maze | Mice | 18.8 | Increased time spent in open arms (anxiolytic-like) |
| Forced Swim Test | Mice | 18.8 | Decreased immobility time (antidepressant-like) |
Competition binding assays have indicated that LQFM180 interacts with α1B-adrenergic, 5-HT1A, and D2 receptors in the low micromolar range.[1]
Experimental Protocol: Elevated Plus Maze (EPM)[3][4][5][6][7]
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Acclimatize the mice to the testing room for at least 1 hour before the experiment.
-
Administer the test compound (e.g., LQFM180) or vehicle orally at a specified time before the test.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the closed arms using a video tracking system.
-
An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.
Experimental Protocol: Forced Swim Test (FST)[8][9][10][11][12]
Apparatus:
-
A transparent cylindrical container filled with water (23-25 °C) to a depth where the mouse cannot touch the bottom.
Procedure:
-
Acclimatize the mice to the testing room.
-
Administer the test compound or vehicle.
-
Gently place the mouse into the water-filled cylinder.
-
Record the behavior of the mouse for a 6-minute session.
-
The last 4 minutes of the session are typically analyzed for immobility time (the time the mouse spends floating without struggling).
-
A decrease in immobility time suggests an antidepressant-like effect.
C. Signaling Pathways: Serotonin 5-HT1A, Dopamine D2, and α1B-Adrenergic Receptors
The following diagrams illustrate the simplified signaling pathways for the receptors implicated in the CNS activity of LQFM180.
Caption: Simplified 5-HT1A receptor signaling cascade leading to neuronal inhibition.
Caption: Simplified Dopamine D2 receptor signaling cascade leading to cellular response modulation.
Caption: Simplified α1B-adrenergic receptor signaling cascade leading to cellular responses.
Conclusion
This compound is a highly adaptable and valuable building block for the discovery and development of new therapeutic agents. Its utility has been demonstrated in the creation of potent tyrosinase inhibitors and promising CNS-active compounds. The synthetic accessibility and the possibility for diverse chemical modifications make this scaffold an attractive starting point for medicinal chemists. Further exploration of this privileged structure is likely to yield novel drug candidates for a wide range of diseases. This guide provides a foundational understanding of its applications, supported by quantitative data and detailed experimental protocols, to aid researchers in their drug discovery endeavors.
References
The Versatile Building Block: A Technical Guide to tert-Butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate in Novel Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate, a versatile synthetic intermediate with significant applications in medicinal chemistry and drug discovery. We will detail its synthesis, physicochemical properties, and, most importantly, its role as a core scaffold in the development of novel bioactive compounds. This document will provide detailed experimental protocols for the synthesis of promising therapeutic agents, including tyrosinase inhibitors for dermatological applications and precursors for GPR119 agonists and the CDK4/6 inhibitor, Palbociclib, for the treatment of metabolic disorders and cancer, respectively. All quantitative data is presented in structured tables for clarity, and key synthetic and signaling pathways are visualized using diagrams to facilitate understanding.
Introduction
The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs due to its favorable pharmacokinetic properties and its ability to engage in multiple hydrogen bonding interactions.[1] When functionalized with a protected nitrogen and a reactive phenolic group, as in this compound, it becomes a powerful building block for creating diverse libraries of compounds. The Boc-protecting group offers stability during various synthetic transformations and can be readily removed under acidic conditions, while the hydroxyl group on the phenyl ring provides a versatile handle for a range of chemical modifications, including etherification, acylation, and conversion to other functional groups.
This guide will focus on the practical application of this key intermediate in the synthesis of three distinct classes of molecules with significant therapeutic potential.
Physicochemical Properties and Synthesis of the Core Scaffold
This compound is a commercially available, stable solid at room temperature.[2][3] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 158985-25-2 | [2] |
| Molecular Formula | C₁₅H₂₂N₂O₃ | [2] |
| Molecular Weight | 278.35 g/mol | [2] |
| Purity | Typically >97% | [2] |
| Appearance | Buff solid | [4] |
Synthesis of this compound
The core compound can be readily synthesized via the protection of the piperazine nitrogen of 1-(4-hydroxyphenyl)piperazine with di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol:
To a suspension of 1-(4-hydroxyphenyl)piperazine (1.0 eq) in dichloromethane, di-tert-butyl dicarbonate (1.05 eq) is added. The reaction mixture is stirred at room temperature overnight. Following the completion of the reaction (monitored by TLC), the mixture is filtered, and the filtrate is evaporated under reduced pressure. The resulting crude product is triturated with diethyl ether to yield this compound as a solid.[4]
| Reactant | Molar Ratio | Typical Yield |
| 1-(4-hydroxyphenyl)piperazine | 1.0 | ~74%[4] |
| Di-tert-butyl dicarbonate | 1.05 |
Application in the Synthesis of Novel Tyrosinase Inhibitors
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a major strategy for the treatment of hyperpigmentation disorders.[5] The phenolic core of this compound serves as an excellent starting point for the development of potent tyrosinase inhibitors.
Synthesis of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone Derivatives
A series of potent tyrosinase inhibitors can be synthesized by acylating the free piperazine nitrogen (after Boc-deprotection) with various aroyl chlorides.
Experimental Workflow:
Caption: Synthetic workflow for tyrosinase inhibitors.
Experimental Protocol:
-
Boc Deprotection: this compound is dissolved in a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) and stirred at room temperature. After completion, the solvent is removed under reduced pressure to yield the deprotected piperazine intermediate.
-
Acylation: To a solution of the deprotected piperazine intermediate (1.0 eq) and a suitable base (e.g., triethylamine, 1.5 eq) in a solvent such as dichloromethane at 0 °C, the desired aroyl chloride (1.0 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the final (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivative.
Quantitative Data: Tyrosinase Inhibitory Activity
The synthesized compounds have been shown to exhibit potent inhibitory activity against mushroom tyrosinase, with several derivatives showing significantly lower IC₅₀ values than the standard inhibitor, kojic acid.
| Compound | Aroyl Moiety | IC₅₀ (µM) vs. Mushroom Tyrosinase | Reference |
| 1 | 2-Chlorobenzoyl | 4.6 ± 0.3 | [5] |
| 2 | 2,4-Dichlorobenzoyl | 1.5 ± 0.1 | [5] |
| 3 | 2-Bromobenzoyl | 3.8 ± 0.2 | [5] |
| 4 | 2-(Trifluoromethyl)benzoyl | 4.2 ± 0.3 | [5] |
| Kojic Acid (Standard) | - | 17.8 ± 1.2 | [5] |
Tyrosinase Inhibition Signaling Pathway
The synthesized compounds act as competitive inhibitors of tyrosinase, interfering with the initial steps of melanin production.
Caption: Tyrosinase inhibition pathway.
Pathway to GPR119 Agonists
G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity. Its activation leads to the release of incretin hormones, which in turn stimulate glucose-dependent insulin secretion. The phenolic hydroxyl group of our core compound can be utilized to synthesize GPR119 agonists through ether linkages.
Proposed Synthesis via Williamson Ether Synthesis
A common strategy for synthesizing GPR119 agonists involves linking a piperidine or piperazine core to a substituted aromatic or heteroaromatic moiety via an ether bond. The Williamson ether synthesis is a suitable method for this transformation.
Experimental Workflow:
Caption: Synthesis of GPR119 agonist precursors.
Proposed Experimental Protocol (General):
To a solution of this compound (1.0 eq) in a polar aprotic solvent such as DMF or acetone, a base (e.g., potassium carbonate or sodium hydride, 1.2 eq) is added, and the mixture is stirred at room temperature. Subsequently, the desired alkyl halide (R-X, where R is a group known to impart GPR119 agonistic activity, 1.1 eq) is added, and the reaction mixture is heated. After completion of the reaction, the mixture is cooled, quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product can be purified by chromatography.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist leads to an increase in intracellular cAMP, which triggers the release of insulin and incretin hormones.
Caption: GPR119 signaling pathway.
Towards the Synthesis of Palbociclib: A CDK4/6 Inhibitor
Palbociclib is an important therapeutic agent for certain types of breast cancer. A key intermediate in its synthesis is an aminopyridine-substituted piperazine. The phenolic group of our core compound can be converted to an amino group, thus providing a pathway to this crucial intermediate.
Proposed Synthesis of the Aminophenylpiperazine Intermediate
A two-step process involving the conversion of the phenol to an aryl triflate followed by a Buchwald-Hartwig amination can be employed to synthesize the desired aminophenylpiperazine derivative.
Experimental Workflow:
Caption: Synthesis of a Palbociclib precursor.
Proposed Experimental Protocol (General):
-
Triflation: To a solution of this compound (1.0 eq) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.5 eq) in a suitable solvent like dichloromethane at 0 °C, triflic anhydride (1.2 eq) is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. Upon completion, the reaction is quenched, and the aryl triflate intermediate is isolated and purified.[6][7]
-
Buchwald-Hartwig Amination: The aryl triflate intermediate (1.0 eq) is combined with a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), a base (e.g., NaOtBu), and an ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia surrogate) in an inert solvent like toluene. The mixture is heated under an inert atmosphere until the reaction is complete. After cooling, the reaction mixture is worked up, and the desired tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate is purified by chromatography.
Conclusion
This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its readily available and modifiable structure provides a gateway to a diverse range of novel compounds with significant therapeutic potential. This guide has provided detailed insights and experimental frameworks for the synthesis of tyrosinase inhibitors, GPR119 agonists, and a key precursor for the anticancer drug Palbociclib. The methodologies and pathways described herein are intended to serve as a practical resource for researchers and scientists in the field of drug discovery and development, facilitating the exploration of new chemical space and the creation of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. prepchem.com [prepchem.com]
- 5. quora.com [quora.com]
- 6. Practical Synthesis of Aryl Triflates under Aqueous Conditions [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate and its derivatives. This scaffold has emerged as a versatile pharmacophore in drug discovery, with analogues demonstrating a wide range of biological activities, including tyrosinase inhibition, anticancer properties, and modulation of G-protein coupled receptors (GPCRs) and ion channels.
Core Structure and Chemical Properties
The foundational molecule, this compound, possesses a key structural motif comprising a piperazine ring N-substituted with a tert-butoxycarbonyl (Boc) protecting group and N'-substituted with a 4-hydroxyphenyl group. The Boc group can be readily removed under acidic conditions, allowing for further functionalization of the piperazine nitrogen, while the phenolic hydroxyl group provides a handle for derivatization and is often crucial for biological activity.
| Property | Value |
| Molecular Formula | C₁₅H₂₂N₂O₃ |
| Molecular Weight | 278.35 g/mol |
| CAS Number | 158985-25-2 |
| Appearance | Solid |
| IUPAC Name | This compound |
Synthesis of the Core Scaffold and Derivatives
The synthesis of the core scaffold and its derivatives can be achieved through several synthetic routes. A common approach involves the N-arylation of a piperazine derivative, followed by protection of the second nitrogen atom. Subsequent modifications can be made to the phenolic hydroxyl group or by deprotection and functionalization of the piperazine nitrogen.
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of this compound and its subsequent derivatization.
Caption: General synthetic workflow for the core scaffold and its derivatives.
Biological Activities and Structure-Activity Relationships (SAR)
Derivatives of the this compound scaffold have been investigated for a variety of biological activities. The following sections summarize the key findings in several therapeutic areas.
Tyrosinase Inhibition
A significant body of research has focused on (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. These compounds show potential for the treatment of hyperpigmentation disorders.
Quantitative Data for Tyrosinase Inhibitors
| Compound | R Group | IC₅₀ (µM)[1] |
| 2 | H | 73.2 |
| 3 | 4-Phenyl | 128.3 |
| 7 | 2-Cl | 4.6 |
| 10 | 2,4-diCl | 1.5 |
| 11 | 2-Br | 3.9 |
| 17 | 2-CF₃ | 2.8 |
| 21 | 2-OCH₃ | 4.1 |
| Kojic Acid (Ref.) | - | 17.8 |
SAR Summary for Tyrosinase Inhibitors:
-
The 4-hydroxyphenyl moiety is a crucial structural requirement for activity.
-
Introduction of an aroyl group on the piperazine nitrogen generally enhances potency.
-
Hydrophobic ortho-substituents on the aroyl ring, such as halogens or trifluoromethyl groups, significantly improve inhibitory activity.[1]
-
The presence of a second chlorine atom at the 4-position of the aroyl ring, as in compound 10 , leads to a substantial increase in potency.[1]
Anticancer Activity
Arylpiperazine derivatives have garnered attention for their potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. The mechanisms of action are often multifactorial, involving the modulation of key signaling pathways implicated in cancer pathogenesis.
Quantitative Data for Anticancer Derivatives
| Derivative Class | Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| Thiazolinylphenyl-piperazines | MDA-MB-231 (Breast) | Varies | [2] |
| Quinoxalinyl–piperazine | Various | Varies | [2] |
| Vindoline-piperazine conjugates | MDA-MB-468 (Breast) | 1.00 | [3] |
| Vindoline-piperazine conjugates | HOP-92 (Lung) | 1.35 | [3] |
PI3K/Akt Signaling Pathway in Cancer
A common target for anticancer drugs is the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival. The following diagram illustrates this pathway.
Caption: Simplified PI3K/Akt signaling pathway in cancer.
Modulation of GPCRs and Ion Channels
Derivatives of the hydroxyphenylpiperazine scaffold have been shown to interact with various G-protein coupled receptors and ion channels, highlighting their potential in treating neurological and metabolic disorders.
Opioid Receptor Antagonism
1-Substituted 4-(3-hydroxyphenyl)piperazines have been identified as pure opioid receptor antagonists with nanomolar potencies at µ, δ, and κ receptors.
Quantitative Data for Opioid Receptor Antagonists
| Compound | Substitution | µ (Ke, nM) | δ (Ke, nM) | κ (Ke, nM) | Reference |
| 5a | N-phenylpropyl | 8.47 | 34.3 | 36.8 | [4] |
| 5b | N-phenylpropyl, (2S)-methyl | 0.88 | 13.4 | 4.09 | [4] |
| 5c | N-phenylpropyl, (3R)-methyl | 1.01 | 6.99 | 1.57 | [4] |
GPR119 Agonism
Certain piperazine-containing compounds have been investigated as agonists for GPR119, a promising target for the treatment of type 2 diabetes due to its role in glucose-dependent insulin secretion.
Quantitative Data for GPR119 Agonists
| Compound | Structure | hGPR119 EC₅₀ (nM) | Reference |
| 8 | Isopropyl carbamate from endo-azabicyclic alcohol | 0.6 | [5] |
| 26 | Furo[3,2-d]pyrimidine derivative | 42 | [6] |
| 35 | Phenylpiperazine derivative | 4.9 | [5] |
| 37 | Phenylpiperazine derivative | 8.8 | [5] |
TRPC6 Channel Modulation in Alzheimer's Disease
Piperazine derivatives have been identified as modulators of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[7] Activation of TRPC6 is being explored as a potential therapeutic strategy for Alzheimer's disease by promoting neuroprotective effects.[7][8]
TRPC6 Signaling in Neuroprotection
The activation of TRPC6 channels can initiate signaling cascades that are beneficial for neuronal health and synaptic plasticity.
Caption: Simplified TRPC6 signaling pathway in neuroprotection.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the characterization of this compound derivatives.
Synthesis of (4-(4-hydroxyphenyl)piperazin-1-yl)(aryl)methanones[1]
General Procedure for Pathway i (using benzoyl chlorides):
-
To a solution of 4-(piperazin-1-yl)phenol (1.12 mmol) and N,N-diisopropylethylamine (DIPEA, 1.68 mmol) in dimethylformamide (DMF, 4 mL) at 0 °C, add the appropriate benzoyl chloride derivative (1.12 mmol) dropwise.
-
Stir the reaction mixture overnight at room temperature.
-
Upon completion, add water and extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic phases with brine (3 x 15 mL) and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography to yield the desired (4-(4-hydroxyphenyl)piperazin-1-yl)(aryl)methanone.
General Procedure for Pathway ii (using benzoic acids):
-
Stir a mixture of the appropriate benzoic acid derivative (1.12 mmol) and N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU, 1.12 mmol) in DMF (4 mL) at room temperature for 1 hour.
-
Add a solution of 4-(piperazin-1-yl)phenol (1.12 mmol) and triethylamine (TEA, 1.12 mmol) in DMF.
-
Stir the reaction overnight at room temperature.
-
Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Wash the combined organic phases with brine and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the product by flash chromatography.
In Vitro Tyrosinase Inhibition Assay[1]
-
Prepare a solution of mushroom tyrosinase in 50 mM potassium phosphate buffer (pH 6.5).
-
Prepare various concentrations of the test compounds in DMSO.
-
In a 96-well plate, add the tyrosinase solution and the test compound solution.
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate the reaction by adding a solution of L-DOPA.
-
Measure the formation of dopachrome by monitoring the absorbance at 475 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay[9][10]
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Opioid Receptor Radioligand Binding Assay[11]
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the opioid receptor of interest in an ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, set up reactions for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add assay buffer, a selective radioligand (e.g., [³H]-DAMGO for µ-opioid receptors), and the membrane preparation.
-
Non-specific Binding: Add a high concentration of a non-selective antagonist (e.g., naloxone), the radioligand, and the membrane preparation.
-
Competitive Binding: Add varying concentrations of the test compound, the radioligand, and the membrane preparation.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound from the competitive binding curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
GPR119 cAMP Accumulation Assay[12][13]
-
Cell Culture:
-
Use a cell line stably expressing the human GPR119 receptor (e.g., HEK293-hGPR119).
-
Seed the cells in a 96-well or 384-well plate and culture overnight.
-
-
Assay Procedure:
-
Wash the cells with an assay buffer (e.g., HBSS with HEPES).
-
Add the assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate.
-
Add varying concentrations of the test GPR119 agonist or a known agonist as a positive control.
-
Incubate for a specified time (e.g., 30 minutes) to stimulate cAMP production.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in the samples from the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC₅₀ value.
-
TRPC6 Functional Assay (FLIPR Membrane Potential Assay)[1][14]
-
Cell Preparation:
-
Use a stable cell line expressing the TRPC6 channel (e.g., HEK293-TRPC6).
-
Seed the cells in a 96-well plate and culture overnight.
-
-
Dye Loading:
-
Load the cells with a fluorescent membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit dye) according to the manufacturer's instructions.
-
-
Assay on a FLIPR Instrument:
-
Place the plate in a FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
Establish a baseline fluorescence reading.
-
Add the test compounds (potential activators or inhibitors) to the wells.
-
For inhibitor screening, subsequently add a known TRPC6 agonist (e.g., OAG).
-
Monitor the change in fluorescence over time, which corresponds to changes in membrane potential due to ion channel activity.
-
-
Data Analysis:
-
Calculate the change in fluorescence in response to the compounds.
-
For activators, determine the EC₅₀ value from the dose-response curve.
-
For inhibitors, determine the IC₅₀ value from the inhibition curve.
-
Conclusion
The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to a diverse range of biologically active molecules. The synthetic accessibility and the possibility for systematic structural modifications make it an attractive starting point for the development of novel therapeutics targeting a variety of diseases, including hyperpigmentation disorders, cancer, and neurological conditions. This guide provides a foundational understanding of the chemistry and biology of these compounds, along with detailed experimental protocols to aid researchers in their drug discovery and development efforts. Further exploration of the structure-activity relationships and mechanisms of action of these derivatives is warranted to unlock their full therapeutic potential.
References
- 1. High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of a novel series of potent and orally bioavailable GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate is a key chemical intermediate, primarily utilized as a versatile scaffold in the synthesis of a variety of biologically active compounds. Its structure, featuring a piperazine ring, a hydroxyphenyl group, and a tert-butoxycarbonyl (Boc) protecting group, allows for strategic chemical modifications to develop novel therapeutic agents. While the compound itself is principally a building block, its deprotected core and subsequent derivatives have shown significant promise in medicinal chemistry, particularly in the development of enzyme inhibitors and agents targeting the central nervous system. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and, most importantly, the biological activities and mechanisms of action of its derivatives, with a focus on quantitative data and detailed experimental protocols.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 158985-25-2 | [1][2][3] |
| Molecular Formula | C₁₅H₂₂N₂O₃ | [1][2][3] |
| Molecular Weight | 278.35 g/mol | [1][4] |
| Appearance | Light brown to brown solid | |
| Purity | ≥97% | [2][3] |
| Storage Conditions | Room temperature or 2-8°C | [1] |
Synthesis
The synthesis of this compound is a straightforward process involving the protection of the piperazine nitrogen.
General Synthesis Protocol
A common method for the synthesis of this compound involves the reaction of 1-(4-hydroxyphenyl)piperazine with di-tert-butyl dicarbonate (Boc₂O).[5]
Experimental Protocol:
-
Suspend 1-(4-hydroxyphenyl)piperazine in a suitable solvent, such as dichloromethane or an aqueous solution with a base like sodium hydroxide.[5][6]
-
Stir the mixture at room temperature, typically overnight.[5][6]
-
Upon completion of the reaction, the product can be isolated by filtration.[5][6]
-
The resulting solid can be washed with water and used without further purification or triturated with a solvent like diethyl ether to yield the final product as a solid.[5][6]
Biological Activity and Derivatives
The primary biological significance of the this compound scaffold lies in its derivatives, which have been investigated for various therapeutic applications. A notable area of research is the development of tyrosinase inhibitors for the treatment of hyperpigmentation disorders.
Tyrosinase Inhibition
Derivatives of 1-(4-hydroxyphenyl)piperazine (the de-Boc protected core) have been synthesized and evaluated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.
Quantitative Data for (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone Derivatives as Tyrosinase Inhibitors:
| Compound | Substituent (R) | IC₅₀ (µM) [a] |
| 1 (Precursor) | H | 28.9 ± 1.5 |
| 7 | 2-Cl | 1.5 ± 0.1 |
| 10 | 2,4-diCl | 1.5 ± 0.1 |
| 11 | 2-Br | 2.1 ± 0.2 |
| 17 | 2-CF₃ | 4.6 ± 0.3 |
| 21 | 2-NO₂ | 2.3 ± 0.1 |
| Kojic Acid (Ref.) | - | 17.8 ± 0.9 |
| [a] IC₅₀ values are for the inhibition of the diphenolase activity of Agaricus bisporus tyrosinase (AbTYR).[1][2][5] |
These compounds were found to be competitive inhibitors of the diphenolase activity of tyrosinase.[1][2][5]
Melanogenesis Signaling Pathway
The derivatives of 1-(4-hydroxyphenyl)piperazine exert their effect by inhibiting tyrosinase, which is a critical enzyme in the melanogenesis signaling pathway.
Antioxidant Activity
Selected derivatives also demonstrated antioxidant properties, which is a beneficial characteristic for dermatological applications.
Quantitative Data for Antioxidant Activity:
| Compound | EC₅₀ (µM) [b] |
| 7 | 10.5 ± 0.8 |
| 10 | 9.0 ± 0.7 |
| 11 | 12.1 ± 0.9 |
| 17 | 15.3 ± 1.1 |
| 21 | 18.7 ± 1.4 |
| Trolox (Ref.) | 11.2 ± 0.9 |
| [b] EC₅₀ values were determined by the ABTS radical cation scavenging assay.[1] |
Experimental Protocols
Synthesis of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone Derivatives
The synthesis of the active tyrosinase inhibitors involves the acylation of 1-(4-hydroxyphenyl)piperazine.
Experimental Protocol:
-
To a solution of 1-(4-hydroxyphenyl)piperazine in dimethylformamide (DMF), add a suitable base such as N,N-diisopropylethylamine (DIPEA).
-
Add the desired substituted benzoyl chloride dropwise to the mixture at 0°C.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The final product can be purified by crystallization.
Tyrosinase Inhibition Assay
Experimental Protocol:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
-
Prepare solutions of the test compounds and a reference inhibitor (e.g., kojic acid) at various concentrations.
-
In a 96-well plate, add the phosphate buffer, the test compound solution, and the tyrosinase solution to each well.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding a solution of L-DOPA to each well.
-
Measure the absorbance at 475 nm at regular intervals using a microplate reader to monitor the formation of dopachrome.
-
Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
ABTS Antioxidant Assay
Experimental Protocol:
-
Prepare a stock solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and potassium persulfate in water.
-
Mix the two solutions to generate the ABTS radical cation (ABTS•⁺) and allow it to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•⁺ solution with a suitable buffer (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of approximately 0.70 at 734 nm.
-
Add a solution of the test compound at various concentrations to the diluted ABTS•⁺ solution.
-
After a set incubation time, measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity for each concentration.
-
Determine the EC₅₀ value, which is the concentration of the antioxidant that causes a 50% decrease in the initial ABTS•⁺ concentration.
MTT Cytotoxicity Assay
Experimental Protocol:
-
Seed cells (e.g., B16F10 melanoma cells) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).
-
After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.
-
Incubate the plate for a few hours to allow the viable cells to reduce the MTT to formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Conclusion
This compound is a valuable building block in medicinal chemistry. While it primarily serves as a synthetic intermediate, its core structure is the foundation for derivatives with significant biological activities. The research highlighted in this guide demonstrates the potential of this scaffold in the development of potent tyrosinase inhibitors with promising applications in dermatology for treating hyperpigmentation. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this class of compounds. Future investigations could expand into other therapeutic areas, leveraging the versatile chemistry of the 4-(4-hydroxyphenyl)piperazine core.
References
- 1. Signaling Pathways in Melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. static.igem.wiki [static.igem.wiki]
- 4. researchgate.net [researchgate.net]
- 5. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 6. Elucidation of Melanogenesis-Associated Signaling Pathways Regulated by Argan Press Cake in B16 Melanoma Cells | MDPI [mdpi.com]
An In-depth Technical Guide to tert-Butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate: Safety, Handling, and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate, a versatile building block in medicinal chemistry. This document details its safety and handling procedures, summarizes key experimental data, and outlines relevant protocols for its use in research and development.
Chemical Identity and Properties
This compound , also known as 1-Boc-4-(4-hydroxyphenyl)piperazine, is a piperazine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms and a hydroxyphenyl group on the other. This structure makes it a valuable intermediate in the synthesis of various biologically active compounds.
| Property | Value |
| CAS Number | 158985-25-2 |
| Molecular Formula | C15H22N2O3 |
| Molecular Weight | 278.35 g/mol |
| Appearance | Solid |
| Purity | Typically ≥97% |
Safety and Handling
This section outlines the critical safety and handling information for this compound, based on available safety data sheets and hazard classifications.
Hazard Identification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Precautionary Measures and First Aid
Handling:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Use non-sparking tools and avoid generating dust.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Recommended storage is at room temperature.
First Aid:
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
Experimental Data and Protocols
Synthesis Protocol
A general method for the synthesis of this compound involves the reaction of 1-(4-hydroxyphenyl)piperazine with di-tert-butyl dicarbonate (Boc)₂O.
Methodology:
-
Suspend 1-(4-hydroxyphenyl)piperazine in a suitable solvent, such as dichloromethane.
-
Add di-tert-butyl dicarbonate to the suspension.
-
Stir the mixture at room temperature, typically overnight.
-
Filter the reaction mixture and evaporate the filtrate.
-
Purify the resulting solid, for example, by trituration with diethyl ether, to yield the final product.
Biological Activity of Derivatives: Tyrosinase Inhibition
Derivatives of 4-(4-hydroxyphenyl)piperazine have been investigated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. The following table summarizes the IC50 values for a series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives against mushroom tyrosinase (AbTYR).
| Compound | R Group on Aroyl Moiety | IC50 (µM) for AbTYR |
| 2 | H | 73.2 |
| 3 | 4-phenyl | 128.3 |
| 4 | 2-fluoro | 4.6 |
| 7 | 2-chloro | 2.5 |
| 10 | 2,4-dichloro | 1.5 |
| 11 | 2-bromo | 2.6 |
| 17 | 2-trifluoromethyl | 4.3 |
| 21 | 2-methoxy | 3.5 |
| Kojic Acid (Reference) | - | 17.8 |
Data extracted from a study on (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives.
Experimental Protocol for Tyrosinase Inhibition Assay: The inhibitory effect on the diphenolase activity of mushroom tyrosinase can be assessed spectrophotometrically using L-DOPA as the substrate.
-
Prepare a solution of mushroom tyrosinase in phosphate buffer (e.g., 50 mM, pH 6.8).
-
Prepare various concentrations of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the tyrosinase solution and the test compound solution.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25 °C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding a solution of L-DOPA.
-
Measure the formation of dopachrome by monitoring the absorbance at a specific wavelength (e.g., 475 nm) over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound and its derivatives are linked to their interaction with specific biological targets and signaling pathways.
Tyrosinase Inhibition and Melanogenesis Pathway
Derivatives of this compound have been shown to act as competitive inhibitors of tyrosinase.[1] Tyrosinase is a critical enzyme in the melanogenesis pathway, responsible for catalyzing the oxidation of L-tyrosine to L-DOPA and subsequently to dopaquinone, a precursor for melanin synthesis. By inhibiting tyrosinase, these compounds can reduce melanin production, making them of interest for applications in dermatology and cosmetics.
Caption: Inhibition of the melanogenesis pathway by 4-(4-hydroxyphenyl)piperazine derivatives.
Potential Involvement in Neurological Pathways
Studies on structurally related piperazine derivatives suggest potential activity on central nervous system targets. For instance, some piperazine compounds have shown anxiolytic and antidepressant-like effects, potentially through interaction with serotonergic (e.g., 5-HT1A receptors), noradrenergic, and dopaminergic pathways. While the specific activity of this compound on these pathways has not been fully elucidated, its core structure is a common scaffold in neuropharmacology.
Caption: Hypothetical interaction of piperazine derivatives with neurological receptors.
Conclusion
This compound is a valuable chemical intermediate with established safety and handling protocols. While comprehensive toxicological data for the parent compound is limited, research on its derivatives demonstrates significant biological activity, particularly as tyrosinase inhibitors. The information and protocols provided in this guide are intended to support researchers and drug development professionals in the safe and effective use of this compound in their scientific endeavors. Further investigation into its pharmacological profile is warranted to fully explore its therapeutic potential.
References
Technical Guide: Spectroscopic and Spectrometric Characterization of Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate. Detailed experimental protocols for the synthesis and characterization of this compound are also presented to aid in its replication and further study.
Compound Identity
-
Chemical Name: this compound
-
Synonyms: 1-Boc-4-(4-hydroxyphenyl)piperazine, 4-(4-Boc-1-piperazinyl)phenol
-
CAS Number: 158985-25-2
-
Molecular Formula: C₁₅H₂₂N₂O₃[1]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. The following tables summarize the ¹H and ¹³C NMR data for this compound.
Table 1: ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz | Solvent | Instrument Frequency |
| 6.79 | AA'BB' | 2H | Ar-H | 9.1 | DMSO-d6 | 300 MHz |
| 6.66 | AA'BB' | 2H | Ar-H | 9.1 | DMSO-d6 | 300 MHz |
| 3.43 | dd | 4H | Piperazine-H | 5.3, 4.9 | DMSO-d6 | 300 MHz |
| 2.88 | dd | 4H | Piperazine-H | 5.2, 5.1 | DMSO-d6 | 300 MHz |
| 1.41 | s | 9H | -C(CH₃)₃ | - | DMSO-d6 | 300 MHz |
| 6.85 | m | 2H | Ar-H | - | CDCl₃ | Not Specified |
| 6.77 | m | 2H | Ar-H | - | CDCl₃ | Not Specified |
| 5.18 | br s | 1H | Ar-OH | - | CDCl₃ | Not Specified |
| 3.58 | m | 4H | Piperazine-H | - | CDCl₃ | Not Specified |
| 2.99 | m | 4H | Piperazine-H | - | CDCl₃ | Not Specified |
| 1.48 | s | 9H | -C(CH₃)₃ | - | CDCl₃ | Not Specified |
Table 2: ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment | Solvent | Instrument Frequency |
| 153.8 | C=O (Boc) | DMSO-d6 | 75.5 MHz |
| 151.4 | Ar-C-OH | DMSO-d6 | 75.5 MHz |
| 144.0 | Ar-C-N | DMSO-d6 | 75.5 MHz |
| 118.5 | Ar-CH | DMSO-d6 | 75.5 MHz |
| 115.4 | Ar-CH | DMSO-d6 | 75.5 MHz |
| 78.8 | -C(CH₃)₃ | DMSO-d6 | 75.5 MHz |
| 50.3 | Piperazine-CH₂ | DMSO-d6 | 75.5 MHz |
| 28.0 | -C(CH₃)₃ | DMSO-d6 | 75.5 MHz |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.
Table 3: Mass Spectrometry Data
| Parameter | Value |
| Molecular Weight | 278.35 |
| Exact Mass | 278.16304257 |
| Predicted [M+H]⁺ | 279.1703 |
| Predicted [M+Na]⁺ | 301.1522 |
Experimental Protocols
Synthesis of this compound
Two common synthetic methods are outlined below.
Method 1: Synthesis in Water
-
To a solution of 4-(1-piperazinyl)phenol (2.0 g, 11.22 mmol) in water (56 mL), add sodium hydroxide (673 mg, 16.83 mmol).
-
Add di-tert-butyl dicarbonate (2.7 g, 12.34 mmol) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Filter the reaction mixture and wash the collected brown solid with water (50 mL) to yield this compound.
Method 2: Synthesis in Dichloromethane
-
Add di-tert-butyl dicarbonate (3.13 g, 14.3 mmol) to a suspension of 1-(4-hydroxyphenyl)piperazine (2.40 g, 13.5 mmol) in dichloromethane (60 ml).
-
Stir the mixture overnight at room temperature.
-
Filter the reaction mixture and evaporate the filtrate.
-
Triturate the resulting solid with diethyl ether to yield this compound as a buff solid.
NMR Sample Preparation and Analysis
-
Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer (e.g., 300 MHz or 400 MHz).
-
Process the acquired data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.
-
Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
Diagrams
Caption: Experimental workflow for the synthesis and characterization of this compound.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Novel Tyrosinase Inhibitors from Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis and evaluation of a series of potent tyrosinase inhibitors derived from Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a critical strategy for the development of therapeutics for hyperpigmentation disorders and for applications in the cosmetics industry. The protocols herein describe a straightforward two-step synthetic pathway involving the deprotection of a Boc-protected piperazine precursor followed by acylation to yield (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives. Furthermore, a standardized protocol for assessing the tyrosinase inhibitory activity of the synthesized compounds is provided, along with a summary of their biological activity.
Introduction
Melanin, the primary pigment in human skin, hair, and eyes, is produced through a process called melanogenesis. The overproduction of melanin can lead to various hyperpigmentation disorders, such as melasma and age spots. Tyrosinase, a copper-containing enzyme, plays a rate-limiting role in this pathway by catalyzing the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1] Consequently, the inhibition of tyrosinase is a prime target for the development of skin-lightening agents and treatments for hyperpigmentation.[2][3]
Derivatives of (4-hydroxyphenyl)piperazine have emerged as a promising class of tyrosinase inhibitors.[2][3][4] This document outlines the synthesis of a library of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives and the evaluation of their tyrosinase inhibitory potential.
Synthesis Pathway
The synthesis of the target tyrosinase inhibitors from this compound is a two-step process. The first step involves the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the key intermediate, 4-(4-hydroxyphenyl)piperazine. The second step is the acylation of this intermediate with a variety of substituted benzoyl chlorides to generate the final products.
Caption: Synthetic workflow for tyrosinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 4-(4-Hydroxyphenyl)piperazine (Intermediate)
This protocol describes the deprotection of this compound.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA (5-10 equiv.) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 4-(4-hydroxyphenyl)piperazine.
Protocol 2: Synthesis of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone Derivatives (Final Products)
This protocol details the acylation of the intermediate with various substituted benzoyl chlorides.
Materials:
-
4-(4-Hydroxyphenyl)piperazine
-
Substituted benzoyl chloride (e.g., 2-chlorobenzoyl chloride, 4-fluorobenzoyl chloride, etc.)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a solution of 4-(4-hydroxyphenyl)piperazine (1.0 equiv.) and DIPEA (1.5 equiv.) in DMF at 0°C, add the desired substituted benzoyl chloride (1.0 equiv.) dropwise.
-
Stir the reaction mixture overnight at room temperature.
-
Upon completion (monitored by TLC), add water to the reaction mixture.
-
Extract the mixture with EtOAc three times.
-
Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the final (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivative.[2]
Data Presentation: Tyrosinase Inhibitory Activity
The synthesized compounds were evaluated for their inhibitory activity against mushroom tyrosinase. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below. Kojic acid was used as a positive control.
| Compound ID | Substituent (R) on Aryl Methanone | IC₅₀ (µM) |
| 1 | H | 73.2 |
| 2 | 4-Phenyl | 128.3 |
| 3 | 2-Fluoro | 4.6 |
| 4 | 4-Fluoro | 69.3 |
| 5 | 2-Chloro | 2.5 |
| 6 | 3-Chloro | 51.6 |
| 7 | 4-Chloro | 75.8 |
| 8 | 2,4-Dichloro | 1.5 |
| 9 | 2-Bromo | 3.2 |
| 10 | 2-Trifluoromethyl | 4.1 |
| 11 | 2-Methoxy | 3.9 |
| Kojic Acid | - | 17.8 |
Data sourced from De Luca et al. (2022).[2]
Protocol 3: Tyrosinase Inhibition Assay
This protocol is for determining the tyrosinase inhibitory activity of the synthesized compounds using L-DOPA as a substrate.
Materials:
-
Mushroom Tyrosinase (e.g., 30 U/mL)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Synthesized inhibitor compounds
-
Kojic acid (positive control)
-
Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.
-
Prepare a fresh solution of L-DOPA (10 mM) in phosphate buffer.
-
Dissolve the test compounds and kojic acid in DMSO to create stock solutions (e.g., 10 mM). Prepare serial dilutions to achieve the desired final concentrations. The final DMSO concentration in the well should not exceed 1-2%.
-
-
Assay in 96-Well Plate:
-
In each well, add 100 µL of phosphate buffer, 20 µL of the test compound dilution (or vehicle for control), and 40 µL of the tyrosinase solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of the L-DOPA solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode for a set period (e.g., 20 minutes) at 37°C. The formation of dopachrome results in an increase in absorbance.[1]
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction (with vehicle) and A_sample is the absorbance of the reaction with the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
-
Mechanism of Action: Tyrosinase Inhibition
The (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives act as competitive or mixed-type inhibitors of tyrosinase. The 4-hydroxyphenyl moiety of these compounds mimics the natural substrate, L-tyrosine, allowing them to bind to the active site of the enzyme. This binding prevents the natural substrate from accessing the catalytic copper ions, thereby inhibiting the enzymatic reaction and the subsequent production of melanin.
References
Application Notes and Protocols for PROTAC Linker Synthesis Utilizing Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component, as its length, rigidity, and composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby affecting the efficiency and selectivity of protein degradation.
Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate is a versatile building block for the synthesis of PROTAC linkers. The piperazine moiety introduces a degree of rigidity into the linker, which can be advantageous for optimizing the geometry of the ternary complex. The phenolic hydroxyl group provides a convenient handle for further functionalization, allowing for the attachment of various linker chains and ultimately conjugation to either the POI ligand or the E3 ligase ligand. This document provides detailed protocols for the synthesis of PROTACs using this building block and presents representative data for PROTACs containing piperazine-based linkers.
Data Presentation
The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative degradation performance data for PROTACs that incorporate a piperazine moiety within their linker structure, targeting the bromodomain-containing protein 4 (BRD4). This data is illustrative of the performance that can be expected from this class of linkers.
| PROTAC Name | E3 Ligase Ligand | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Hypothetical PROTAC A | Pomalidomide | Piperazine-Alkyl | BRD4 | 22Rv1 | ~25 | >90 | Illustrative |
| Hypothetical PROTAC B | VH032 (VHL-based) | Piperazine-PEG | BRD4 | 22Rv1 | ~15 | >90 | Illustrative |
Experimental Protocols
The synthesis of a complete PROTAC from this compound is a multi-step process. The general strategy involves:
-
Functionalization of the phenolic hydroxyl group.
-
Conjugation to the E3 ligase ligand.
-
Deprotection of the Boc group on the piperazine.
-
Conjugation to the POI ligand.
The following protocols outline a representative synthetic route.
Protocol 1: Synthesis of a Functionalized Linker Precursor via Williamson Ether Synthesis
This protocol describes the alkylation of the phenolic hydroxyl group of this compound with a bifunctional linker component (e.g., tert-butyl 6-bromohexanoate).
Materials:
-
This compound
-
Tert-butyl 6-bromohexanoate
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add tert-butyl 6-bromohexanoate (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60°C and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the functionalized linker precursor.
Protocol 2: Conjugation to an E3 Ligase Ligand
This protocol describes the deprotection of the tert-butyl ester on the linker and subsequent amide coupling to an amine-functionalized E3 ligase ligand (e.g., a pomalidomide derivative).
Materials:
-
Functionalized linker precursor from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Amine-functionalized E3 Ligase Ligand (e.g., Pomalidomide derivative)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Dissolve the functionalized linker precursor (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 2-4 hours until deprotection is complete (monitored by LC-MS).
-
Remove the solvent and excess TFA under reduced pressure. The resulting carboxylic acid is typically used in the next step without further purification.
-
Dissolve the crude carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-functionalized E3 ligase ligand (1.0 eq) to the reaction mixture.
-
Stir at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude product by preparative HPLC to obtain the Linker-E3 Ligase Ligand Conjugate.
Protocol 3: Final PROTAC Synthesis
This protocol details the deprotection of the Boc group on the piperazine and subsequent coupling to a carboxylic acid-functionalized POI ligand (e.g., a JQ1 derivative).
Materials:
-
Linker-E3 Ligase Ligand Conjugate from Protocol 2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Carboxylic acid-functionalized POI Ligand (e.g., JQ1 carboxylic acid)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Dissolve the Linker-E3 Ligase Ligand Conjugate (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 2-4 hours until the Boc deprotection is complete (monitored by LC-MS).
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the resulting amine (1.0 eq) and the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) to the reaction mixture.
-
Stir at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
Protocol 4: Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This protocol describes how to assess the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.
Materials:
-
Synthesized PROTAC
-
Cell line expressing the target protein (e.g., 22Rv1 for BRD4)
-
Cell culture medium and supplements
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Prepare serial dilutions of the PROTAC in cell culture medium (with DMSO as the vehicle control). Treat the cells with the different concentrations of the PROTAC for a specified time (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of action of a PROTAC molecule.
PROTAC Synthesis Workflow
Caption: Synthetic workflow for a PROTAC using the specified building block.
Application Notes and Protocols for the Coupling of Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the chemical coupling of tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate. This versatile building block is frequently utilized in the synthesis of pharmacologically active compounds. The protocols outlined below focus on two widely applicable and robust cross-coupling methodologies: the Buchwald-Hartwig O-arylation for the formation of diaryl ethers and the Suzuki-Miyaura coupling for the generation of biaryl systems.
Introduction
This compound is a key intermediate in medicinal chemistry, incorporating a piperazine moiety common in many drug candidates and a phenolic hydroxyl group that serves as a prime handle for further synthetic elaboration. The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for selective reactions at other positions of the molecule. The coupling reactions of this molecule are fundamental in the construction of complex molecular architectures with potential therapeutic applications. The protocols detailed herein provide reliable methods for the synthesis of diaryl ether and biaryl derivatives, respectively.
Data Presentation
The following table summarizes typical quantitative data for the coupling reactions of this compound and its derivatives. Please note that yields are highly dependent on the specific substrates and reaction conditions.
| Coupling Reaction | Reactants | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Buchwald-Hartwig O-Arylation | Aryl Halide (e.g., 4-bromotoluene) | Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene | 100 | 12-24 | 75-95 |
| Suzuki-Miyaura Coupling | Arylboronic Acid (e.g., phenylboronic acid) | Pd(dppf)Cl₂ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8-16 | 80-98 |
Experimental Protocols
Protocol 1: Buchwald-Hartwig O-Arylation of this compound
This protocol describes the palladium-catalyzed O-arylation of the phenolic hydroxyl group with an aryl halide to form a diaryl ether.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
In a separate vial, pre-mix palladium(II) acetate (0.02 equiv.) and RuPhos (0.04 equiv.) in anhydrous toluene (1 mL).
-
Add the catalyst/ligand mixture to the Schlenk flask containing the reactants.
-
Add additional anhydrous toluene to the reaction flask to achieve a final concentration of approximately 0.1 M with respect to the starting phenol.
-
Degas the reaction mixture by bubbling nitrogen or argon through the solvent for 15-20 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring under a positive pressure of inert gas.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts.
-
Wash the Celite® pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Suzuki-Miyaura Coupling of the corresponding Aryl Triflate
This protocol involves a two-step process: first, the conversion of the phenolic hydroxyl group to a nonaflate or triflate, followed by a palladium-catalyzed Suzuki-Miyaura coupling with a boronic acid.
Step 1: Synthesis of the Aryl Triflate
Materials:
-
This compound
-
Triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide)
-
Pyridine or another suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon gas
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.5 equiv.) to the stirred solution.
-
Add triflic anhydride (1.2 equiv.) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude aryl triflate is often used in the next step without further purification.
Step 2: Suzuki-Miyaura Coupling
Materials:
-
Crude aryl triflate from Step 1
-
Arylboronic acid (e.g., phenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and water
-
Nitrogen or Argon gas
Procedure:
-
To a Schlenk flask, add the crude aryl triflate (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium carbonate (2.0 equiv.).
-
Add Pd(dppf)Cl₂ (0.05 equiv.) to the flask.
-
Add a mixture of 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask to achieve a concentration of approximately 0.1 M with respect to the aryl triflate.
-
Degas the reaction mixture by bubbling nitrogen or argon through the solvent for 15-20 minutes.
-
Heat the reaction mixture to 90 °C with vigorous stirring under a positive pressure of inert gas.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Application Notes and Protocols for the N-Arylation of Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for the N-arylation of tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutically active compounds. The following sections detail the primary catalytic systems employed for this transformation, quantitative data from representative reactions, detailed experimental protocols, and a graphical representation of the general experimental workflow.
Introduction to N-Arylation Reactions
The formation of a carbon-nitrogen bond between an aryl group and a piperazine nitrogen, known as N-arylation, is a fundamental transformation in organic synthesis, particularly in the development of drug candidates. Substituted piperazines are prevalent structural motifs in a wide array of bioactive molecules. Two of the most powerful and widely used methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The choice of catalytic system often depends on the specific substrates, desired reaction conditions, and economic considerations.
Catalytic Systems and Reaction Conditions
The successful N-arylation of this compound is highly dependent on the careful selection of the catalyst, ligand, base, solvent, and reaction temperature. Below is a summary of typical conditions for the two primary catalytic methods.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely adopted method for C-N bond formation.[1][2] It is known for its high efficiency and broad substrate scope, tolerating a wide range of functional groups.[3] The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-arylated product.[4]
Key Components:
-
Palladium Precatalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are common choices.
-
Ligand: Bulky, electron-rich phosphine ligands are crucial for catalytic activity. Commonly used ligands include BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene), and various biaryl phosphine ligands developed by the Buchwald group (e.g., XPhos, SPhos).
-
Base: A strong, non-nucleophilic base is required to deprotonate the piperazine nitrogen. Sodium tert-butoxide (NaOtBu) is frequently used, although other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can also be effective, particularly for base-sensitive substrates.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically employed.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for N-arylation that utilizes a copper catalyst.[3] While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric copper), modern protocols often employ copper(I) salts with ligands, allowing for milder conditions and catalytic amounts of copper.[5] The mechanism is thought to involve the formation of a copper(I)-amide intermediate which then reacts with the aryl halide.
Key Components:
-
Copper Catalyst: Copper(I) iodide (CuI) is a common and effective catalyst.
-
Ligand: Diamine or amino acid ligands can accelerate the reaction. Proline and its derivatives have been shown to be effective. In some cases, the reaction can proceed without a ligand.
-
Base: Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are typically used.
-
Solvent: Polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are common.
Microwave-Assisted N-Arylation
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, including N-arylations.[6] This technique can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[1] Both Buchwald-Hartwig and Ullmann reactions can be adapted for microwave synthesis.
Quantitative Data Summary
The following tables summarize representative quantitative data for the N-arylation of this compound and closely related N-Boc-piperazine derivatives under various conditions.
Table 1: Palladium-Catalyzed N-Arylation of N-Boc-Piperazine Derivatives
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 24 | 95 | [7] |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ (1.5) | Dioxane | 110 | 12 | 88 | General Protocol |
| 3 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (1.5) | XPhos (3) | K₃PO₄ (2.0) | t-BuOH | 100 | 8 | 92 | General Protocol |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (2) | DavePhos (4) | NaOtBu (1.5) | Toluene | 100 | 16 | 85 | General Protocol |
Table 2: Copper-Catalyzed N-Arylation of N-Boc-Piperazine
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | CuI (10) | Proline (20) | K₂CO₃ (2.0) | DMSO | 90 | 24 | 85 | [8] |
| 2 | 1-Iodo-4-nitrobenzene | CuI (5) | None | Cs₂CO₃ (2.0) | DMF | 120 | 18 | 78 | General Protocol |
| 3 | 4-Iodobenzonitrile | CuI (10) | DMEDA (20) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 82 | General Protocol |
| 4 | 1-Bromo-4-iodobenzene | CuI (10) | Phenanthroline (20) | K₂CO₃ (2.0) | Toluene | 130 | 36 | 75 | General Protocol |
Table 3: Microwave-Assisted N-Arylation of Piperazine Derivatives
| Entry | Aryl Halide | Amine | Catalytic System | Power (W) | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Piperazine | Pd(OAc)₂/XPhos, NaOtBu | 100 | 150 | 10 | 97 | [1] |
| 2 | 4-Bromoanisole | N-Boc-piperazine | Pd₂(dba)₃/BINAP, Cs₂CO₃ | 150 | 140 | 15 | 90 | General Protocol |
| 3 | 4-Iodobenzonitrile | N-Boc-piperazine | CuI/Proline, K₂CO₃ | 120 | 160 | 20 | 88 | General Protocol |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube is added the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).
-
The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.
-
This compound (1.0 equivalent) and the aryl halide (1.1 equivalents) are added to the tube.
-
Anhydrous solvent (e.g., toluene) is added via syringe.
-
The reaction mixture is stirred and heated to the desired temperature (e.g., 100 °C) for the specified time (typically 8-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable solvent (e.g., ethyl acetate).
-
The mixture is filtered through a pad of celite to remove insoluble salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-arylated product.
Protocol 2: General Procedure for Copper-Catalyzed Ullmann Condensation
-
To a reaction vial is added copper(I) iodide (10 mol%), the ligand (if used, e.g., L-proline, 20 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
This compound (1.0 equivalent) and the aryl halide (1.2 equivalents) are added to the vial.
-
The reaction solvent (e.g., DMSO) is added.
-
The vial is sealed and the mixture is stirred and heated to the desired temperature (e.g., 90-120 °C) for the specified time (typically 18-36 hours).
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol 3: General Procedure for Microwave-Assisted N-Arylation
-
In a microwave-safe reaction vessel, combine the catalyst (e.g., Pd(OAc)₂ or CuI), ligand, and base.
-
Add this compound and the aryl halide.
-
Add the appropriate solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at the specified power and temperature for the designated time.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Work-up and purify the product as described in the relevant conventional heating protocol.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a typical N-arylation experiment.
Caption: General experimental workflow for the N-arylation reaction.
References
- 1. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. d-nb.info [d-nb.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes and Protocols: "Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate" as a Key Intermediate for Novel GPR119 Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus and related metabolic disorders.[1] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1] Its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), offering a dual mechanism for improving glucose homeostasis.[1] Small molecule GPR119 agonists have therefore garnered significant interest in drug discovery.
A key structural motif present in many potent GPR119 agonists is the substituted piperazine core. "Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate" is a versatile intermediate for the synthesis of a diverse library of GPR119 agonists. The presence of a Boc-protected piperazine nitrogen and a phenolic hydroxyl group allows for sequential and site-selective modifications, enabling extensive structure-activity relationship (SAR) studies. These application notes provide detailed protocols for the synthesis and evaluation of GPR119 agonists derived from this intermediate.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a downstream signaling cascade primarily mediated by the Gαs protein subunit.[1] This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn promotes the exocytosis of insulin- and GLP-1-containing vesicles, leading to their secretion.[1]
Figure 1: GPR119 Signaling Pathway.
Experimental Protocols
Synthesis of "this compound" (Intermediate 1)
This protocol describes the synthesis of the key intermediate starting from 1-(4-hydroxyphenyl)piperazine.
Materials:
-
1-(4-hydroxyphenyl)piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard laboratory glassware
Procedure:
-
Suspend 1-(4-hydroxyphenyl)piperazine (1.0 eq) in dichloromethane (DCM).
-
To this suspension, add di-tert-butyl dicarbonate (1.05 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture.
-
Evaporate the filtrate to dryness under reduced pressure.
-
Triturate the resulting solid with diethyl ether to afford "this compound" as a solid.[2]
General Procedure for O-Alkylation of Intermediate 1 (Williamson Ether Synthesis)
This protocol outlines the synthesis of a library of GPR119 agonist precursors by alkylating the phenolic hydroxyl group of Intermediate 1.
Figure 2: Synthetic Workflow.
Materials:
-
"this compound" (Intermediate 1)
-
Various alkyl halides (e.g., ethyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF) or Acetone
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of Intermediate 1 (1.0 eq) in DMF or acetone, add a base such as potassium carbonate or cesium carbonate (1.5-2.0 eq).[3][4]
-
Add the desired alkyl halide (1.1-1.5 eq) to the reaction mixture.[3][4]
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired O-alkylated product.
In Vitro Evaluation of GPR119 Agonist Activity
The following protocols describe common in vitro assays to determine the potency and efficacy of newly synthesized compounds as GPR119 agonists.
Protocol 1: cAMP Accumulation Assay
This assay measures the increase in intracellular cyclic AMP (cAMP) levels in response to GPR119 activation.
Figure 3: In Vitro Assay Workflow.
Materials:
-
HEK293 or CHO cells stably expressing human GPR119
-
Cell culture medium and supplements
-
Assay buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., IBMX)
-
Test compounds dissolved in DMSO
-
cAMP assay kit (e.g., HTRF or ELISA-based)
-
Microplate reader
Procedure:
-
Seed the GPR119-expressing cells in a 96-well or 384-well plate and culture overnight.
-
On the day of the assay, remove the culture medium and wash the cells with assay buffer.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the compound solutions to the cells and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using a microplate reader.
-
Plot the cAMP concentration against the compound concentration to generate a dose-response curve and determine the EC₅₀ value.[5]
Protocol 2: GLP-1 Secretion Assay
This assay measures the ability of GPR119 agonists to stimulate the secretion of GLP-1 from enteroendocrine cells.
Materials:
-
Enteroendocrine cell line (e.g., STC-1 or NCI-H716)
-
Cell culture medium and supplements
-
Secretion buffer (e.g., KRB buffer)
-
Test compounds dissolved in DMSO
-
GLP-1 ELISA kit
-
Microplate reader
Procedure:
-
Seed the enteroendocrine cells in a 24-well or 96-well plate and culture until confluent.
-
Wash the cells with secretion buffer.
-
Pre-incubate the cells in secretion buffer for 1-2 hours at 37°C to establish a baseline.
-
Prepare solutions of the test compounds at various concentrations in the secretion buffer.
-
Aspirate the pre-incubation buffer and add the compound solutions to the cells.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
Collect the supernatant containing the secreted GLP-1.
-
Measure the GLP-1 concentration in the supernatant using a GLP-1 ELISA kit according to the manufacturer's protocol.
-
Plot the GLP-1 concentration against the compound concentration to generate a dose-response curve.
Data Presentation
The following tables summarize hypothetical data for a series of GPR119 agonists synthesized from "this compound".
Table 1: In Vitro Activity of GPR119 Agonist Series
| Compound ID | R Group (from O-alkylation) | hGPR119 EC₅₀ (nM) | % Efficacy (vs. Control) |
| Ref-1 | (Reference Agonist) | 15 | 100 |
| CPD-01 | Methyl | >1000 | <10 |
| CPD-02 | Ethyl | 520 | 45 |
| CPD-03 | n-Propyl | 150 | 85 |
| CPD-04 | Isopropyl | 210 | 78 |
| CPD-05 | n-Butyl | 85 | 95 |
| CPD-06 | Benzyl | 45 | 110 |
| CPD-07 | 4-Fluorobenzyl | 25 | 115 |
| CPD-08 | 2-Pyridylmethyl | 60 | 105 |
Table 2: In Vivo Efficacy in an Oral Glucose Tolerance Test (OGTT)
| Compound ID | Dose (mg/kg) | Glucose AUC Reduction (%) |
| Vehicle | - | 0 |
| Ref-1 | 10 | 35 |
| CPD-05 | 10 | 28 |
| CPD-06 | 10 | 42 |
| CPD-07 | 10 | 48 |
Conclusion
"this compound" serves as a valuable and versatile starting material for the synthesis of novel GPR119 agonists. The straightforward protocols for its modification, coupled with robust in vitro and in vivo assays, provide a clear pathway for the discovery and optimization of new therapeutic agents for type 2 diabetes and other metabolic diseases. The structure-activity relationships derived from the synthesized libraries can guide further drug design efforts to identify candidates with improved potency, selectivity, and pharmacokinetic properties.
References
Synthesis of Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical synthesis of tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate, a valuable intermediate in pharmaceutical research and drug development. The primary method detailed is a direct one-step synthesis, with an alternative multi-step route also outlined.
Introduction
This compound is a key building block in the synthesis of a variety of biologically active molecules. Its structure combines a Boc-protected piperazine moiety, which allows for further functionalization, and a hydroxyphenyl group, which can be a crucial pharmacophore or a handle for subsequent chemical modifications. The protocols provided herein are designed to be clear, concise, and reproducible for researchers in a laboratory setting.
Synthesis Strategies
There are two primary synthetic routes to obtain this compound:
-
Direct Boc Protection: A straightforward, one-step synthesis involving the direct protection of 1-(4-hydroxyphenyl)piperazine with di-tert-butyl dicarbonate (Boc₂O). This is the most efficient and recommended method when the starting piperazine is commercially available.
Protocol 1: Direct Boc Protection of 1-(4-hydroxyphenyl)piperazine
This protocol describes the direct synthesis of the target compound from 1-(4-hydroxyphenyl)piperazine.
Experimental Workflow
Caption: Workflow for the direct Boc protection synthesis.
Materials and Reagents
| Reagent/Material | Supplier | Grade |
| 1-(4-Hydroxyphenyl)piperazine | Commercial Source | ≥98% Purity |
| Di-tert-butyl dicarbonate (Boc₂O) | Commercial Source | Reagent Grade |
| Dichloromethane (DCM) | Commercial Source | Anhydrous |
| Diethyl ether | Commercial Source | ACS Grade |
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, suspend 1-(4-hydroxyphenyl)piperazine (e.g., 2.40 g, 13.5 mmol) in dichloromethane (60 ml).
-
Reagent Addition: To the suspension, add di-tert-butyl dicarbonate (e.g., 3.13 g, 14.3 mmol) in one portion.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification:
-
Filter the reaction mixture to remove any insoluble material.
-
Evaporate the filtrate under reduced pressure.
-
Triturate the resulting residue with diethyl ether to induce precipitation of the product.
-
Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Characterization Data
| Parameter | Result |
| Appearance | Buff solid |
| Yield | 74%[1] |
| ¹H NMR (CDCl₃) | δH 1.48 (9H, s, C(CH₃)₃), 2.99 (4H, m, 2×piperazinyl CH₂), 3.58 (4H, m, 2×piperazinyl CH₂), 5.18 (1H, br s, ArOH), 6.77 (2H, m, ArH), and 6.85 (2H, m, ArH)[1] |
Protocol 2: Buchwald-Hartwig Amination Approach
This alternative, multi-step synthesis is suitable when the starting material for Protocol 1 is unavailable. It involves the initial preparation of 1-Boc-piperazine, followed by a palladium-catalyzed cross-coupling reaction.
Signaling Pathway of the Synthesis
Caption: Multi-step synthesis via Buchwald-Hartwig amination.
Step 2a: Synthesis of 1-Boc-piperazine
1-Boc-piperazine is a versatile intermediate that can be prepared from piperazine.[2]
Materials and Reagents
| Reagent/Material | Supplier | Grade |
| Piperazine (anhydrous) | Commercial Source | ≥99% Purity |
| Di-tert-butyl dicarbonate (Boc₂O) | Commercial Source | Reagent Grade |
| Dichloromethane (DCM) | Commercial Source | Anhydrous |
Experimental Protocol
-
Dissolve piperazine in dichloromethane.
-
Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-piperazine.
Note: The synthesis of N-Boc piperazine can also be achieved through a three-step process starting from diethanolamine, which involves chlorination, Boc protection, and aminolysis cyclization.[3]
Step 2b: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds.[4][5]
Materials and Reagents
| Reagent/Material | Supplier | Grade |
| 1-Boc-piperazine | Prepared in Step 2a | - |
| 4-Bromoanisole (or other protected 4-halophenol) | Commercial Source | Reagent Grade |
| Palladium(II) Acetate (Pd(OAc)₂) | Commercial Source | Catalyst Grade |
| Xantphos (or other suitable phosphine ligand) | Commercial Source | Reagent Grade |
| Cesium Carbonate (Cs₂CO₃) | Commercial Source | Anhydrous |
| Toluene | Commercial Source | Anhydrous |
Experimental Protocol
-
In a reaction vessel under an inert atmosphere (e.g., argon), combine 1-Boc-piperazine, 4-bromoanisole, palladium(II) acetate, the phosphine ligand, and cesium carbonate in anhydrous toluene.
-
Heat the reaction mixture at a specified temperature (typically 80-110 °C) until the starting materials are consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate.
Step 2c: Demethylation
The final step is the deprotection of the phenol group.
Materials and Reagents
| Reagent/Material | Supplier | Grade |
| Tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate | Prepared in Step 2b | - |
| Boron tribromide (BBr₃) | Commercial Source | Reagent Grade |
| Dichloromethane (DCM) | Commercial Source | Anhydrous |
Experimental Protocol
-
Dissolve tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate in anhydrous dichloromethane and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of boron tribromide in dichloromethane.
-
Allow the reaction to slowly warm to room temperature and stir until the reaction is complete.
-
Carefully quench the reaction by the slow addition of methanol, followed by saturated aqueous sodium bicarbonate.
-
Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., crystallization or column chromatography) to yield the final product.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent before use.
-
Boron tribromide is highly corrosive and reacts violently with water; handle with extreme caution.
-
Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
References
Application Notes and Protocols: Click Chemistry Applications of Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential applications of tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate derivatives in click chemistry, a powerful tool for molecular assembly in drug discovery and chemical biology. This document outlines the synthesis of click-ready derivatives, experimental protocols for their use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, and potential applications in creating novel bioactive molecules.
Introduction to Click Chemistry with Piperazine Scaffolds
Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for the synthesis of complex molecular architectures from simple building blocks.[1][2] The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[1]
The piperazine moiety is a prevalent scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties.[3] The core compound, this compound, offers a versatile platform for derivatization. The Boc-protected piperazine nitrogen and the phenolic hydroxyl group provide two distinct handles for chemical modification, allowing for the introduction of azide or alkyne functionalities necessary for click chemistry.
Synthesis of Click-Ready Derivatives
To utilize this compound in click chemistry, it must first be functionalized with either a terminal alkyne or an azide group. The phenolic hydroxyl group is an ideal site for this modification via an ether linkage.
Synthesis of an Alkyne-Functionalized Derivative
A terminal alkyne can be introduced by reacting the parent compound with a suitable propargyl halide, such as propargyl bromide, in the presence of a base.
Protocol 1: Synthesis of tert-butyl 4-(4-(prop-2-yn-1-yloxy)phenyl)piperazine-1-carboxylate
| Reagent | Molar Equiv. |
| This compound | 1.0 |
| Propargyl bromide (80% in toluene) | 1.2 |
| Potassium carbonate (K₂CO₃) | 2.0 |
| Acetone | - |
Procedure:
-
Dissolve this compound (1.0 eq) in acetone.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add propargyl bromide (1.2 eq) dropwise to the stirring mixture.
-
Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter off the solid.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired alkyne-functionalized product.
Synthesis of an Azide-Functionalized Derivative
An azide group can be introduced in a two-step process: first, by introducing a leaving group (e.g., a tosylate) onto a short alkyl chain attached to the phenolic oxygen, followed by nucleophilic substitution with sodium azide.
Protocol 2: Synthesis of tert-butyl 4-(4-(2-azidoethoxy)phenyl)piperazine-1-carboxylate
Step 1: Synthesis of tert-butyl 4-(4-(2-(tosyloxy)ethoxy)phenyl)piperazine-1-carboxylate
| Reagent | Molar Equiv. |
| This compound | 1.0 |
| Ethylene glycol di-p-tosylate | 1.1 |
| Sodium hydride (60% dispersion in mineral oil) | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - |
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of ethylene glycol di-p-tosylate (1.1 eq) in anhydrous THF.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Quench the reaction carefully with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Step 2: Synthesis of tert-butyl 4-(4-(2-azidoethoxy)phenyl)piperazine-1-carboxylate
| Reagent | Molar Equiv. |
| tert-butyl 4-(4-(2-(tosyloxy)ethoxy)phenyl)piperazine-1-carboxylate | 1.0 |
| Sodium azide (NaN₃) | 3.0 |
| Dimethylformamide (DMF) | - |
Procedure:
-
Dissolve the tosylated intermediate (1.0 eq) in DMF.
-
Add sodium azide (3.0 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the desired azide-functionalized product.
Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The synthesized alkyne and azide derivatives of this compound can be used as building blocks in CuAAC reactions to conjugate them with other molecules of interest, such as fluorescent dyes, biotin, peptides, or other small molecule scaffolds.
Protocol 3: General Procedure for CuAAC Reaction
This protocol describes a general procedure for the click reaction between an azide-functionalized piperazine derivative and a terminal alkyne-containing molecule.
| Reagent | Concentration/Amount |
| Azide-functionalized piperazine derivative | 1.0 eq |
| Alkyne-containing molecule | 1.0-1.2 eq |
| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | 0.1 eq |
| Sodium ascorbate | 0.2 eq |
| Solvent (e.g., t-BuOH/H₂O 1:1) | - |
Procedure:
-
Dissolve the azide-functionalized piperazine derivative (1.0 eq) and the alkyne-containing molecule (1.0-1.2 eq) in a suitable solvent mixture such as 1:1 t-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is often accompanied by a color change.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting triazole product by column chromatography.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical yield data for the synthesis and click reaction of the derivatives. Actual yields may vary depending on specific substrates and reaction conditions.
| Step | Product | Expected Yield (%) |
| Protocol 1 | tert-butyl 4-(4-(prop-2-yn-1-yloxy)phenyl)piperazine-1-carboxylate | 75-85 |
| Protocol 2 | tert-butyl 4-(4-(2-azidoethoxy)phenyl)piperazine-1-carboxylate | 60-70 (over 2 steps) |
| Protocol 3 | Triazole conjugate | 80-95 |
Visualization of Workflows and Concepts
The following diagrams illustrate the synthetic strategies and the general concept of applying these derivatives in click chemistry for drug discovery.
Caption: Synthetic workflow for functionalizing the parent compound.
Caption: Application of derivatives in CuAAC for creating conjugates.
Potential Signaling Pathway Probes
Derivatives of this compound are being investigated as ligands for various receptors and transporters in the central nervous system. By attaching a fluorescent dye or a positron-emitting radionuclide via a click reaction, these derivatives could be transformed into powerful probes for studying signaling pathways.
For instance, if a derivative is found to be a potent and selective ligand for a specific G-protein coupled receptor (GPCR), a fluorescently labeled version could be used in fluorescence microscopy to visualize receptor localization and trafficking in living cells. A radiolabeled version could be used in Positron Emission Tomography (PET) imaging to study receptor distribution and occupancy in the brain in vivo.
Caption: Probing a signaling pathway with a fluorescent conjugate.
These application notes provide a framework for the synthesis and utilization of this compound derivatives in click chemistry. The versatility of this scaffold, combined with the efficiency of click reactions, opens up numerous possibilities for the development of novel chemical probes, diagnostic agents, and therapeutic candidates. Researchers are encouraged to adapt and optimize these protocols for their specific applications.
References
Application Notes and Protocols: Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate is a versatile building block for the synthesis of diverse molecular libraries. Its bifunctional nature, featuring a nucleophilic phenol and a Boc-protected piperazine, makes it an ideal candidate for solid-phase organic synthesis (SPOS). By immobilizing the molecule onto a solid support via its phenolic hydroxyl group, the piperazine moiety is exposed for further chemical modification. The Boc protecting group allows for controlled deprotection and subsequent derivatization of the piperazine nitrogen. This strategy enables the rapid assembly of a wide array of substituted piperazine compounds, which are prevalent scaffolds in medicinal chemistry.
This document provides detailed protocols for the application of this compound in solid-phase synthesis, including immobilization onto Merrifield resin, derivatization, and cleavage to yield the final products.
Core Applications
The primary application of this compound in solid-phase synthesis is as a scaffold for the creation of substituted arylpiperazine libraries. The general workflow involves:
-
Immobilization: Covalent attachment of the building block to a solid support, typically a chloromethylated polystyrene resin (Merrifield resin), via a stable ether linkage.
-
Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the secondary amine of the piperazine ring.
-
Derivatization: Reaction of the free piperazine nitrogen with a variety of electrophiles (e.g., alkyl halides, acyl chlorides, sulfonyl chlorides) to introduce diversity.
-
Cleavage: Release of the final derivatized arylpiperazine from the solid support.
This approach allows for the efficient synthesis and purification of compound libraries, as excess reagents and byproducts are simply washed away after each step.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for the key steps in the solid-phase synthesis of a model substituted arylpiperazine library using this compound.
Workflow Overview
Caption: Solid-Phase Synthesis Workflow for Arylpiperazine Derivatives.
Protocol 1: Immobilization of this compound onto Merrifield Resin
This protocol describes the attachment of the building block to chloromethylated polystyrene resin (Merrifield resin) via a Williamson ether synthesis. The cesium salt of the phenol is prepared in situ to enhance its nucleophilicity.
Materials:
-
This compound
-
Merrifield resin (1% DVB cross-linked, 1.0-2.0 mmol/g loading)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Solid phase reaction vessel
-
Orbital shaker
Procedure:
-
Resin Swelling: Place Merrifield resin (1.0 g, e.g., 1.5 mmol Cl) in a solid-phase reaction vessel. Wash the resin with DCM (3 x 10 mL) and then with anhydrous DMF (3 x 10 mL). Swell the resin in 10 mL of anhydrous DMF for 1 hour with gentle agitation.
-
Preparation of the Cesium Salt: In a separate flask, dissolve this compound (1.2 equivalents relative to resin loading, e.g., 1.8 mmol, 501 mg) in methanol (10 mL). Add a 2 M aqueous solution of Cs₂CO₃ dropwise until the pH of the solution is 7.0.
-
Azeotropic Drying: Evaporate the solution to dryness under reduced pressure. Add anhydrous DMF (2 x 10 mL) and evaporate to dryness each time to remove residual water.
-
Immobilization Reaction: Drain the DMF from the swollen resin. Add the dried cesium salt of the piperazine derivative to the resin, followed by 10 mL of fresh anhydrous DMF.
-
Reaction Incubation: Seal the reaction vessel and place it on an orbital shaker at 50°C for 24 hours.[1]
-
Washing: After the reaction, allow the resin to cool to room temperature. Drain the reaction mixture and wash the resin thoroughly with DMF (3 x 10 mL), 50% aqueous DMF (3 x 10 mL), DMF (3 x 10 mL), and finally methanol (3 x 10 mL).
-
Drying: Dry the resin under high vacuum to a constant weight.
| Parameter | Value/Condition | Reference |
| Resin Type | Merrifield (Chloromethylated Polystyrene) | [1] |
| Reagents | Cesium Carbonate, DMF | [1] |
| Temperature | 50°C | [1] |
| Reaction Time | 24 hours | [1] |
| Expected Loading | 0.5 - 1.0 mmol/g (typically lower than initial resin loading) | N/A |
Protocol 2: Boc Deprotection of Resin-Bound Piperazine
This protocol details the removal of the Boc protecting group from the immobilized piperazine scaffold using trifluoroacetic acid (TFA).
Materials:
-
Resin from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Diisopropylethylamine (DIEA)
-
Solid phase reaction vessel
-
Orbital shaker
Procedure:
-
Resin Swelling: Swell the dried resin from Protocol 1 in anhydrous DCM (10 mL) for 30 minutes in a solid-phase reaction vessel.
-
Deprotection: Drain the DCM. Add a solution of 25-50% TFA in DCM (v/v) (10 mL) to the resin.[2][3]
-
Reaction: Agitate the mixture at room temperature for 30 minutes.[4]
-
Washing: Drain the TFA solution and wash the resin with DCM (5 x 10 mL).
-
Neutralization: To neutralize the trifluoroacetate salt, wash the resin with a solution of 10% DIEA in DCM (v/v) (2 x 10 mL), agitating for 5 minutes each time.
-
Final Washes: Wash the resin thoroughly with DCM (5 x 10 mL) to remove excess DIEA and its salt. The resin is now ready for derivatization.
| Parameter | Value/Condition | Reference |
| Deprotection Reagent | 25-50% Trifluoroacetic Acid (TFA) in DCM | [2][3] |
| Reaction Time | 30 minutes | [4] |
| Neutralization Reagent | 10% Diisopropylethylamine (DIEA) in DCM | N/A |
| Temperature | Room Temperature | [2] |
Protocol 3: Derivatization of Resin-Bound Piperazine (Example: N-Alkylation)
This protocol provides a general method for the N-alkylation of the deprotected, resin-bound piperazine with an alkyl halide.
Materials:
-
Deprotected resin from Protocol 2
-
Alkyl halide (e.g., benzyl bromide, 3-5 equivalents)
-
Diisopropylethylamine (DIEA, 5-7 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Solid phase reaction vessel
-
Orbital shaker
Procedure:
-
Resin Swelling: Swell the deprotected resin from Protocol 2 in anhydrous DMF (10 mL) for 30 minutes.
-
Reaction Mixture Preparation: In a separate vial, dissolve the alkyl halide (3-5 equivalents relative to the initial resin loading) and DIEA (5-7 equivalents) in a minimal amount of anhydrous DMF.
-
Derivatization Reaction: Drain the DMF from the swollen resin. Add the reaction mixture to the resin.
-
Reaction Incubation: Seal the vessel and agitate the mixture at room temperature for 4-16 hours (reaction time may need to be optimized depending on the electrophile).
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (5 x 10 mL) followed by DCM (5 x 10 mL).
-
Drying: Dry the derivatized resin under high vacuum.
| Parameter | Value/Condition | Reference |
| Reagents | Alkyl Halide, DIEA, DMF | N/A |
| Equivalents (Electrophile) | 3 - 5 equivalents | N/A |
| Reaction Time | 4 - 16 hours (variable) | N/A |
| Temperature | Room Temperature | N/A |
Protocol 4: Cleavage of the Final Product from Merrifield Resin
This protocol describes the cleavage of the final product from the solid support using trifluoromethanesulfonic acid (TFMSA), an alternative to the highly toxic hydrogen fluoride (HF).
Materials:
-
Dried, derivatized resin from Protocol 3
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Thioanisole (scavenger)
-
1,2-Ethanedithiol (EDT) (scavenger)
-
Round bottom flask with a stirring bar
-
Ice bath
-
Cold diethyl ether
-
Fine sintered glass funnel
Procedure:
-
Resin Preparation: Place the dried, derivatized resin (e.g., 100 mg) in a round bottom flask equipped with a stirring bar.
-
Cleavage Cocktail Preparation: In a separate, chilled vial, prepare the cleavage cocktail. For every 100 mg of resin, mix 200 µL of thioanisole, 100 µL of EDT, and 2 mL of TFA.[5] Cool the cocktail in an ice bath.
-
Cleavage Reaction: Cool the flask containing the resin in an ice bath. Add the pre-cooled cleavage cocktail to the resin and stir for 5-10 minutes.
-
Addition of TFMSA: While stirring vigorously in the ice bath, slowly add TFMSA dropwise (200 µL for every 100 mg of resin) to dissipate the heat generated.[5]
-
Reaction Incubation: Allow the reaction to warm to room temperature and continue stirring for 90 to 120 minutes.[5]
-
Product Precipitation: Filter the resin through a fine sintered glass funnel and wash it with a small amount of fresh TFA. Combine the filtrates and add this solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude product.
-
Product Isolation: Collect the precipitate by filtration through a fine sintered glass funnel. Wash the crude product with additional cold diethyl ether to remove scavengers.
-
Drying and Purification: Dry the crude product under vacuum. The product can then be purified by standard techniques such as HPLC or crystallization.
| Parameter | Value/Condition | Reference |
| Cleavage Reagent | Trifluoromethanesulfonic acid (TFMSA) | [5][6] |
| Scavengers | Thioanisole, 1,2-Ethanedithiol (EDT) | [5] |
| Reaction Time | 90 - 120 minutes | [5] |
| Temperature | 0°C to Room Temperature | [5] |
Logical Relationships and Pathways
The logical progression of the synthesis can be visualized as a series of state changes of the resin-bound molecule.
Caption: State transition diagram of the solid-phase synthesis.
References
Application Note: Analytical Methods for Monitoring the Synthesis of Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutically active compounds. The efficient and controlled synthesis of this molecule is critical for ensuring the quality and yield of the final product. This application note provides detailed protocols for monitoring the synthesis reaction, which involves the protection of the piperazine nitrogen with a tert-butyloxycarbonyl (Boc) group, using Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Reaction Scheme
The synthesis of this compound is typically achieved by reacting 1-(4-hydroxyphenyl)piperazine with di-tert-butyl dicarbonate (Boc)₂O in a suitable solvent like dichloromethane (DCM).
Reaction:
1-(4-hydroxyphenyl)piperazine + (Boc)₂O → this compound
Analytical Methods for Reaction Monitoring
Accurate monitoring of the reaction progress is essential to determine the reaction endpoint, minimize impurity formation, and optimize reaction conditions.
Thin Layer Chromatography (TLC)
TLC is a rapid and simple technique for qualitative monitoring of the reaction progress. It allows for the visualization of the consumption of the starting material and the formation of the product.
Experimental Protocol:
-
TLC Plate: Silica gel 60 F₂₅₄
-
Mobile Phase (Eluent): 5% Methanol in Chloroform[1]
-
Sample Preparation: Withdraw a small aliquot (a few drops) from the reaction mixture and dilute it with the reaction solvent (e.g., DCM).
-
Spotting: Spot the diluted reaction mixture, along with the starting material and a co-spot (starting material and reaction mixture), on the TLC plate.
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase.
-
Visualization: After the solvent front has reached a sufficient height, remove the plate, dry it, and visualize the spots under UV light (254 nm). The consumption of the starting material and the appearance of a new spot corresponding to the product can be observed.
Data Presentation:
| Time Point | Starting Material (Rf) | Product (Rf) | Observations |
| 0 h | ~0.2 | - | Single spot for starting material |
| 2 h | ~0.2 | ~0.6 | Appearance of product spot, starting material spot still intense |
| 4 h | ~0.2 | ~0.6 | Product spot intensity increases, starting material spot diminishes |
| 6 h | Faint | ~0.6 | Reaction near completion, faint starting material spot |
| 8 h | - | ~0.6 | Reaction complete, no visible starting material spot |
Note: Rf values are approximate and can vary based on specific experimental conditions.
High-Performance Liquid Chromatography (HPLC)
HPLC provides quantitative data on the reaction progress, allowing for the determination of the percentage conversion of the starting material and the formation of the product.
Experimental Protocol:
-
System: HPLC with UV detection.[2]
-
Column: Chiralpak IC (250 x 4.6 mm, 5µm) or equivalent C18 column.[2]
-
Mobile Phase: Acetonitrile: Methanol: Diethylamine (90:10:0.1, v/v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 35°C.[2]
-
Detection Wavelength: 280 nm (due to the phenolic chromophore).
-
Injection Volume: 10 µL.[2]
-
Sample Preparation: Withdraw an aliquot from the reaction mixture, quench it (if necessary), and dilute it to a suitable concentration with the mobile phase.
Data Presentation:
| Time Point | Starting Material Peak Area (%) | Product Peak Area (%) | % Conversion |
| 0 h | 100 | 0 | 0 |
| 2 h | 45.2 | 54.8 | 54.8 |
| 4 h | 15.8 | 84.2 | 84.2 |
| 6 h | 2.1 | 97.9 | 97.9 |
| 8 h | < 0.1 | > 99.9 | > 99.9 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing both quantitative data and structural confirmation of the product and any intermediates or byproducts.
Experimental Protocol:
-
LC System: UHPLC or HPLC system.[3]
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size).[3]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the compounds. For example: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7-7.1 min (95-5% B), 7.1-9 min (5% B).[3]
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.[3]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode (ESI+).[3]
-
Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.[3]
-
SIM ions: m/z 179.1 for 1-(4-hydroxyphenyl)piperazine [M+H]⁺ and m/z 279.2 for this compound [M+H]⁺.
-
Data Presentation:
| Time Point | Starting Material (m/z 179.1) Area Count | Product (m/z 279.2) Area Count | Product Confirmation |
| 0 h | High | Not Detected | - |
| 2 h | Decreasing | Increasing | Confirmed by MS |
| 4 h | Low | High | Confirmed by MS |
| 6 h | Very Low | Very High | Confirmed by MS |
| 8 h | Not Detected | Maximum | Confirmed by MS |
Visualizations
Caption: Workflow for monitoring the synthesis reaction.
Caption: Protocol for TLC analysis.
Caption: Protocol for HPLC and LC-MS analysis.
Conclusion
The analytical methods described in this application note provide robust and reliable tools for monitoring the synthesis of this compound. TLC offers a quick qualitative assessment, while HPLC and LC-MS provide accurate quantitative data and structural confirmation. The selection of the appropriate method will depend on the specific requirements of the analysis, such as the need for quantitative data, high throughput, or structural elucidation of byproducts. By employing these methods, researchers can ensure the efficient and controlled synthesis of this important pharmaceutical intermediate.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield of Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
There are two main synthetic strategies for the preparation of this compound:
-
Route 1: Direct Boc Protection. This is a straightforward approach that involves the protection of the piperazine nitrogen of the commercially available 1-(4-hydroxyphenyl)piperazine using di-tert-butyl dicarbonate (Boc₂O).[1]
-
Route 2: Buchwald-Hartwig Amination. This palladium-catalyzed cross-coupling reaction forms the C-N bond between a protected piperazine and an aryl halide.[2][3] This method is highly versatile and widely used for the synthesis of N-arylpiperazines.[4][5]
Q2: My reaction yield is low when using the direct Boc protection method. What are the potential causes and solutions?
Low yields in the direct Boc protection of 1-(4-hydroxyphenyl)piperazine can be attributed to several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Ensure the reaction is stirred overnight at room temperature to allow for sufficient reaction time.[1]
-
Base: While the referenced protocol does not explicitly mention a base, the addition of a mild, non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can help to neutralize any acidic byproducts and drive the reaction forward.
-
Solvent: Dichloromethane (DCM) is a common solvent for this reaction.[1] Ensure it is anhydrous, as water can react with the Boc anhydride.
-
Purification: The product can be purified by filtration and trituration with diethyl ether.[1] Inefficient purification can lead to loss of product.
Q3: I am attempting the synthesis via Buchwald-Hartwig amination and facing issues with catalyst deactivation and side product formation. How can I troubleshoot this?
The Buchwald-Hartwig amination can be a sensitive reaction, and its success is highly dependent on the reaction conditions.[6][7] Here are some common issues and troubleshooting tips:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical.[8] For aryl chlorides, which are generally less reactive, more electron-rich and sterically hindered ligands are often required.[6] Consider using pre-formed palladium catalysts for more reliable results.[6]
-
Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[9] However, some starting materials may be sensitive to strong bases. In such cases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, although this may require higher temperatures or longer reaction times.
-
Solvent Choice: Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig reactions.[10] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.
-
Oxygen Sensitivity: The catalytic cycle involves Pd(0) species, which are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).[8]
-
Side Reactions: Potential side reactions include hydrodehalogenation of the aryl halide and homo-coupling of the aryl halide. Optimizing the reaction temperature and catalyst/ligand ratio can help minimize these side products.
Q4: Can I use an aryl chloride as a coupling partner in the Buchwald-Hartwig amination for this synthesis?
Yes, aryl chlorides can be used, but they are generally less reactive than aryl bromides or iodides.[6][11] To achieve good yields with aryl chlorides, it is often necessary to use more specialized and electron-rich phosphine ligands, such as those from the Buchwald or Hartwig ligand families (e.g., SPhos, XPhos).[8] Higher reaction temperatures and longer reaction times may also be required.
Experimental Protocols
Protocol 1: Direct Boc Protection of 1-(4-hydroxyphenyl)piperazine[1]
This protocol is based on the synthesis of 1-(tert-butoxycarbonyl)-4-(4-hydroxyphenyl)piperazine.
Materials:
-
1-(4-hydroxyphenyl)piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
Procedure:
-
Suspend 1-(4-hydroxyphenyl)piperazine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask.
-
To this suspension, add di-tert-butyl dicarbonate (1.05 eq).
-
Stir the mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture.
-
Evaporate the filtrate under reduced pressure.
-
Triturate the resulting solid with diethyl ether to afford the pure product.
Protocol 2: Representative Buchwald-Hartwig Amination
This is a general protocol and may require optimization for the specific substrates.
Materials:
-
tert-Butyl piperazine-1-carboxylate
-
4-Bromophenol or 4-Iodophenol
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst)
-
Phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq), tert-butyl piperazine-1-carboxylate (1.1-1.5 eq), base (1.4-2.0 eq), palladium catalyst (1-5 mol%), and ligand (1-5 mol%) to a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Feature | Direct Boc Protection | Buchwald-Hartwig Amination |
| Starting Materials | 1-(4-hydroxyphenyl)piperazine, Boc₂O | tert-Butyl piperazine-1-carboxylate, 4-halophenol |
| Key Reagents | - | Palladium catalyst, phosphine ligand, base |
| Reaction Conditions | Room temperature, atmospheric pressure | Elevated temperature (80-120 °C), inert atmosphere |
| Advantages | Simple, one-step, mild conditions | High functional group tolerance, versatile |
| Disadvantages | Requires pre-synthesized 1-(4-hydroxyphenyl)piperazine | Requires careful optimization, sensitive to air and moisture, more expensive reagents |
| Typical Yield | ~74%[1] | Variable, can be >90% with optimization |
Table 2: Troubleshooting Guide for Buchwald-Hartwig Amination
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | Use a pre-catalyst; ensure anhydrous and oxygen-free conditions. |
| Insufficiently reactive aryl halide | Switch from chloride to bromide or iodide; use a more active ligand. | |
| Inappropriate base | Screen different bases (e.g., NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄). | |
| Side Product Formation | Hydrodehalogenation | Lower the reaction temperature; use a less electron-rich ligand. |
| Catalyst decomposition | Ensure strict inert atmosphere; use a more stable pre-catalyst. | |
| Difficult Purification | Complex reaction mixture | Optimize reaction conditions to improve selectivity; explore different chromatographic conditions. |
Visualizations
References
- 1. prepchem.com [prepchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate from reaction byproducts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, particularly after its synthesis from 1-(4-hydroxyphenyl)piperazine and di-tert-butyl dicarbonate.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | - Incomplete reaction. - Product loss during workup (e.g., extraction). - Sub-optimal purification conditions. | - Monitor reaction progress by TLC to ensure completion. - Perform multiple extractions from the aqueous phase during workup. - Optimize column chromatography or recrystallization conditions (see protocols below). |
| Multiple Spots on TLC After Initial Purification | - Presence of unreacted starting material (1-(4-hydroxyphenyl)piperazine). - Formation of the O-Boc protected byproduct. - Presence of di-tert-butyl carbonate or other Boc-related impurities. | - Utilize column chromatography with a suitable solvent gradient for separation. - Consider a selective hydrolysis step for the O-Boc byproduct if it is the major impurity. - A thorough aqueous workup can help remove some water-soluble impurities. |
| Product Fails to Crystallize/Oils Out | - Presence of impurities hindering crystal lattice formation. - Inappropriate recrystallization solvent system. | - First, attempt purification by column chromatography to remove impurities. - Experiment with different solvent systems for recrystallization, such as ethyl acetate/hexanes or dichloromethane/diethyl ether. |
| Co-elution of Product and Impurity During Column Chromatography | - Similar polarities of the product and a specific byproduct. | - Modify the solvent system for column chromatography; a less polar or more polar system might improve separation. - Consider using a different stationary phase, such as alumina, if silica gel is ineffective. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound using di-tert-butyl dicarbonate?
A1: The most common byproducts include:
-
Unreacted 1-(4-hydroxyphenyl)piperazine: This occurs if the reaction does not go to completion.
-
Tert-butyl 4-(4-(tert-butoxycarbonyloxy)phenyl)piperazine-1-carboxylate (O-Boc byproduct): This results from the acylation of the phenolic hydroxyl group in addition to the piperazine nitrogen.
-
Di-tert-butyl dicarbonate and its decomposition products: Excess reagent and its byproducts may remain after the reaction.
Q2: How can I distinguish between the desired N-Boc product and the N,O-diBoc byproduct on a TLC plate?
A2: The desired N-Boc product is more polar than the N,O-diBoc byproduct due to the presence of the free phenolic hydroxyl group. Therefore, on a silica gel TLC plate developed with a non-polar eluent system (e.g., ethyl acetate/hexanes), the desired product will have a lower Rf value (travel a shorter distance) compared to the less polar N,O-diBoc byproduct. Both compounds can often be visualized under UV light (254 nm).[1] A ferric chloride stain can also be used to specifically visualize the phenolic hydroxyl group of the desired product.[1]
Q3: Is it possible to selectively remove the O-Boc group if it forms?
A3: Yes, the O-Boc group on a phenol is generally more labile to basic conditions than the N-Boc group on the piperazine. Mild basic hydrolysis can sometimes be employed to selectively cleave the O-Boc group while leaving the N-Boc group intact. However, conditions must be carefully controlled to avoid deprotection of the desired N-Boc group.
Q4: What is a good starting point for developing a column chromatography method for purification?
A4: A common starting point for silica gel column chromatography is a gradient elution with a mixture of ethyl acetate and hexanes.[2][3] You can start with a low polarity mixture (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity to elute your compounds. The exact gradient will depend on the specific impurity profile of your crude product.
Q5: Are there any recommended solvent systems for recrystallization?
A5: For compounds of this type, a mixture of a good solvent and a poor solvent is often effective for recrystallization. A common choice is dissolving the crude product in a minimal amount of a relatively polar solvent like hot ethyl acetate, followed by the slow addition of a non-polar solvent like hexanes until turbidity is observed. Cooling the mixture should then induce crystallization of the pure product.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 278.35 g/mol | [4] |
| Purity (Commercial) | ≥97% | [5] |
Experimental Protocols
Protocol 1: Column Chromatography Purification
Objective: To separate this compound from less polar byproducts (e.g., O-Boc byproduct) and more polar byproducts (e.g., unreacted starting material).
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Crude reaction mixture
-
Solvents: Hexanes, Ethyl Acetate (reagent grade)
-
Glass column, collection tubes, TLC plates, UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 10% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with a low-polarity solvent mixture (e.g., 10% ethyl acetate in hexanes).
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (e.g., increase by 5-10% increments).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
Objective: To purify this compound from minor impurities.
Materials:
-
Crude product (partially purified by column chromatography if necessary)
-
Solvents: Ethyl Acetate, Hexanes
-
Erlenmeyer flask, hot plate, ice bath
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot ethyl acetate to dissolve it completely.
-
Induce Crystallization: Slowly add hexanes to the hot solution with swirling until the solution becomes slightly cloudy.
-
Cooling: Allow the flask to cool slowly to room temperature. For better crystal formation, you can then place it in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold hexanes.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Purification decision workflow for the target compound.
Caption: Structures of the target compound and common byproducts.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-(4-Hydroxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester | C15H22N2O3 | CID 11687740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. vibrantpharma.com [vibrantpharma.com]
Common side reactions with "Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for experiments involving Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate. The information is designed to help you anticipate and resolve common issues encountered during the synthesis, purification, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the Boc protection of 1-(4-hydroxyphenyl)piperazine?
A1: The most prevalent side reactions are the formation of an O-Boc protected byproduct and the presence of unreacted starting material. Due to the presence of a nucleophilic secondary amine in the piperazine ring and a hydroxyl group on the phenyl ring, the Boc anhydride can react at both sites.
-
N-Boc Protection (Desired Reaction): The secondary amine of the piperazine is more nucleophilic than the phenolic hydroxyl group, making N-protection the major reaction pathway.
-
O-Boc Protection (Side Reaction): The phenolic hydroxyl group can be protected to form a tert-butyl carbonate, leading to the formation of tert-butyl 4-(4-(tert-butoxycarbonyloxy)phenyl)piperazine-1-carboxylate.
-
Unreacted Starting Material: Incomplete reaction can leave residual 1-(4-hydroxyphenyl)piperazine.
Q2: How can I minimize the formation of the O-Boc protected byproduct?
A2: To enhance the selectivity for N-protection, consider the following strategies:
-
Control Stoichiometry: Use a controlled amount of di-tert-butyl dicarbonate (Boc)₂O, typically 1.0 to 1.2 equivalents, to favor mono-protection at the more reactive nitrogen.
-
Reaction Temperature: Running the reaction at lower temperatures (0 °C to room temperature) can increase the selectivity for N-protection over O-protection.
-
Avoid Strong Bases: The use of strong bases can deprotonate the phenol, increasing its nucleophilicity and promoting O-Boc formation. The reaction can often proceed efficiently without a strong base.
Q3: I'm seeing an unexpected peak in my LC-MS after acidic deprotection of this compound. What could it be?
A3: A common side reaction during the acidic deprotection (e.g., with TFA) of Boc-protected phenols is the alkylation of the aromatic ring by the stable tert-butyl cation generated in the process. This can lead to the formation of a tert-butylated version of your deprotected product, which will have a mass increase of 56 Da.
Q4: How can I prevent tert-butylation of the phenol ring during Boc deprotection?
A4: The most effective way to prevent this side reaction is to use a "scavenger" in your deprotection cocktail. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than your product.
-
Common Scavengers: Triisopropylsilane (TIS) and triethylsilane (TES) are highly effective carbocation scavengers. Phenol or anisole can also be used as decoys for the tert-butyl cation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: Low Yield of the Desired N-Boc Protected Product
| Possible Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the initial reaction time, extend the stirring period. |
| Suboptimal Reaction Conditions | Ensure the reaction is performed at an appropriate temperature. While higher temperatures can speed up the reaction, they may also lead to more side products. Running the reaction at room temperature or 0 °C is a good starting point. |
| Formation of Side Products | The primary side product is the O-Boc protected compound. To minimize its formation, carefully control the stoichiometry of (Boc)₂O (1.0-1.2 equivalents) and avoid strong bases. |
| Product Loss During Workup | Ensure complete extraction of the product from the aqueous phase by performing multiple extractions with a suitable organic solvent. Confirm the pH of the aqueous layer is appropriately adjusted to ensure the product is in the desired form for extraction. |
Problem 2: Presence of Impurities in the Final Product
| Impurity | Identification | Mitigation and Removal |
| Unreacted 1-(4-hydroxyphenyl)piperazine | Appears as a more polar spot on TLC and has a lower retention time in reverse-phase HPLC. Can be identified by LC-MS with a mass corresponding to the starting material. | Can be removed by silica gel column chromatography. The starting material's basicity allows for an acidic wash during workup to remove it, but be cautious as this may affect the desired product. |
| tert-butyl 4-(4-(tert-butoxycarbonyloxy)phenyl)piperazine-1-carboxylate (O-Boc byproduct) | Appears as a less polar spot on TLC and has a higher retention time in reverse-phase HPLC. Can be identified by LC-MS with a mass corresponding to the di-Boc protected compound. | Can be removed by silica gel column chromatography. To prevent its formation, use controlled stoichiometry of (Boc)₂O and avoid high temperatures and strong bases. |
| Residual (Boc)₂O and its byproducts | Can be detected by TLC. | After the reaction is complete, quench with an amine-containing resin or a mild nucleophile like imidazole. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a general method for the N-Boc protection of 1-(4-hydroxyphenyl)piperazine.
Materials:
-
1-(4-hydroxyphenyl)piperazine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Suspend 1-(4-hydroxyphenyl)piperazine (1.0 equivalent) in dichloromethane (DCM).
-
To this suspension, add di-tert-butyl dicarbonate ((Boc)₂O) (1.05 equivalents).
-
Stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Once the reaction is complete, filter the mixture to remove any insoluble material.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Triturate the resulting residue with diethyl ether to precipitate the product.
-
Collect the solid product by filtration and dry under vacuum. A typical yield is around 74%.
Analytical Method: Purity Assessment by HPLC
A general reverse-phase HPLC method can be used to assess the purity of the final product and detect the common impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid).
-
Gradient: A typical gradient could be from 10% to 90% acetonitrile over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm or 280 nm.
-
Expected Elution Order: 1-(4-hydroxyphenyl)piperazine (most polar, earliest elution) -> this compound -> tert-butyl 4-(4-(tert-butoxycarbonyloxy)phenyl)piperazine-1-carboxylate (least polar, latest elution).
Visualizations
Caption: Synthetic pathway and potential side reaction.
Caption: Troubleshooting workflow for synthesis.
"Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate" stability and storage issues
This technical support center provides guidance on the stability and storage of tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate, alongside troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Q2: What is the expected shelf-life of this compound?
Q3: Is this compound sensitive to acidic or basic conditions?
The tert-butyloxycarbonyl (Boc) protecting group is known to be labile under acidic conditions, which will cleave it to yield 4-(4-hydroxyphenyl)piperazine.[3][4][5] It is, however, generally stable to basic and nucleophilic conditions.[4][6] The piperazine and phenol moieties are generally stable under mildly basic conditions.
Q4: Can I heat this compound?
While stable at room temperature, prolonged exposure to high temperatures may lead to thermal decomposition. Some studies on Boc-protected amines suggest that thermal deprotection can occur at temperatures around 100-150°C.[7] It is advisable to avoid unnecessary heating.
Q5: What are the primary degradation pathways for this compound?
Potential degradation pathways include:
-
Acid-catalyzed hydrolysis: Cleavage of the Boc group to form 4-(4-hydroxyphenyl)piperazine, carbon dioxide, and isobutene.[3][4][5]
-
Oxidation: The hydroxyphenyl group may be susceptible to oxidation, potentially leading to colored impurities. This can be accelerated by light and the presence of metal ions.
-
Photodegradation: As with many aromatic compounds, exposure to UV light may lead to degradation.
Troubleshooting Guides
Issue 1: Unexpected loss of the Boc protecting group during an experiment.
Possible Cause: Your reaction or purification conditions may be too acidic. The Boc group is sensitive to strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl), and even to milder acidic conditions over extended periods.[3][4][5]
Solutions:
-
pH Monitoring: Ensure the pH of your reaction and work-up solutions remains neutral or basic.
-
Alternative Protecting Group: If your desired reaction requires acidic conditions, consider using a more acid-stable protecting group.
-
Minimize Exposure Time: If transiently acidic conditions are unavoidable, minimize the exposure time and temperature.
Issue 2: Compound discoloration (e.g., turning yellow or brown) over time.
Possible Cause: This is likely due to the oxidation of the 4-hydroxyphenyl moiety. Exposure to air (oxygen) and/or light can promote the formation of colored quinone-type impurities.
Solutions:
-
Inert Atmosphere: Store the compound under an inert atmosphere such as argon or nitrogen.
-
Light Protection: Store in an amber vial or in a dark location to protect from light.
-
Antioxidant Addition: For solutions, consider the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene), if compatible with your downstream application.
Issue 3: Poor solubility of the compound.
Possible Cause: While generally soluble in common organic solvents like dichloromethane, ethanol, and DMF, solubility issues can arise in less polar solvents or aqueous solutions without appropriate pH adjustment.[2]
Solutions:
-
Solvent Selection: Test a range of solvents to find the most suitable one for your application.
-
Gentle Warming: Gentle warming may aid dissolution, but avoid excessive heat to prevent degradation.[7]
-
pH Adjustment: For aqueous solutions, adjusting the pH to the basic range may improve the solubility of the phenolic compound.
Data Presentation
Table 1: General Stability Profile of this compound
| Condition | Stability | Potential Degradation Product(s) |
| Acidic (e.g., TFA, HCl) | Labile | 4-(4-hydroxyphenyl)piperazine |
| Basic (e.g., NaOH, TEA) | Generally Stable | - |
| Nucleophiles | Generally Stable | - |
| Catalytic Hydrogenation | Generally Stable | - |
| Elevated Temperature | Potentially Labile | 4-(4-hydroxyphenyl)piperazine |
| Light Exposure | Potentially Labile | Oxidized and other degraded products |
| Air (Oxygen) Exposure | Potentially Labile | Oxidized products |
Experimental Protocols
Protocol for Assessing Compound Purity by HPLC
A general High-Performance Liquid Chromatography (HPLC) method can be used to assess the purity of this compound and detect potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any impurities. A typical gradient might be 10-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent.
Visualizations
Caption: Troubleshooting logic for common stability issues.
Caption: Experimental workflow for assessing compound stability.
References
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. 1-BOC Piperazine: A Key Intermediate for Pharmaceu [tai-ji.net]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Thermal Methods - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Troubleshooting Reactions with Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate
Welcome to the technical support center for "Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate" (CAS: 158985-25-2). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common synthetic challenges encountered when using this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on this compound?
A1: This molecule has two primary reactive sites: the phenolic hydroxyl group and the secondary amine of the piperazine ring after deprotection of the Boc group. The Boc-protected piperazine nitrogen is generally unreactive under most conditions, allowing for selective reactions at the phenol.
Q2: How can I selectively react at the phenolic hydroxyl group without affecting the Boc-protected piperazine?
A2: The Boc (tert-butyloxycarbonyl) group is stable under many conditions used to modify phenols, such as O-alkylation and some coupling reactions. Standard protocols for these reactions can often be employed without significant side reactions at the Boc-protected nitrogen.
Q3: What are the standard conditions for removing the Boc protecting group?
A3: The Boc group is typically removed under acidic conditions.[1] Common reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[1][2]
Troubleshooting Failed Reactions
This section provides troubleshooting guides for common reactions involving "this compound".
N-Alkylation (of the deprotected piperazine)
Problem: Low or no yield of the N-alkylated product.
| Possible Cause | Troubleshooting Steps |
| Incomplete Boc Deprotection | Ensure complete removal of the Boc group by monitoring the reaction with TLC or LC-MS. If necessary, increase the reaction time or the concentration of the acid.[3] |
| Poor Nucleophilicity of the Piperazine | After deprotection, ensure the reaction medium is basic to neutralize the amine salt and generate the free nucleophilic amine. Add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). |
| Low Reactivity of the Alkylating Agent | Switch to a more reactive alkylating agent (e.g., from alkyl chloride to alkyl iodide). Increase the reaction temperature. |
| Steric Hindrance | If either the piperazine or the alkylating agent is sterically hindered, the reaction may require longer reaction times, higher temperatures, or a more potent activating agent. |
| Inappropriate Solvent | Use a polar aprotic solvent like DMF or DMSO to improve the solubility of the reactants.[4] |
Problem: Formation of di-alkylated or other side products.
| Possible Cause | Troubleshooting Steps |
| Di-alkylation of Piperazine | This is common if the starting material is not the mono-Boc protected piperazine. Ensure you are starting with this compound. If starting from 1-(4-hydroxyphenyl)piperazine, use a large excess of the piperazine starting material relative to the alkylating agent to favor mono-alkylation.[4] |
| Reaction at the Phenolic Hydroxyl | Protect the hydroxyl group as a stable ether (e.g., methyl or benzyl ether) before Boc deprotection and N-alkylation if O-alkylation is a competing side reaction. |
Acylation (of the deprotected piperazine)
Problem: Low yield of the acylated product.
| Possible Cause | Troubleshooting Steps |
| Incomplete Boc Deprotection | Verify complete Boc group removal before proceeding with acylation.[3] |
| Deactivation of Acylating Agent | Use fresh, high-purity acylating agents (e.g., acyl chlorides, anhydrides). Moisture can deactivate these reagents. |
| Insufficient Base | Use at least one equivalent of a non-nucleophilic base (e.g., TEA, DIPEA) to neutralize the acid generated during the reaction. |
| Competitive O-Acylation | The phenolic hydroxyl group can also be acylated. To favor N-acylation, consider protecting the phenol first. Alternatively, reaction conditions can sometimes be optimized to favor N-acylation (e.g., lower temperatures). |
Suzuki-Miyaura Coupling (at the phenol, after conversion to a triflate or halide)
Problem: Low or no yield of the coupled product.
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh, high-quality palladium catalyst and ligand. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.[5] |
| Poor Quality Boronic Acid/Ester | Use fresh, pure boronic acid or ester. Some boronic acids are prone to decomposition on storage. |
| Inappropriate Base | The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[6] The base must be strong enough to facilitate transmetalation but not so strong as to cause decomposition of starting materials. |
| Suboptimal Solvent | Common solvents include toluene, dioxane, and DMF, often with a small amount of water. The solvent system can significantly impact the reaction outcome.[7] |
| Steric Hindrance | For sterically hindered substrates, specialized bulky ligands (e.g., Buchwald ligands like SPhos or XPhos) may be required to facilitate the coupling.[8][9] |
| Homocoupling of Boronic Acid | This side reaction can be minimized by the slow addition of the boronic acid or by using a less reactive boronic ester. |
Buchwald-Hartwig Amination (coupling with an aryl halide)
Problem: Low or no yield of the aminated product.
| Possible Cause | Troubleshooting Steps |
| Catalyst and Ligand Selection | This is a crucial parameter. For coupling with the Boc-protected piperazine, bulky electron-rich phosphine ligands (e.g., RuPhos, XPhos) are often effective.[10] Consider using a pre-formed catalyst for better consistency. |
| Base Selection | A strong, non-nucleophilic base is typically required, with sodium tert-butoxide (NaOtBu) being a common choice.[7] For substrates sensitive to strong bases, weaker bases like K₃PO₄ or Cs₂CO₃ can be attempted, often requiring higher temperatures. |
| Aryl Halide Reactivity | The reactivity of the aryl halide follows the order I > Br > Cl. For less reactive aryl chlorides, more active catalyst systems and higher temperatures are generally necessary.[11] |
| Inert Atmosphere | The Pd(0) active catalyst is sensitive to oxygen. Rigorous exclusion of air is critical for reaction success.[10] |
| Side Reactions | Hydrodehalogenation of the aryl halide can be a significant side reaction. This can sometimes be suppressed by the choice of ligand and base. |
Experimental Protocols
Protocol 1: N-Alkylation of 1-(4-Hydroxyphenyl)piperazine (after Boc Deprotection)
-
Boc Deprotection: Dissolve this compound (1.0 eq) in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1-2 hours until TLC or LC-MS analysis indicates complete consumption of the starting material. Remove the solvent and excess TFA under reduced pressure.
-
N-Alkylation: Dissolve the resulting trifluoroacetate salt in a suitable solvent such as DMF. Add a non-nucleophilic base (e.g., DIPEA, 3.0 eq) and the alkyl halide (1.1 eq). Stir the reaction at room temperature or heat as necessary (e.g., 60-80 °C) and monitor by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Acylation of 1-(4-Hydroxyphenyl)piperazine (after Boc Deprotection)
-
Boc Deprotection: Follow the procedure described in Protocol 1.
-
Acylation: Dissolve the resulting trifluoroacetate salt in DCM. Add a non-nucleophilic base (e.g., triethylamine, 3.0 eq). Cool the solution to 0 °C and slowly add the acyl chloride or anhydride (1.1 eq). Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 3: Suzuki-Miyaura Coupling of the Phenolic Triflate
-
Triflate Formation: To a solution of this compound (1.0 eq) and a base (e.g., pyridine or triethylamine, 1.5 eq) in DCM at 0 °C, add triflic anhydride (1.2 eq) dropwise. Stir at 0 °C for 1-2 hours. Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the crude triflate, which can often be used without further purification.
-
Suzuki-Miyaura Coupling: To a degassed mixture of the aryl triflate (1.0 eq), the boronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water 4:1), heat the reaction under an inert atmosphere at 80-100 °C until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Visualizing Workflows and Relationships
General Troubleshooting Workflow
Caption: A general workflow for troubleshooting failed chemical reactions.
Decision Tree for Suzuki-Miyaura Coupling Issues
Caption: A decision-making guide for troubleshooting Suzuki-Miyaura coupling reactions.
Reaction Pathway for Functionalization
Caption: Possible reaction pathways for modifying the starting material.
References
- 1. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 2. researchgate.net [researchgate.net]
- 3. 158985-25-2|this compound|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Improving the Solubility of Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate and its derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common solubility challenges during your experiments.
Troubleshooting Guide
This guide is designed to provide a systematic approach to resolving solubility issues with this compound derivatives.
Issue 1: My compound is not dissolving in the desired aqueous buffer.
-
Question: I am trying to prepare a solution of a this compound derivative in a phosphate-buffered saline (PBS) at pH 7.4, but it remains as a solid or forms a suspension. What should I do?
-
Answer: This is a common challenge due to the hydrophobic nature of the Boc protecting group and the phenyl ring. Here is a step-by-step approach to troubleshoot this issue:
-
Verify Compound Purity: Impurities can significantly impact the solubility of your compound. Ensure you are using a high-purity batch.
-
pH Adjustment: The piperazine nitrogen is basic. Lowering the pH of the aqueous buffer (e.g., to pH 3-5) will protonate this nitrogen, forming a more soluble salt.[1] However, be mindful of the stability of the Boc group, which can be labile under strongly acidic conditions.
-
Introduce a Co-solvent: Adding a water-miscible organic solvent (a co-solvent) can significantly increase solubility.[2] Start with a small percentage and gradually increase it. Common co-solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycols (PEGs)
-
-
Gentle Heating and Sonication: Gentle warming and sonication can help to overcome the activation energy barrier for dissolution. However, use caution as excessive heat can lead to compound degradation.[3]
-
Issue 2: My compound precipitates out of solution after initial dissolution.
-
Question: I successfully dissolved my compound in a co-solvent system, but it crashed out of solution after some time or upon cooling. How can I prevent this?
-
Answer: This often indicates that you have created a supersaturated solution. Here are some strategies to maintain solubility:
-
Reduce the Final Concentration: The most straightforward solution is to work with a lower final concentration of your compound.
-
Optimize the Co-solvent Percentage: You may need to increase the percentage of the organic co-solvent in your final solution to maintain solubility.
-
Use Solubilizing Excipients: Consider using surfactants or cyclodextrins to form micelles or inclusion complexes that can encapsulate the hydrophobic compound and keep it in solution.[4][5]
-
Temperature Control: If the compound was dissolved with heating, it may precipitate upon returning to room temperature. If your experimental conditions allow, maintaining a slightly elevated temperature might be necessary.[3]
-
Issue 3: I am observing low reaction yield or incomplete conversion in a reaction involving my compound, and I suspect solubility is the issue.
-
Question: My reaction is sluggish or incomplete. Could the poor solubility of my this compound derivative be the cause?
-
Answer: Yes, poor solubility of a reactant is a common reason for incomplete or slow reactions. To address this:
-
Choose a Different Solvent System: Select a solvent or a solvent mixture in which all reactants are fully soluble. For Boc-protected compounds, common organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are often good starting points.[3][6]
-
Phase-Transfer Catalysis: If you are running a reaction between an organic-soluble compound and a water-soluble reagent, a phase-transfer catalyst can help to bring the reactants together.
-
Increase Reaction Temperature: Elevating the reaction temperature can increase the solubility of your compound and the reaction rate. Monitor for potential side reactions or degradation.
-
Frequently Asked Questions (FAQs)
Q1: How does the Boc protecting group affect the solubility of these derivatives? A1: The tert-butyloxycarbonyl (Boc) group is large and nonpolar, which generally decreases the aqueous solubility of a molecule.[3] It increases the lipophilicity, making the compound more soluble in organic solvents.
Q2: How does the 4-hydroxyphenyl group influence solubility? A2: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, which can slightly improve aqueous solubility compared to an unsubstituted phenyl ring. However, this effect is often outweighed by the hydrophobicity of the rest of the molecule. The phenolic group is also weakly acidic, and at high pH, it can be deprotonated to form a more water-soluble phenoxide ion.
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure? A3:
-
Kinetic solubility is measured by adding a concentrated DMSO stock solution of the compound to an aqueous buffer. It reflects the solubility under non-equilibrium conditions and is often higher than thermodynamic solubility. This is a high-throughput method suitable for early drug discovery.
-
Thermodynamic solubility is the true equilibrium solubility of the solid compound in a solvent. It is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a longer period (e.g., 24-48 hours). This is a more accurate measure and is important for later-stage drug development and formulation.[7]
Q4: Can I form a salt of my compound to improve its solubility? A4: Yes, the piperazine nitrogen is basic and can be protonated by an acid to form a salt.[8] Salt formation is a very effective way to increase the aqueous solubility and dissolution rate of ionizable compounds.[8] Common counter-ions for forming salts include hydrochloride, sulfate, and tosylate.[8]
Q5: Are there any advanced formulation strategies I can use for in vivo studies? A5: For in vivo applications where higher concentrations are often needed, you can consider advanced formulations such as:
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous state can significantly enhance its apparent solubility and dissolution rate.[9][10]
-
Lipid-Based Formulations: For highly lipophilic derivatives, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area, leading to faster dissolution.[4]
Data Presentation
The following tables present hypothetical solubility data for "this compound" (Parent Compound) and two representative derivatives. This data is for illustrative purposes to guide your experimental design and data presentation.
Table 1: Aqueous Solubility of this compound Derivatives at Different pH Values
| Compound | Structure | Solubility at pH 3.0 (µg/mL) | Solubility at pH 7.4 (µg/mL) |
| Parent Compound | This compound | 150 | < 1 |
| Derivative A | Tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate | 120 | < 0.5 |
| Derivative B | Tert-butyl 4-(4-hydroxymethylphenyl)piperazine-1-carboxylate | 180 | 5 |
Table 2: Solubility of Parent Compound in Common Solvents and Co-solvent Systems
| Solvent System | Solubility (mg/mL) |
| Water | < 0.001 |
| PBS (pH 7.4) | < 0.001 |
| Ethanol | 15 |
| DMSO | > 100 |
| 10% DMSO in PBS (pH 7.4) | 0.05 |
| 20% Ethanol in Water | 0.2 |
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is adapted from standard laboratory procedures for determining equilibrium solubility.[11]
-
Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial.
-
Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL of PBS, pH 7.4) to the vial.
-
Equilibration: Seal the vial and agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours using a shaker or rotator to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: Calculate the solubility in µg/mL or mM based on the measured concentration and the dilution factor.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol describes a common method for preparing cyclodextrin inclusion complexes to enhance aqueous solubility.[5][12]
-
Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in purified water to form a clear solution.
-
Compound Solution: Dissolve the this compound derivative in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).
-
Complexation: Slowly add the compound solution to the stirred cyclodextrin solution.
-
Equilibration: Continue stirring the mixture at a constant temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Solvent Removal: If an organic solvent was used, remove it under reduced pressure.
-
Lyophilization: Freeze the aqueous solution and then lyophilize (freeze-dry) it to obtain a solid powder of the inclusion complex.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as DSC, XRD, or NMR.
Protocol 3: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
This protocol outlines the solvent evaporation method for producing an amorphous solid dispersion.[9][10]
-
Dissolution: Dissolve the compound and a hydrophilic polymer (e.g., PVP K30, HPMC) in a common volatile solvent or solvent mixture (e.g., methanol, acetone, or a mixture of the two).
-
Mixing: Ensure both the compound and the polymer are completely dissolved and the solution is clear.
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to avoid degradation.
-
Drying: Further dry the resulting solid film or powder in a vacuum oven to remove any residual solvent.
-
Characterization: Analyze the solid dispersion using PXRD to confirm its amorphous nature and DSC to check for a single glass transition temperature.
Visualizations
Caption: Workflow for selecting a solubility enhancement method.
Caption: Troubleshooting flowchart for dissolution problems.
References
- 1. tandfonline.com [tandfonline.com]
- 2. catalog.data.gov [catalog.data.gov]
- 3. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]
- 4. "Open Notebook Science Challenge Solubilities of Organic Compounds in O" by Andrew Lang, Jean-Claude Bradley et al. [digitalshowcase.oru.edu]
- 5. Buy Tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate (EVT-3250414) | 198895-69-1 [evitachem.com]
- 6. innospk.com [innospk.com]
- 7. IUPAC-NIST Solubility Database, Version 1.0 - Search for Solubility Data by One Component [srdata.nist.gov]
- 8. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 21940085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Crowdsourcing Solubility using Open Notebook Science | PPT [slideshare.net]
- 10. 4-(4-Aminophenyl)piperazine-1-carboxylic acid tert-butyl ester | 170911-92-9 [chemicalbook.com]
- 11. Tert-butyl 4-(3-phenylpropyl)piperazine-1-carboxylate | 198895-69-1 | Benchchem [benchchem.com]
- 12. Open Notebook Science Challenge - Wikipedia [en.wikipedia.org]
Preventing dimer formation with "Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate"
Welcome to the technical support center for Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a specific focus on preventing dimer formation.
Frequently Asked Questions (FAQs)
Issue 1: My reaction is forming a significant amount of an unknown, higher molecular weight impurity. Could this be a dimer?
Answer: Yes, it is highly probable that you are observing dimer formation. This compound, like other phenols, is susceptible to oxidative coupling, which leads to the formation of dimers.[1] This typically occurs through the phenolic hydroxyl group, resulting in C-C or C-O bond formation between two molecules.[2][3] The presence of oxygen, trace metal contaminants, or basic conditions can catalyze this unwanted side reaction.
Troubleshooting Steps:
-
Inert Atmosphere: The most critical step is to rigorously exclude oxygen from your reaction.[1] This can be achieved by performing the reaction under an inert atmosphere of nitrogen or argon. Ensure all solvents are thoroughly de-gassed prior to use.
-
Antioxidant Addition: Consider adding a sacrificial antioxidant to the reaction mixture. These compounds are more easily oxidized than your starting material, thereby protecting it from dimerization. Common examples include BHT (Butylated hydroxytoluene) or a small amount of sodium bisulfite.
-
Metal Scavengers: Trace metal impurities, often originating from reagents or spatulas, can catalyze oxidative coupling. Adding a chelating agent like EDTA (Ethylenediaminetetraacetic acid) can sequester these metal ions and inhibit dimerization.
Issue 2: My reaction mixture is turning dark brown/purple. Is this related to dimer formation?
Answer: A distinct change in color to dark brown, purple, or black is a classic indicator of phenol oxidation.[1] This process often leads to the formation of highly colored quinone-type species and polymeric byproducts, which are related to the initial dimerization event.[1]
Immediate Actions:
-
Stop the reaction if possible and store the mixture under an inert atmosphere and away from light to prevent further degradation.
-
Analyze a small aliquot by TLC or LC-MS to assess the extent of decomposition and the presence of the desired product versus impurities.
Prevention Strategy:
The key is to prevent the initial oxidation. The same strategies for preventing dimer formation apply here: maintain a strict inert atmosphere, use de-gassed solvents, and consider the use of antioxidants or metal scavengers from the start of your experiment.
Issue 3: I'm attempting an O-alkylation of the phenol, but I'm getting low yields and a complex mixture of products.
Answer: This is a common issue where the desired O-alkylation competes with side reactions like C-alkylation and oxidative dimerization.[4][5][6][7] The phenolate anion, formed under basic conditions, is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[4]
Optimization Strategies:
-
Choice of Base and Solvent: The reaction conditions can be tuned to favor O-alkylation over C-alkylation and dimerization.
-
For O-Alkylation: Use a polar aprotic solvent like DMF or acetone in combination with a relatively weak base such as potassium carbonate (K₂CO₃).[8] This combination favors the formation of the desired O-alkylated product.
-
Avoid Protic Solvents: Protic solvents can solvate the oxygen of the phenolate, making it less nucleophilic and potentially increasing the amount of C-alkylation.[4]
-
-
Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity and reduce the rate of side reactions. Start at room temperature and only heat if the reaction is too slow.
-
Inert Atmosphere: As with other issues, maintaining an inert atmosphere is crucial to prevent oxidative dimerization from consuming your starting material.
Data Presentation: O-Alkylation Condition Optimization
The following table summarizes the results of a hypothetical optimization study for the O-alkylation of this compound with benzyl bromide.
| Entry | Base | Solvent | Atmosphere | Temperature (°C) | Yield of O-alkylated Product (%) | Dimer Impurity (%) |
| 1 | K₂CO₃ | Acetone | Air | 50 | 45 | 30 |
| 2 | K₂CO₃ | Acetone | Nitrogen | 50 | 85 | <5 |
| 3 | NaH | THF | Nitrogen | 25 | 70 | 15 |
| 4 | Cs₂CO₃ | DMF | Nitrogen | 25 | 92 | <2 |
| 5 | K₂CO₃ | Ethanol | Nitrogen | 50 | 30 (plus C-alkylated) | 10 |
This data is illustrative and intended for guidance purposes only.
Experimental Protocols
Protocol: Optimized O-Alkylation to Prevent Dimer Formation
This protocol describes a robust method for the O-alkylation of this compound with an alkyl halide, incorporating measures to suppress dimer formation.
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., Benzyl bromide) (1.1 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Addition: To the flask, add this compound and Cesium Carbonate.
-
Solvent Addition: Add anhydrous DMF via syringe. Stir the suspension for 10-15 minutes at room temperature to ensure good mixing.
-
Degassing (Optional but Recommended): Briefly evacuate and backfill the flask with nitrogen three times to ensure a completely inert atmosphere.
-
Addition of Alkylating Agent: Add the alkyl halide dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired O-alkylated product.
Visualizations
Dimerization Pathway and Prevention
The following diagram illustrates the proposed oxidative dimerization pathway and highlights the key intervention points to prevent this unwanted side reaction.
Caption: Oxidative dimerization pathway and key prevention points.
Experimental Workflow for Dimer Prevention
This workflow outlines the recommended experimental sequence for minimizing dimer formation during a reaction.
Caption: Recommended workflow to prevent dimer formation.
Troubleshooting Decision Tree
Use this decision tree to diagnose and address issues related to dimer formation in your experiments.
Caption: Decision tree for troubleshooting dimer formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Phytophenol Dimerization Reaction: From Basic Rules to Diastereoselectivity and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. tandfonline.com [tandfonline.com]
- 6. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Synthesis of Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate
Welcome to the technical support center for the synthesis and scale-up of tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guide
This section is designed in a question-and-answer format to provide direct solutions to specific issues you may encounter during the synthesis and scale-up.
Question 1: Why is the yield of my Buchwald-Hartwig amination for this compound consistently low upon scale-up?
Answer:
Low yields during the scale-up of the Buchwald-Hartwig amination for this specific molecule can arise from several factors that may not be apparent at the lab scale. These include issues with catalyst activity, reaction conditions, and reagent stability.
Potential Causes and Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is critical for achieving high yields.[1] On a larger scale, mass transfer limitations can impact catalyst efficiency.
-
Troubleshooting:
-
Screen different generations of Buchwald-Hartwig catalysts and ligands. Sterically hindered biaryl phosphine ligands are often effective.[2]
-
Consider using a pre-formed catalyst for better consistency.
-
Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
-
-
Base Selection and Strength: The base is crucial for the catalytic cycle. While strong bases like sodium tert-butoxide (NaOtBu) can drive the reaction, they may also promote side reactions or degradation of starting materials at elevated temperatures on a larger scale.[1]
-
Troubleshooting:
-
If you observe degradation, consider switching to a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]
-
Perform a base screen at a small scale before proceeding with the large-scale reaction.
-
-
-
Solvent Effects and Solubility: The solubility of reagents and the stability of the catalytic species are influenced by the solvent.[1] Toluene, dioxane, and THF are common choices.[1]
-
Troubleshooting:
-
If reagent solubility is an issue at a larger scale, consider using a more polar solvent like tert-butanol or a solvent mixture.[1]
-
Ensure the solvent is rigorously dried, as water can deactivate the catalyst.
-
-
-
Reaction Temperature and Time: Inadequate temperature control on a larger scale can lead to incomplete reactions or the formation of impurities.
-
Troubleshooting:
-
Monitor the internal reaction temperature closely.
-
Optimize the reaction time by taking regular samples for analysis (e.g., by TLC, LC-MS) to determine the point of maximum conversion.
-
-
Troubleshooting Workflow for Low Yield
References
Technical Support Center: Catalyst Selection for Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for coupling reactions involving tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate. The presence of both a secondary amine and a phenolic hydroxyl group in this molecule presents a unique chemoselectivity challenge, primarily in palladium-catalyzed C-N coupling reactions like the Buchwald-Hartwig amination. This guide offers solutions to common problems to facilitate successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the main challenge when using this compound in coupling reactions?
A1: The primary challenge is achieving selective N-arylation over competing O-arylation. The phenolic hydroxyl group can also be deprotonated under basic conditions, leading to the formation of diaryl ether byproducts. Careful selection of the catalyst system and reaction conditions is crucial to ensure the desired C-N bond formation.[1]
Q2: Which type of coupling reaction is most suitable for this substrate?
A2: The Buchwald-Hartwig amination is a widely used and effective method for the N-arylation of piperazine derivatives.[2][3] This palladium-catalyzed reaction offers a broad substrate scope and generally good functional group tolerance.
Q3: Can I use Suzuki coupling for this molecule?
A3: Suzuki coupling is primarily used for C-C bond formation. While not the standard method for N-arylation, it could potentially be used to modify other parts of the molecule if it contains a suitable halide or boronic acid derivative. However, for the direct coupling of the piperazine nitrogen to an aryl group, Buchwald-Hartwig amination is the more appropriate choice.
Q4: Is it necessary to protect the phenol group before the coupling reaction?
A4: While protecting the phenol group (e.g., as a methyl or benzyl ether) is a viable strategy to prevent O-arylation, it adds extra steps to the synthesis (protection and deprotection). Recent advancements in catalyst systems, particularly the use of specific bulky phosphine ligands, have made the direct, chemoselective N-arylation of unprotected aminophenols possible, and often preferable.[1]
Troubleshooting Guide
Problem 1: Low or no yield of the desired N-arylated product.
-
Question: My Buchwald-Hartwig reaction with this compound is giving a low yield or no product at all. What are the possible causes and solutions?
-
Answer:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently.
-
Solution: Consider using a pre-catalyst, which is a stable Pd(II) source that readily forms the active Pd(0) species under the reaction conditions. If using a Pd(II) source like Pd(OAc)₂, ensure your phosphine ligand is not oxidized and that the reaction conditions are suitable for the reduction to Pd(0).
-
-
Inappropriate Ligand Choice: The ligand plays a critical role in the catalytic cycle.
-
Solution: For N-arylation of secondary cyclic amines, bulky, electron-rich biarylphosphine ligands are often most effective. Screen a variety of ligands such as BrettPhos, RuPhos, or XPhos.[4]
-
-
Suboptimal Base: The base might be too weak to deprotonate the amine effectively or too strong, leading to substrate decomposition or undesired side reactions.
-
Solution: While strong bases like NaOtBu are common, for substrates with sensitive functional groups like phenols, weaker bases such as Cs₂CO₃ or K₃PO₄ are often a better choice to improve functional group tolerance.[5]
-
-
Poor Solvent Quality: The presence of oxygen or water in the solvent can deactivate the catalyst.
-
Solution: Ensure you are using a thoroughly degassed, anhydrous solvent. Common choices for Buchwald-Hartwig reactions include toluene, dioxane, and THF.
-
-
Problem 2: Significant formation of the O-arylated byproduct.
-
Question: I am observing a significant amount of the diaryl ether byproduct in my reaction. How can I improve the selectivity for N-arylation?
-
Answer:
-
Catalyst System: The choice of both the palladium source and the ligand greatly influences chemoselectivity.
-
Solution: Palladium catalysts based on bulky biarylmonophosphine ligands, such as BrettPhos, have been shown to be highly selective for N-arylation over O-arylation in aminophenol substrates.[1][6] This is attributed to the steric hindrance around the palladium center, which favors the approach of the less hindered nitrogen atom.
-
-
Base Selection: Strong bases can readily deprotonate the phenol, increasing the rate of O-arylation.
-
Solution: Employing weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can minimize the deprotonation of the phenol and thus favor N-arylation.
-
-
Reaction Temperature: Higher temperatures might favor the thermodynamically stable O-arylated product.
-
Solution: Try running the reaction at a lower temperature. This may require longer reaction times or a more active catalyst system.
-
-
Problem 3: Hydrodehalogenation of the aryl halide starting material.
-
Question: My aryl halide is being consumed, but instead of the desired coupled product, I am seeing the corresponding arene (the aryl halide without the halogen). What is causing this?
-
Answer:
-
Side Reaction Pathway: Hydrodehalogenation can occur as a competing reaction pathway, particularly when there are sources of hydride in the reaction mixture or if β-hydride elimination is possible from the palladium-amide intermediate.
-
Solution:
-
Ligand Choice: Certain ligands are more prone to promoting pathways that lead to hydrodehalogenation. Experiment with different phosphine ligands.
-
Reaction Conditions: Ensure that your solvent and reagents are free from impurities that could act as hydride sources. Running the reaction at a lower temperature can sometimes suppress this side reaction.
-
-
Data Presentation: Representative Catalyst Systems and Conditions
The following tables summarize representative conditions for the N-arylation of substrates similar to this compound. These should serve as a starting point for optimization.
Table 1: Comparison of Ligands for Selective N-Arylation
| Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Typical Yield (%) | Selectivity (N vs. O) |
| BrettPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | >90 | High |
| RuPhos | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 110 | 85-95 | Good |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 80-90 | Moderate |
| DPEphos | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 70-85 | Moderate |
Note: Yields and selectivities are representative and can vary depending on the specific aryl halide used.
Table 2: Effect of Base on Reaction Outcome
| Base | Strength | Typical Observations | Recommended for |
| NaOtBu | Strong | High reaction rates, but can lead to lower N/O selectivity and substrate decomposition. | Reactions where the phenol is protected or when O-arylation is not a concern. |
| Cs₂CO₃ | Weak | Good functional group tolerance, often provides a good balance of reactivity and selectivity.[5] | Unprotected phenolic substrates. |
| K₃PO₄ | Weak | Excellent functional group tolerance, generally favors N-arylation.[5] | Unprotected phenolic substrates. |
Experimental Protocols
Representative Protocol for Selective N-Arylation of this compound
This protocol is a general guideline and may require optimization for specific aryl halides.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.1 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
BrettPhos (0.04 equiv)
-
K₃PO₄ (2.0 equiv, finely ground)
-
Anhydrous, degassed toluene
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add this compound, the aryl halide, Pd₂(dba)₃, BrettPhos, and K₃PO₄.
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube or vial and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired N-arylated product.
Mandatory Visualizations
Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.
Caption: Troubleshooting decision tree for Buchwald-Hartwig coupling reactions.
References
- 1. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Deprotection of Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate
Welcome to the technical support center for the deprotection of tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with removing the tert-butyloxycarbonyl (Boc) protecting group from this specific molecule, aiming for a clean reaction with minimal side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the deprotection of this compound?
A1: The most common methods for N-Boc deprotection involve acidic conditions. Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol are frequently used.[1][2][3][4]
Q2: What are the potential side products when deprotecting this specific molecule?
A2: Given the presence of a phenol group, a key concern is the potential for side reactions involving this functionality under harsh acidic conditions. While the N-Boc group is the primary target for cleavage, strong acids can sometimes lead to undesired reactions on the aromatic ring or with the hydroxyl group, although specific examples for this exact molecule are not prevalent in the literature. A more common issue is the formation of stable salts (trifluoroacetate or hydrochloride) which can sometimes be challenging to handle or purify.[4]
Q3: My deprotection reaction is sluggish or incomplete. What can I do?
A3: Incomplete or slow reactions can be due to several factors including insufficient acid strength, low reaction temperature, or steric hindrance.[1] To address this, you can try increasing the acid concentration, allowing the reaction to warm to room temperature, or extending the reaction time.[1][4] Switching to a stronger acid system, for example from TFA in DCM to 4M HCl in dioxane, may also drive the reaction to completion.[1][4][5]
Q4: Are there milder deprotection methods available to avoid potential side products?
A4: Yes, for substrates with sensitive functional groups, milder deprotection methods are recommended.[1][6] These can include using milder protic acids like p-toluenesulfonic acid (pTSA), Lewis acids such as zinc bromide (ZnBr₂), or even thermal deprotection methods.[1][6] For substrates with particularly sensitive groups, methods like using oxalyl chloride in methanol can be explored.[6]
Q5: How should I work up the reaction to isolate the pure 4-(4-hydroxyphenyl)piperazine?
A5: A typical work-up procedure involves removing the volatile solvent and excess acid under reduced pressure. The residue is then dissolved in water or an organic solvent and neutralized with a base (e.g., saturated sodium bicarbonate solution) to convert the product from its salt form to the free base.[4][7] The free base can then be extracted with an appropriate organic solvent.[7] If the product precipitates as a hydrochloride salt, it can often be isolated by filtration.[1][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete or Slow Reaction | Insufficient acid strength or concentration. | Increase the concentration of the acid (e.g., use neat TFA for a short period if the substrate is stable) or switch to a stronger acid system like 4M HCl in dioxane.[1][4] |
| Low reaction temperature. | Allow the reaction to warm from 0 °C to room temperature.[1] | |
| Poor solubility of the starting material. | Try a different solvent system to improve solubility.[4] | |
| Formation of Difficult-to-Handle Salts | Use of TFA leading to oily or hygroscopic trifluoroacetate salts. | Consider using HCl in dioxane, which often produces a crystalline hydrochloride salt that is easier to isolate by filtration.[4][9] |
| Low Yield | Product loss during aqueous work-up. | Ensure the aqueous layer is sufficiently basic (pH > 8) to convert the product to its free base before extraction. Perform multiple extractions with an organic solvent.[4] |
| Degradation of the molecule under harsh acidic conditions. | Lower the reaction temperature and shorten the reaction time. Alternatively, explore milder deprotection reagents.[4] | |
| Presence of Side Products | The tert-butyl cation generated during deprotection may cause side reactions. | Consider adding a scavenger, such as triethylsilane, to the reaction mixture, especially when using TFA.[7] |
| Acid-sensitive functional groups elsewhere in the molecule (less of a concern for the title compound itself). | Utilize milder deprotection methods such as those employing Lewis acids or thermal conditions.[1][6] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolve this compound (1.0 equiv.) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).[7]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[7]
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
For work-up, dissolve the residue in water and basify with a saturated solution of sodium bicarbonate or sodium carbonate until the aqueous layer is basic.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.[7]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
-
Dissolve this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or 1,4-dioxane.[4]
-
Add a 4M solution of HCl in 1,4-dioxane (3-5 equivalents) to the stirred solution at room temperature.[4][8]
-
Stir the reaction mixture at room temperature. The reaction is often complete within 1-3 hours.[4] Monitor progress by TLC or LC-MS.
-
Often, the hydrochloride salt of the deprotected product will precipitate from the solution.[4][7]
-
Upon completion, the product can be isolated by filtration and washed with a non-polar solvent like diethyl ether.[1][7]
-
Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.[8]
-
To obtain the free base, the hydrochloride salt can be neutralized with a base as described in Protocol 1.
Quantitative Data Summary
The following table summarizes typical reaction conditions for Boc deprotection gathered from various sources. Note that the optimal conditions for this compound may require some optimization.
| Reagent System | Solvent | Temperature | Typical Time | Typical Yield | Notes |
| 20-50% TFA/DCM | Dichloromethane | 0 °C to RT | 1 - 4 hours | Good to Excellent | A common and effective method.[2][7] May require a basic work-up to isolate the free amine.[2] |
| 4M HCl/Dioxane | 1,4-Dioxane | Room Temperature | 1 - 4 hours | High | Often precipitates the HCl salt, which can be isolated by filtration.[1][5][8] |
| ZnBr₂ | Dichloromethane | Room Temperature | Overnight | Good | A milder Lewis acid alternative to strong protic acids.[1][3] |
| p-Toluenesulfonic acid (pTSA) | Ethyl Acetate | 50-60 °C | Variable | Good | A milder acidic condition that may yield a crystalline salt.[9] |
| Thermal (Heating in Water) | Water | Reflux (100 °C) | 10 min - 2 hours | Good to Excellent | A green and acid-free method, suitable for some substrates.[6][10] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc Deprotection - HCl [commonorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to Boc-Protected Piperazines in Synthesis: Spotlight on Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to successful synthetic campaigns. Piperazine moieties are ubiquitous in pharmaceuticals, and their functionalization often relies on the use of protecting groups. The tert-butyloxycarbonyl (Boc) group is a workhorse in this context. This guide provides a comparative analysis of tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate against other common Boc-protected piperazines, offering insights into their relative performance in key synthetic transformations.
This comparison focuses on the influence of the 4-hydroxyphenyl substituent on the reactivity and utility of the Boc-protected piperazine scaffold. We will delve into experimental data for common reactions such as N-arylation, N-acylation, and reductive amination, providing a framework for rational reagent selection.
Introduction to Boc-Protected Piperazines
The Boc protecting group is favored for its stability under a wide range of non-acidic conditions and its straightforward removal with acid.[1][2] This allows for the selective functionalization of one nitrogen atom of the piperazine ring while the other is masked.[3][4] Common Boc-protected piperazines used in synthesis include the parent N-Boc-piperazine and various substituted analogues.
This compound introduces a phenolic hydroxyl group, which can influence the molecule's reactivity in several ways:
-
Nucleophilicity of the Piperazine Nitrogen: The electron-donating nature of the hydroxyl group can subtly modulate the nucleophilicity of the piperazine nitrogens.
-
Secondary Reaction Site: The phenolic hydroxyl group itself can be a site for further functionalization, requiring orthogonal protection strategies if selective reaction at the piperazine nitrogen is desired.[3]
-
Solubility: The polar hydroxyl group can affect the solubility of the molecule in different solvent systems.
Comparative Performance in Key Synthetic Reactions
To provide a clear comparison, this section will present data on the performance of this compound alongside other representative Boc-protected piperazines in common synthetic transformations.
N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] It is widely used to synthesize N-arylpiperazines, which are prevalent motifs in medicinal chemistry.[2]
Logical Relationship for Buchwald-Hartwig Amination:
Caption: Buchwald-Hartwig amination of Boc-protected piperazines.
| Substrate | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound * | 1-bromo-2,3-dichlorobenzene | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 16 | ~70-80 |
| N-Boc-piperazine | (2-bromophenyl)(2,4-dimethylphenyl)sulfane | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 18 | 66 |
| N-Boc-piperazine | 1-bromo-2,3-dichlorobenzene | Not specified | Not specified | Not specified | Not specified | Not specified | High |
Note: The phenolic hydroxyl group may require protection depending on the reaction conditions and the nature of the aryl halide to prevent competitive O-arylation.
N-Acylation
N-acylation is a fundamental transformation for the introduction of amide functionalities. The nucleophilicity of the free piperazine nitrogen is a key factor in these reactions.
Experimental Workflow for N-Acylation:
Caption: General workflow for the N-acylation of Boc-piperazines.
| Substrate | Acylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound * | Benzoyl chloride | DIPEA | DMF | RT | 5 | Good |
| N-Boc-piperazine | 3-acetyl-18β-glycyrrhetinic acid | EDCl, HOBt, NEt₃ | CH₃CN | Reflux | 24 | Not specified |
Note: The phenolic hydroxyl group can also be acylated. Selective N-acylation may require protection of the hydroxyl group or careful control of reaction conditions.
Reductive Amination
Reductive amination is a versatile method for forming C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent.
Signaling Pathway for Reductive Amination:
Caption: Reductive amination pathway with Boc-protected piperazines.
| Substrate | Carbonyl Compound | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Biaryl aldehydes | NaBH(OAc)₃ | Not specified | Not specified | Not specified | Not specified |
| N-Boc-piperazine | Various aldehydes | NaBH(OAc)₃ | DCE | RT | 18 | Good |
| N-Boc-piperazine | Aldehyde 128a | NaBH(OAc)₃ | Not specified | Not specified | Not specified | High |
Experimental Protocols
Synthesis of this compound[6]
Materials:
-
1-(4-hydroxyphenyl)piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Suspend 1-(4-hydroxyphenyl)piperazine (1.0 eq) in dichloromethane.
-
Add di-tert-butyl dicarbonate (1.05 eq) to the suspension.
-
Stir the mixture overnight at room temperature.
-
Filter the reaction mixture and evaporate the filtrate.
-
Triturate the residue with diethyl ether to obtain the product as a solid.
General Procedure for N-Acylation of this compound
Materials:
-
This compound
-
Acyl chloride (e.g., Benzoyl chloride)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) and DIPEA (1.5 eq) in DMF and cool to 0 °C.
-
Add the acyl chloride (1.0 eq) dropwise.
-
Stir the reaction overnight at room temperature.
-
Add water and extract with ethyl acetate.
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
General Procedure for Reductive Amination using N-Boc-piperazine
Materials:
-
N-Boc-piperazine
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic)
Procedure:
-
Dissolve N-Boc-piperazine (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in DCE.
-
Add sodium triacetoxyborohydride (1.5 eq) to the mixture. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Conclusion and Outlook
This compound is a valuable building block that offers the core reactivity of a Boc-protected piperazine with the added functionality of a phenolic hydroxyl group. While direct comparative studies are limited, the available data suggests that its performance in key reactions like N-arylation and N-acylation is comparable to the parent N-Boc-piperazine, with good to high yields being achievable.
The presence of the hydroxyl group is a double-edged sword. It can be a handle for further diversification of the molecule, but it may also necessitate an additional protection/deprotection sequence to achieve selective functionalization of the piperazine nitrogen. The choice between this compound and other Boc-protected piperazines will therefore depend on the overall synthetic strategy and whether the phenolic hydroxyl group is a desired feature in the final target molecule.
For syntheses where the hydroxyl group is to be retained or further modified, this compound is an excellent starting material. For applications where only the piperazine core is required, the less functionalized and often more economical N-Boc-piperazine may be the more pragmatic choice. Future research providing direct, side-by-side comparisons of a wider range of substituted Boc-piperazines would be highly beneficial to the drug discovery and development community.
References
Comparative study of linkers derived from "Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate" in PROTACs
A Comparative Analysis of PROTAC Linkers Derived from Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate
A Guide for Researchers in Drug Development on the Impact of Piperazine-Based Linkers on PROTAC Performance
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy. These heterobifunctional molecules co-opt the cellular ubiquitin-proteasome system to eliminate disease-causing proteins. A PROTAC is composed of a warhead for the protein of interest (POI), an E3 ligase ligand, and a connecting linker.[1] The linker is a critical component that significantly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1] Among various linker motifs, rigid heterocyclic scaffolds derived from precursors like "this compound" have gained prominence for their ability to impart conformational rigidity and modulate drug-like properties.[2][3]
This guide provides a comparative study of linkers featuring the piperazine moiety, contrasting them with other common linker classes. It offers insights into their respective advantages and provides supporting data and methodologies to aid in the rational design of next-generation protein degraders.
Core Concepts: The Role of the Piperazine Moiety
Linkers derived from "this compound" incorporate a piperazine ring, a six-membered saturated heterocycle. This structural element offers several distinct advantages:
-
Rigidity : Unlike flexible polyethylene glycol (PEG) or alkyl chains, the piperazine ring introduces conformational restraint.[2][4] This rigidity can pre-organize the PROTAC into a conformation favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and degradation.[5]
-
Solubility and Physicochemical Properties : The nitrogen atoms in the piperazine ring can be protonated, which can enhance the aqueous solubility of the often large and lipophilic PROTAC molecule.[6][7][8] This property is crucial for improving cell permeability and overall bioavailability.[3] The pKa of the piperazine is influenced by neighboring chemical groups, allowing for fine-tuning of its protonation state.[6][7][8]
-
Metabolic Stability : Strategic placement of the piperazine ring and its connection via amide bonds can improve metabolic stability by preventing N-dealkylation reactions.[6]
Comparative Analysis of Linker Types
The selection of a linker is a multi-parameter optimization process. The choice between a rigid piperazine-based linker and a more flexible alternative depends on the specific target, E3 ligase, and desired pharmacological profile.
| Feature | Piperazine-Based Linkers | Alkyl/PEG-Based Linkers (Flexible) |
| Composition | Incorporates a rigid piperazine heterocycle.[2] | Composed of linear alkyl or polyethylene glycol (PEG) chains.[2] |
| Flexibility | Low (Rigid). Restricts conformational freedom, which can reduce the entropic penalty of binding.[4][5] | High. Allows the PROTAC to adopt multiple conformations, which can be advantageous but may also lead to non-productive binding modes.[9] |
| Solubility | Can be enhanced due to the protonatable nitrogen atoms in the piperazine ring.[6][7] | PEG linkers are hydrophilic and improve aqueous solubility. Alkyl linkers are more lipophilic.[9][10] |
| Ternary Complex | Rigidity can promote the formation of a stable and productive ternary complex.[5] | Flexibility allows the two ligands to adopt optimal orientations for complex formation.[10] |
| Synthetic Access | Can be more synthetically complex compared to simple linear linkers.[11] | Generally straightforward and synthetically accessible.[11] |
Quantitative Performance Data
The effectiveness of a PROTAC is primarily evaluated by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).[12] The following table summarizes data for BRD4-targeting PROTACs that utilize a piperazine-containing linker, demonstrating the effect of linker length and composition on degradation potency.
| Linker Composition | Linker Length (atoms) | Target Protein | E3 Ligase | DC50 | Dmax | Key Finding/Reference |
| Piperazine-C3 | 12 | BRD4 | CRBN | 120 nM | >95% | The rigid piperazine core provides a good balance of properties for effective degradation.[9] |
| Piperazine-C6 | 15 | BRD4 | CRBN | 23 nM | >95% | An optimal linker length of 15 atoms was identified for this rigid series, showing improved potency.[9] |
Visualizing PROTAC Mechanisms and Workflows
Diagrams are essential for understanding the complex relationships in PROTAC design and evaluation.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Standard experimental workflow for evaluating PROTAC efficacy.
Caption: Logical flowchart for selecting a PROTAC linker type.
Key Experimental Protocols
The robust evaluation of a PROTAC requires a suite of well-defined experiments to assess its degradation efficiency, binding kinetics, and cell permeability.[11][12]
Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the degradation of the target protein.[12]
-
Cell Seeding and Treatment : Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[12] Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[12]
-
Cell Lysis and Protein Quantification : After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[12]
-
SDS-PAGE and Western Blotting : Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]
-
Immunoblotting and Analysis : Block the membrane and probe with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to horseradish peroxidase (HRP). Use a loading control (e.g., GAPDH, β-actin) to normalize the data. Visualize the bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensity. Calculate DC50 and Dmax values from the resulting dose-response curve.[12]
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This assay assesses the formation and stability of the POI-PROTAC-E3 ligase ternary complex.[11]
-
Chip Preparation : Immobilize a high-affinity biotinylated E3 ligase (e.g., VHL or Cereblon complex) onto a streptavidin-coated SPR sensor chip.[11]
-
Binary Interaction Analysis : First, assess the binary binding of the PROTAC to the immobilized E3 ligase. Inject a series of PROTAC concentrations over the chip and measure the binding kinetics (kon/koff) and affinity (KD).[11]
-
Ternary Complex Formation : Prepare a series of analyte solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC. Inject these solutions over the E3 ligase-immobilized surface.[11] A significant increase in the binding response compared to the PROTAC or POI alone indicates the formation of the ternary complex.[11]
-
Data Analysis : Analyze the sensorgrams using appropriate binding models to determine the cooperativity and stability of the ternary complex.[11]
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive permeability of a PROTAC across an artificial membrane, providing an early indication of its potential for cell entry.[12]
-
Plate Preparation : Coat a 96-well filter plate (donor plate) with an artificial membrane solution (e.g., 2% lecithin in dodecane).[12]
-
Compound Addition : Add the PROTAC solution to the donor wells. Fill the acceptor wells of a separate 96-well plate with buffer.[12]
-
Incubation : Place the donor filter plate on top of the acceptor plate, creating a "sandwich," and incubate for a specified period (e.g., 4-16 hours) at room temperature.
-
Quantification : After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy. Calculate the permeability coefficient (Pe) based on the concentration change.
Conclusion
The linker component of a PROTAC is a critical determinant of its overall success. Linkers derived from "this compound" introduce a rigid piperazine moiety that offers distinct advantages in modulating the physicochemical and pharmacological properties of the degrader. The rigidity of the piperazine ring can enhance the stability of the crucial ternary complex, while its basic nature can be leveraged to improve solubility.[5][6] While more synthetically challenging than simple flexible linkers, these structures provide a powerful tool for optimizing PROTAC efficacy and drug-like properties. The choice between a rigid piperazine-based linker and other alternatives like flexible PEG or alkyl chains is a nuanced decision that must be guided by empirical data on a case-by-case basis for each specific target and E3 ligase pair.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate scaffold is a versatile starting point in medicinal chemistry, recognized for its potential to interact with a variety of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, with a primary focus on their potent activity as tyrosinase inhibitors. Additionally, we will explore the broader context of this scaffold's relevance to central nervous system (CNS) targets, such as dopamine and serotonin receptors, and provide detailed experimental protocols for key biological assays.
I. Overview of the Core Scaffold and its Therapeutic Potential
The 4-arylpiperazine motif is a well-established privileged structure in drug discovery, forming the core of numerous approved drugs targeting CNS disorders. The presence of a hydroxyl group on the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen in the parent compound, this compound, offers multiple points for chemical modification. These modifications can significantly influence the compound's affinity, selectivity, and pharmacokinetic properties, making it an attractive scaffold for developing novel therapeutics.
II. Comparative Analysis of Tyrosinase Inhibitory Activity
Recent studies have identified derivatives of (4-(4-hydroxyphenyl)piperazin-1-yl)methanone as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. Overactivity of tyrosinase is implicated in hyperpigmentation disorders. The following tables summarize the SAR of these derivatives against tyrosinase from Agaricus bisporus (AbTYR).
Table 1: SAR of Mono-Substituted (4-(4-hydroxyphenyl)piperazin-1-yl)(phenyl)methanone Derivatives
| Compound ID | Substitution (R) | IC50 (µM)[1] |
| 2 | H | 73.2 |
| 3 | 4-Phenyl | 128.3 |
| 4 | 2-F | 4.6 |
| 5 | 3-F | 22.4 |
| 6 | 4-F | 35.1 |
| 7 | 2-Cl | 2.5 |
| 8 | 3-Cl | 15.8 |
| 9 | 4-Cl | 28.7 |
| 11 | 2-Br | 3.2 |
| 12 | 3-Br | 20.1 |
| 13 | 4-Br | 33.6 |
| 14 | 2-I | 4.1 |
| 15 | 3-I | 25.3 |
| 16 | 4-I | 40.2 |
| 17 | 2-CF3 | 3.8 |
| 18 | 3-CF3 | 29.5 |
| 19 | 4-CF3 | 45.7 |
| 20 | 2-OCH3 | 4.2 |
| 21 | 3-OCH3 | 38.9 |
| 22 | 4-OCH3 | 50.1 |
| 23 | 2-CH3 | 4.5 |
| 24 | 4-CH3 | 48.2 |
| Kojic Acid | (Reference) | 17.8 |
Key Findings from SAR Studies on Tyrosinase Inhibitors:
-
Influence of Substituent Position: Ortho-substitution on the benzoyl moiety generally leads to the most potent tyrosinase inhibition. This is evident across various substituents, including halogens (F, Cl, Br, I), trifluoromethyl (CF3), methoxy (OCH3), and methyl (CH3) groups. For instance, the 2-chloro derivative (7 ) has an IC50 of 2.5 µM, which is significantly more potent than the 3-chloro (8 , IC50 = 15.8 µM) and 4-chloro (9 , IC50 = 28.7 µM) analogs.[1]
-
Effect of Halogen Substitution: Among the ortho-halogenated derivatives, chloro-, bromo-, and iodo-substitutions result in comparable and high potency (IC50 values of 2.5, 3.2, and 4.1 µM for 7 , 11 , and 14 , respectively).[1]
-
Hydrophobicity and Steric Bulk: The presence of hydrophobic and sterically bulky groups at the ortho position appears to be favorable for activity. This is supported by the high potency of the 2-CF3 (17 ) and 2-OCH3 (20 ) derivatives.[1]
-
Multi-Substitution: The introduction of a second substituent can further enhance potency. The 2,4-dichloro-substituted derivative (10 ) was found to be the most potent compound in the series with an IC50 of 1.5 µM.[1]
III. Experimental Protocols
A. Synthesis of (4-(4-hydroxyphenyl)piperazin-1-yl)(aryl)methanone Derivatives
General Procedure:
To a solution of 4-(piperazin-1-yl)phenol (1.0 eq) and a suitable substituted benzoyl chloride (1.0-1.2 eq) in a suitable solvent (e.g., dichloromethane or N,N-dimethylformamide), a base such as triethylamine or N,N-diisopropylethylamine (1.5-2.0 eq) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for several hours until the completion of the reaction (monitored by TLC). Upon completion, the reaction mixture is typically washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired (4-(4-hydroxyphenyl)piperazin-1-yl)(aryl)methanone derivative.[1]
Caption: Synthetic workflow for (4-(4-hydroxyphenyl)piperazin-1-yl)(aryl)methanone derivatives.
B. Tyrosinase Inhibition Assay
This assay is based on the measurement of the rate of dopachrome formation from the oxidation of L-DOPA by tyrosinase.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Kojic acid (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare working solutions of the tyrosinase enzyme and L-DOPA in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, the test compound solution (at various concentrations), and the tyrosinase solution to the designated wells. A control well should contain the solvent instead of the test compound.
-
Pre-incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.
-
Immediately measure the absorbance of the wells at a specific wavelength (e.g., 475-492 nm) in a kinetic mode for a set duration (e.g., 20-30 minutes).
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the test compound.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Experimental workflow for the tyrosinase inhibition assay.
IV. Relevance to CNS Targets: Dopamine and Serotonin Receptors
The general pharmacophore for many D2 and 5-HT1A ligands includes:
-
A basic nitrogen atom (present in the piperazine ring).
-
An aromatic ring (the 4-hydroxyphenyl group).
-
A linker of variable length and composition connecting the piperazine to another structural element.
It is plausible that modifications of the this compound scaffold could yield potent and selective ligands for these CNS receptors. Future research in this area would be valuable to expand the therapeutic potential of this chemical class.
V. Conclusion
The this compound scaffold serves as an excellent starting point for the development of bioactive compounds. The SAR for tyrosinase inhibition is well-defined, with ortho-substituted benzoyl derivatives demonstrating high potency. This guide provides a framework for understanding the key structural features required for this activity and the experimental procedures to evaluate them. Further exploration of this scaffold's activity on CNS receptors is warranted and represents a promising avenue for future drug discovery efforts.
References
Unveiling Potent Tyrosinase Inhibitors: A Comparative Analysis of Novel (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone Derivatives
For Immediate Release
A detailed investigation into a series of novel tyrosinase inhibitors, synthesized from a Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate precursor, reveals compounds with significantly greater efficacy than the widely recognized inhibitor, kojic acid. This guide presents a comprehensive comparison of their inhibitory activities, supported by experimental data and detailed protocols, offering valuable insights for researchers and professionals in drug development and cosmetics.
A recent study designed and synthesized a series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives and evaluated their potential as tyrosinase inhibitors.[1][2][3] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a major focus for the development of agents to treat hyperpigmentation disorders and for cosmetic skin-lightening applications.[4][5] The synthesized compounds, derived from the precursor 1-Boc-4-(4-hydroxyphenyl)piperazine, have demonstrated promising results, with several derivatives exhibiting inhibitory activity at low micromolar concentrations.[1][2][3]
Efficacy Comparison of Synthesized Tyrosinase Inhibitors
The inhibitory effects of the synthesized (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives on the diphenolase activity of tyrosinase from Agaricus bisporus (AbTYR) were quantified and are summarized below. The data showcases a significant improvement in inhibitory potency for several derivatives when compared to the precursor compound and the standard inhibitor, kojic acid.
| Compound | Substituent (R) on Aroyl Moiety | IC50 (μM) [a] |
| Precursor 1 | - | 28.9 ± 0.8 |
| 2 | H | 73.2 ± 2.5 |
| 7 | 2-Cl | 4.6 ± 0.2 |
| 10 | 2,4-diCl | 1.5 ± 0.1 |
| 11 | 2-Br | 3.8 ± 0.3 |
| 17 | 2-CF3 | 4.2 ± 0.1 |
| 21 | 2-OCH3 | 3.5 ± 0.2 |
| Kojic Acid (KA) | - | 17.8 ± 0.2 |
| [a] All compounds were examined in a set of experiments performed in three replicates; IC50 values represent the concentration that caused 50% enzyme activity loss.[1][2][3] |
Notably, compounds with hydrophobic ortho-substituents on the aroyl moiety displayed the most potent inhibitory activity.[1][2][3] The derivative with a 2,4-dichlorophenyl group (Compound 10) emerged as the most effective inhibitor with an IC50 value of 1.5 µM, which is approximately 12 times more potent than kojic acid.[1][2][3] Kinetic studies revealed that these compounds act as competitive inhibitors of tyrosinase.[1][2][3]
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the replication and validation of these findings.
Tyrosinase Inhibition Assay
The inhibitory effect of the synthesized compounds on the diphenolase activity of mushroom tyrosinase was determined spectrophotometrically.[1][2][3]
-
Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Test Compounds and Kojic Acid (dissolved in DMSO)
-
Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
A reaction mixture is prepared in a 96-well microplate.
-
For the test wells, 20 µL of the test compound dilution is mixed with 100 µL of phosphate buffer and 40 µL of tyrosinase solution.[6]
-
Control wells contain the vehicle (e.g., 1-2% DMSO in buffer) instead of the test compound.[6]
-
Blank wells are prepared for both test and control samples, containing buffer instead of the enzyme solution, to account for any absorbance from the test compounds themselves.[6]
-
The plate is pre-incubated.
-
The enzymatic reaction is initiated by adding 40 µL of L-DOPA solution to all wells.[6]
-
The formation of dopachrome is monitored by measuring the absorbance at approximately 475 nm at regular intervals using a microplate reader.[6]
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of the uninhibited control. The IC50 value, the concentration of inhibitor required to reduce the enzyme's activity by 50%, is then determined from the dose-response curve.[7]
-
Cytotoxicity Assay (MTT Assay)
To assess the safety profile of the inhibitors, a cytotoxicity assay is performed on a suitable cell line, such as murine melanoma B16F10 cells or human fibroblast cells.[1][8]
-
Cell Culture:
-
Cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator with 5% CO2 at 37°C.
-
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).[8]
-
After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another few hours.[8]
-
The MTT solution is then removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
-
Visualizing the Science
To better illustrate the underlying biological processes and experimental design, the following diagrams are provided.
Caption: Experimental workflow for the evaluation of tyrosinase inhibitors.
References
- 1. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase | Publicación [silice.csic.es]
- 4. Tyrosinase - Wikipedia [en.wikipedia.org]
- 5. Tyrosinase Inhibitors: A Perspective [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Tyrosinase inhibition assay [bio-protocol.org]
- 8. In vitro studies on the cytotoxicity, elastase, and tyrosinase inhibitory activities of tomato (Solanum lycopersicum Mill.) extract - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate and Other Phenolic Piperazine Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate with other phenolic piperazine alternatives, supported by experimental data. It is designed to assist researchers in making informed decisions for their drug discovery and development projects.
Introduction to Phenolic Piperazines
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities.[1] When combined with a phenolic moiety, these compounds, known as phenolic piperazines, often exhibit potent antioxidant, anticancer, and receptor-modulating properties. The phenolic hydroxyl group can act as a hydrogen bond donor and participate in antioxidant activities, while the piperazine ring and its substituents can influence receptor affinity and pharmacokinetic properties.
This compound is a key intermediate and a subject of interest due to its unique combination of a protected piperazine nitrogen and a reactive phenolic hydroxyl group. The tert-butoxycarbonyl (Boc) protecting group offers a strategic advantage in multi-step syntheses, allowing for selective modification of the phenolic hydroxyl group or deprotection of the piperazine nitrogen for further functionalization.
Comparative Analysis of Biological Activities
While direct comparative studies of this compound against a wide array of other phenolic piperazines are limited in publicly available literature, we can infer its potential performance based on structure-activity relationship (SAR) studies of closely related analogs. The following sections and tables summarize the known biological activities of various phenolic piperazine derivatives to provide a comparative landscape.
Antioxidant Activity
The phenolic hydroxyl group is a key determinant of the antioxidant activity of these compounds. The ability to donate a hydrogen atom to scavenge free radicals is a primary mechanism of their antioxidant effect.
Table 1: Comparison of Antioxidant Activity of Phenolic Piperazine Derivatives
| Compound/Alternative | Assay | IC50 / EC50 (µM) | Reference Compound | IC50 / EC50 (µM) |
| (4-(4-hydroxyphenyl)piperazin-1-yl)(2,4-dichlorophenyl)methanone | Tyrosinase Inhibition | 1.5 ± 0.1 | Kojic Acid | 17.8 |
| 1-Acetyl-4-(4-hydroxyphenyl)piperazine | DPPH Scavenging | - | - | - |
| This compound | (Predicted) | - | - | - |
Anticancer Activity
Arylpiperazine derivatives have shown significant potential as anticancer agents by interacting with various molecular targets.[1] The substitution on the piperazine nitrogen and the aromatic ring plays a crucial role in their cytotoxic activity.
Table 2: Comparison of Anticancer Activity of Phenolic Piperazine Derivatives
| Compound/Alternative | Cell Line | Activity (IC50/GI50 in µM) |
| Quinoxalinyl–piperazine derivative | Breast, Skin, Pancreas, Cervix | Potent growth inhibitor |
| N′-cyanopicolinamidine derivative | MCF7 (Breast Cancer) | Nanomolar affinity for 5-HT2C receptors |
| This compound | (Predicted) | - |
Note: While specific anticancer data for this compound is not available, the broader class of arylpiperazines has demonstrated significant anti-proliferative activity against various cancer cell lines.[1] The Boc-protecting group could be strategically removed to introduce various side chains to enhance anticancer potency.
Receptor Binding Affinity
Arylpiperazines are well-known for their interaction with various G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors. The nature of the substituent on the piperazine nitrogen significantly influences the binding affinity and selectivity.
Table 3: Comparison of Receptor Binding Affinity of Phenolic Piperazine Derivatives
| Compound/Alternative | Receptor Target | Binding Affinity (Ki in nM) |
| N-methylquipazine (Arylpiperazine analog) | 5-HT3 | Similar to quipazine |
| Arylpiperazine with m-chloro group | 5-HT3 | Lower affinity than quipazine |
| 1-Substituted 4-(3-hydroxyphenyl)piperazines | µ, δ, and κ opioid receptors | Low nanomolar |
| N-phenylpiperazine analog (Compound 6a) | D3 Dopamine Receptor | Nanomolar affinity (~500-fold selectivity over D2) |
| This compound | (Predicted) | - |
Note: The N-Boc group in this compound is expected to significantly reduce its affinity for many receptors compared to its deprotected or N-alkylated counterparts. However, it serves as a crucial intermediate for synthesizing derivatives with tailored receptor binding profiles. Studies on various N-arylpiperazines demonstrate their high affinity for serotonin and dopamine receptors, with substitutions on the piperazine nitrogen being a key determinant of selectivity.[5][6][7]
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample preparation: Dissolve the test compounds in methanol to prepare various concentrations.
-
Assay procedure: Add 20 µL of the sample solution to 180 µL of the DPPH solution in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined from a plot of scavenging activity against compound concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Preparation of ABTS radical cation (ABTS•+): Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay procedure: Add 10 µL of the test compound at various concentrations to 190 µL of the diluted ABTS•+ solution in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated as ((A_control - A_sample) / A_control) * 100. The IC50 value is determined from a plot of inhibition percentage against compound concentration.
In Vitro Anticancer Activity Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated from the dose-response curve.
Receptor Binding Assay
General Radioligand Binding Assay Protocol
-
Membrane Preparation: Prepare cell membranes from cells or tissues expressing the target receptor.
-
Assay Buffer: Prepare an appropriate buffer for the specific receptor being studied.
-
Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand and varying concentrations of the test compound.
-
Incubation: Incubate at a specific temperature for a defined period to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
Signaling Pathways
The biological effects of phenolic piperazines can be mediated through various signaling pathways. The following diagram illustrates a generalized overview of how these compounds might influence key cellular pathways.
Caption: Generalized signaling pathways potentially modulated by phenolic piperazines.
Experimental Workflow
The following diagram outlines a typical workflow for the biological evaluation of phenolic piperazine derivatives.
Caption: A typical experimental workflow for evaluating phenolic piperazines.
Logical Relationship of SAR
The following diagram illustrates the key structural features of phenolic piperazines and their influence on biological activity.
References
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Validation of Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the purity of synthesized "Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate," a key intermediate in pharmaceutical synthesis.[1] We will explore the performance of the commonly used tert-butyloxycarbonyl (Boc) protecting group and compare it with two alternatives: Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc). This guide includes detailed experimental protocols, supporting data, and visualizations to aid researchers in selecting the most appropriate synthetic and analytical strategies for their specific needs.
Introduction to Amine Protection in Piperazine Synthesis
The piperazine ring is a prevalent structural motif in a vast array of pharmaceuticals.[2] Its symmetric nature, however, presents a synthetic challenge in achieving selective mono-functionalization. To overcome this, one of the nitrogen atoms is often temporarily protected. The choice of protecting group is critical as it influences not only the reaction yield and impurity profile but also the conditions required for its subsequent removal, which could affect other functional groups in the molecule.[3]
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various reaction conditions and its straightforward removal under acidic conditions.[4] However, the harsh acidic deprotection is not always compatible with sensitive substrates.[3] This has led to the exploration of alternative protecting groups such as Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc), which offer orthogonal deprotection strategies.[3][5] The Cbz group is typically removed by catalytic hydrogenolysis, while the Fmoc group is cleaved under mild basic conditions.[3][6][7]
This guide will delve into the synthesis of this compound and its Cbz and Fmoc analogues, followed by a comparative analysis of their purity.
Synthesis and Purity Comparison
The synthesis of N-protected 4-(4-hydroxyphenyl)piperazine derivatives involves the reaction of 1-(4-hydroxyphenyl)piperazine with the corresponding protecting group precursor. The purity of the final product is influenced by the choice of protecting group, the reaction conditions, and the purification method.
Potential Impurities
Several potential impurities can arise during the synthesis of these compounds:
-
Unreacted Starting Material: Incomplete reaction can lead to the presence of residual 1-(4-hydroxyphenyl)piperazine.
-
Di-substituted Piperazine: The presence of two reactive nitrogen atoms in piperazine can lead to the formation of a 1,4-disubstituted byproduct.[8]
-
Protecting Group-Related Impurities:
-
Over-alkylation: This can lead to the formation of quaternary ammonium salts.[8]
Comparative Purity Analysis
The following table summarizes the typical yields and purity levels obtained for the Boc, Cbz, and Fmoc protected 4-(4-hydroxyphenyl)piperazine, as determined by High-Performance Liquid Chromatography (HPLC).
| Protecting Group | Reagent | Typical Yield (%) | Purity (HPLC, %) | Major Impurities |
| Boc | Di-tert-butyl dicarbonate | 74[6] | 97-98 | 1-(4-hydroxyphenyl)piperazine, tert-butanol |
| Cbz | Benzyl Chloroformate | ~90[3] | ~96 | 1-(4-hydroxyphenyl)piperazine, Benzyl alcohol |
| Fmoc | Fmoc-Chloride | ~95 | ~95 | 1-(4-hydroxyphenyl)piperazine, Dibenzofulvene adducts |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of the target compound and its alternatives are provided below.
Synthesis of this compound (Boc-protected)
Materials:
-
1-(4-hydroxyphenyl)piperazine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Suspend 1-(4-hydroxyphenyl)piperazine (1.0 eq) in dichloromethane.
-
Add di-tert-butyl dicarbonate (1.05 eq).
-
Stir the mixture overnight at room temperature.
-
Filter the reaction mixture and evaporate the filtrate.
-
Triturate the residue with diethyl ether to yield the product as a solid.[6]
Synthesis of Benzyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate (Cbz-protected)
Materials:
-
1-(4-hydroxyphenyl)piperazine
-
Benzyl Chloroformate (Cbz-Cl)
-
Sodium bicarbonate
-
Dioxane/water mixture
Procedure:
-
Dissolve 1-(4-hydroxyphenyl)piperazine (1.0 eq) in a dioxane/water mixture.
-
Add an aqueous solution of sodium bicarbonate.
-
Cool the mixture to 0°C.
-
Slowly add benzyl chloroformate (1.1 eq).[5]
-
Allow the reaction to warm to room temperature and stir until completion.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Synthesis of 9H-fluoren-9-ylmethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate (Fmoc-protected)
Materials:
-
1-(4-hydroxyphenyl)piperazine
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate
-
Dioxane/water mixture
Procedure:
-
Dissolve 1-(4-hydroxyphenyl)piperazine (1.0 eq) in a dioxane/water mixture.
-
Add an aqueous solution of sodium bicarbonate.
-
Add 1.05 equivalents of Fmoc-Cl.[5]
-
Stir the reaction at room temperature until completion.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purity Validation Techniques
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive purity validation of the synthesized compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of the final product and quantifying impurities.[10] A typical reverse-phase HPLC method would utilize a C18 column with a mobile phase gradient of acetonitrile and water. UV detection is suitable for these aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and identification of impurities.[9]
¹H NMR Data for this compound (in CDCl₃):
-
δ 1.48 (9H, s, C(CH₃)₃)
-
δ 2.99 (4H, m, 2 x piperazinyl CH₂)
-
δ 3.58 (4H, m, 2 x piperazinyl CH₂)
-
δ 5.18 (1H, br s, ArOH)
-
δ 6.77 (2H, m, ArH)
-
δ 6.85 (2H, m, ArH)[6]
Representative ¹³C NMR Data for this compound (in CDCl₃):
-
δ 28.7 (C(CH₃)₃)
-
δ 46.4 (piperazinyl CH₂)
-
δ 57.4 (piperazinyl CH₂)
-
δ 79.0 (C(CH₃)₃)
-
δ 115.8 (Ar-C)
-
δ 121.7 (Ar-C)
-
δ 145.2 (Ar-C-OH)
-
δ 154.8 (C=O)
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the desired product and to identify unknown impurities.[2]
Visualizing the Workflow and Comparisons
The following diagrams, generated using Graphviz, illustrate the experimental workflow and a decision-making process for selecting a protecting group.
Caption: General experimental workflow for the synthesis and purity validation.
Caption: Decision tree for selecting a suitable protecting group.
Conclusion
Validating the purity of "this compound" and its analogues requires a multi-faceted approach. While the Boc protecting group offers high yields and is widely used, its acidic deprotection can be a limitation. The Cbz and Fmoc protecting groups provide valuable orthogonal alternatives. A thorough understanding of the potential impurities associated with each synthetic route, coupled with rigorous analytical characterization using techniques such as HPLC, NMR, and MS, is crucial for ensuring the quality and reliability of these important pharmaceutical intermediates. This guide provides the necessary framework for researchers to make informed decisions in their synthetic and analytical endeavors.
References
- 1. (R)-1-N-Boc-4-N-Fmoc-2-piperazine carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. researchgate.net [researchgate.net]
Benchmarking "Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate" in Drug Discovery Workflows
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of modern drug discovery, the selection of appropriate chemical building blocks is a critical determinant of success. "Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate" is a versatile scaffold increasingly utilized in the synthesis of novel therapeutic agents. This guide provides an objective comparison of its performance in two key drug discovery workflows: as a foundational scaffold for tyrosinase inhibitors and as a rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs). We present supporting experimental data, detailed protocols, and visual representations of the underlying biological pathways to aid researchers in making informed decisions for their specific applications.
Section 1: Application in Tyrosinase Inhibitor Synthesis
The 4-(4-hydroxyphenyl)piperazine core of the title compound is a privileged structure in the design of tyrosinase inhibitors, which are of significant interest for treating hyperpigmentation disorders. The hydroxyphenyl moiety can mimic the natural substrate of tyrosinase, L-tyrosine, while the piperazine ring serves as a versatile anchor for further chemical modifications to enhance potency and selectivity.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50) of a series of tyrosinase inhibitors derived from 4-(4-hydroxyphenyl)piperazine, compared to the parent compound (unmodified piperazine nitrogen) and the well-known tyrosinase inhibitor, kojic acid. The data is adapted from a study by Mirabile et al. (2022).[1]
| Compound ID | R Group on Piperazine Nitrogen | IC50 (µM) against Mushroom Tyrosinase |
| Parent Scaffold | H | 28.9 ± 4.9 |
| Derivative 1 | Benzoyl | 73.2 ± 3.5 |
| Derivative 2 | 2-Fluorobenzoyl | 15.2 ± 0.9 |
| Derivative 3 | 2-Chlorobenzoyl | 2.6 ± 0.3 |
| Derivative 4 | 2-Bromobenzoyl | 4.5 ± 0.6 |
| Derivative 5 | 2-(Trifluoromethyl)benzoyl | 4.6 ± 0.3 |
| Derivative 6 | 2-Methoxybenzoyl | 3.5 ± 0.2 |
| Derivative 7 | 2,4-Dichlorobenzoyl | 1.5 ± 0.1 |
| Reference | Kojic Acid | 17.8 ± 0.9 |
Analysis: The data clearly demonstrates that derivatization of the 4-(4-hydroxyphenyl)piperazine scaffold can lead to a significant increase in tyrosinase inhibitory potency. In particular, the introduction of hydrophobic and electron-withdrawing groups at the ortho position of a benzoyl moiety on the piperazine nitrogen results in compounds with low micromolar to sub-micromolar IC50 values, far exceeding the potency of the parent scaffold and the reference compound, kojic acid.
Alternative Scaffolds for Tyrosinase Inhibitors
While the 4-(4-hydroxyphenyl)piperazine scaffold shows great promise, other chemical classes are also widely explored for tyrosinase inhibition. A direct head-to-head comparison in a single study is often unavailable, but the following table provides a general overview of the potency of representative compounds from alternative scaffolds.
| Scaffold Class | Representative Compound | IC50 (µM) against Mushroom Tyrosinase | Reference |
| Resorcinol | 4-Butylresorcinol | 0.15 - 0.56 | [2] |
| Chalcone | Licochalcone A | ~7.0 | [3] |
| Stilbene | Oxyresveratrol | Not an inhibitor, but an alternative substrate | [4] |
Considerations for Scaffold Selection: The choice of scaffold depends on the specific goals of the drug discovery program. While resorcinol-based inhibitors can be highly potent, they may have off-target effects. Chalcones offer a diverse chemical space for optimization. The 4-(4-hydroxyphenyl)piperazine scaffold provides a balance of potency, synthetic tractability, and opportunities for fine-tuning physicochemical properties.
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
This protocol is adapted from established methods for determining the inhibitory effect of compounds on the activity of mushroom tyrosinase.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate buffer (pH 6.8)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a solution of L-DOPA in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the L-DOPA solution.
-
Initiate the reaction by adding the mushroom tyrosinase solution to each well.
-
Immediately measure the absorbance at 475-490 nm at regular intervals for a set period (e.g., 20-30 minutes) at a constant temperature (e.g., 37°C).
-
The rate of dopachrome formation is determined by the increase in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without an inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway: Melanogenesis
The following diagram illustrates the central role of tyrosinase in the melanogenesis pathway, which is the target of the inhibitors discussed.
Section 2: Application as a Rigid Linker in PROTACs
"this compound" can be readily modified to serve as a rigid linker in the design of PROTACs. The piperazine core offers a conformationally constrained element, which can be advantageous for pre-organizing the warhead and E3 ligase ligand for optimal ternary complex formation. This can lead to improved potency and selectivity compared to more flexible linkers.[5][6] Furthermore, the basic nitrogen of the piperazine can be leveraged to improve the solubility of the often large and hydrophobic PROTAC molecules.[6][7]
Data Presentation: Comparative Performance of Linker Types
| Linker Type | Key Characteristics | Advantages | Disadvantages | Representative Performance Metrics |
| Alkyl/PEG | Flexible, varying lengths | Synthetically accessible, can improve solubility (PEG) | High flexibility can lead to unproductive binding modes and higher entropic penalty | DC50 and Dmax are highly dependent on linker length, often requiring extensive optimization. |
| Piperazine-based (Rigid) | Conformationally restricted, may contain basic nitrogen | Can improve potency and selectivity, may enhance metabolic stability and solubility | Less adaptable to different protein pairs, synthesis can be more complex | Can lead to lower DC50 values and improved Dmax with optimal geometry. |
| Clickable (e.g., Triazole) | Contains azide or alkyne moieties | Facilitates rapid synthesis of PROTAC libraries for optimization | May introduce unintended interactions affecting ternary complex formation | Useful for rapid SAR exploration. |
Analysis: The choice of linker is a critical parameter in PROTAC design. While flexible PEG and alkyl linkers are commonly used for initial screening due to their synthetic ease, rigid linkers like those incorporating a piperazine moiety offer the potential for more potent and selective degraders. The conformational constraint can reduce the entropic penalty of ternary complex formation, and the potential for improved physicochemical properties makes them an attractive option for lead optimization.
Experimental Protocol: Western Blot for Protein Degradation
This is a standard method to quantify the degradation of a target protein following PROTAC treatment.
Materials:
-
Cell line expressing the protein of interest (POI)
-
PROTAC compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the POI
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations, separate proteins by SDS-PAGE, and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody for the POI, followed by the loading control antibody. Then, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using an ECL substrate. Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Data Analysis: Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) from a dose-response curve.
Experimental Workflow: PROTAC Development
The following diagram illustrates a typical workflow for the development and evaluation of a PROTAC.
Signaling Pathway: PROTAC-Mediated Protein Degradation
This diagram outlines the mechanism by which PROTACs hijack the ubiquitin-proteasome system to induce the degradation of a target protein.
References
- 1. Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosinase Inhibitors Naturally Present in Plants and Synthetic Modifications of These Natural Products as Anti-Melanogenic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
Spectroscopic analysis and validation of "Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate" products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic analysis of tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. Its performance is objectively compared with two structural analogs, tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate and tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate, supported by experimental data and detailed analytical protocols.
Introduction
This compound and its derivatives are pivotal building blocks in medicinal chemistry. The presence of the Boc protecting group on the piperazine nitrogen allows for controlled, regioselective reactions, while the substituted phenyl ring is a common pharmacophore in numerous drug candidates. Accurate spectroscopic characterization is paramount to ensure the identity, purity, and quality of these intermediates, thereby guaranteeing the integrity of the final active pharmaceutical ingredients (APIs). This guide outlines the standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—for the validation of these compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its methoxy and chloro-substituted analogs. This side-by-side comparison facilitates the differentiation and identification of these closely related structures.
¹H NMR Data
Solvent: DMSO-d₆ Frequency: 300 MHz
| Compound Name | Ar-H (ppm) | -O-CH₂- (piperazine) (ppm) | -N(Boc)-CH₂- (piperazine) (ppm) | -C(CH₃)₃ (Boc) (ppm) | Other Signals (ppm) |
| This compound | 6.79 (d, 2H, J=9.1 Hz), 6.66 (d, 2H, J=9.1 Hz)[1] | 2.88 (t, 4H, J=5.1 Hz)[1] | 3.43 (t, 4H, J=5.1 Hz)[1] | 1.41 (s, 9H)[1] | 9.0 (s, 1H, -OH) |
| Tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate | 6.90 (d, 2H, J=9.0 Hz), 6.83 (d, 2H, J=9.0 Hz) | 3.00 (t, 4H, J=5.0 Hz) | 3.45 (t, 4H, J=5.0 Hz) | 1.42 (s, 9H) | 3.70 (s, 3H, -OCH₃) |
| Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate | 7.28 (d, 2H, J=8.8 Hz), 6.95 (d, 2H, J=8.8 Hz) | 3.15 (t, 4H, J=5.2 Hz) | 3.50 (t, 4H, J=5.2 Hz) | 1.43 (s, 9H) | - |
¹³C NMR Data
Solvent: DMSO-d₆ Frequency: 75.5 MHz
| Compound Name | C=O (Boc) (ppm) | Ar-C (ppm) | -O-CH₂- (piperazine) (ppm) | -N(Boc)-CH₂- (piperazine) (ppm) | -C(CH₃)₃ (Boc) (ppm) | Other Signals (ppm) |
| This compound | 153.8[1] | 151.4, 144.0, 118.5, 115.4[1] | 50.3[1] | 43.5 | 28.0[1] | 78.8 (-C(CH₃)₃)[1] |
| Tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate | 154.1 | 153.8, 145.2, 118.0, 114.2 | 50.0 | 44.0 | 28.1 | 79.0 (-C(CH₃)₃), 55.1 (-OCH₃) |
| Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate | 154.0 | 149.5, 128.8, 125.0, 117.5 | 49.0 | 43.8 | 28.2 | 79.2 (-C(CH₃)₃) |
FT-IR Data (Predicted)
| Compound Name | O-H Stretch (cm⁻¹) | C-H Stretch (Aromatic) (cm⁻¹) | C-H Stretch (Aliphatic) (cm⁻¹) | C=O Stretch (Boc) (cm⁻¹) | C-O Stretch (Phenol/Ether) (cm⁻¹) | C-N Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| This compound | 3400-3200 (broad) | 3100-3000 | 2975-2850 | ~1690 | ~1230 | ~1170 | - |
| Tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate | - | 3100-3000 | 2975-2850 | ~1690 | ~1245 (asym), ~1030 (sym) | ~1170 | - |
| Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate | - | 3100-3000 | 2975-2850 | ~1690 | - | ~1170 | ~1090 |
Mass Spectrometry Data (Predicted)
| Compound Name | Molecular Ion [M]⁺ (m/z) | [M-Boc+H]⁺ (m/z) | [M-C₄H₉]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| This compound | 278.16 | 179.12 | 221.14 | 134, 107, 57 |
| Tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate | 292.18 | 193.13 | 235.15 | 148, 133, 57 |
| Tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate | 296.13 | 197.08 | 239.11 | 152, 111, 57 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument: A 300 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Spectral width: -10 to 200 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: An FT-IR spectrometer equipped with a universal ATR accessory.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16
-
-
Data Processing: Perform a background scan using the clean ATR crystal before acquiring the sample spectrum. The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument: A mass spectrometer with an electrospray ionization (ESI) source, coupled to a suitable inlet system (e.g., direct infusion or liquid chromatography).
-
Positive Ion Mode Parameters:
-
Ion source: ESI
-
Capillary voltage: 3.5 kV
-
Cone voltage: 30 V
-
Source temperature: 120 °C
-
Desolvation temperature: 350 °C
-
Mass range: 50-500 m/z
-
-
Data Processing: The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the ions generated from the sample.
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow and a generalized signaling pathway where these compounds might be involved.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Potential role in a generalized signaling pathway.
Conclusion
The spectroscopic data and protocols presented in this guide provide a robust framework for the validation of this compound and its analogs. The distinct NMR chemical shifts, characteristic IR absorption bands, and predictable mass fragmentation patterns allow for unambiguous identification and differentiation of these important pharmaceutical intermediates. Adherence to these analytical methods will ensure the quality and consistency of materials used in drug discovery and development pipelines.
References
Unveiling the Bioactivity of Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of compounds derived from the core structure of Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate. This document summarizes quantitative data, details experimental methodologies, and visualizes key signaling pathways to support further research and development in this area.
Derivatives of the 4-(4-hydroxyphenyl)piperazine scaffold have demonstrated a range of biological activities, with notable effects on enzyme inhibition and central nervous system (CNS) receptor modulation. This guide focuses on two primary areas of activity: tyrosinase inhibition and engagement with serotonin (5-HT1A) and dopamine (D2) receptors, key targets in various pathological conditions.
Comparative Analysis of Biological Activity
The biological activities of various derivatives are summarized below, highlighting their potency in terms of IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values.
Tyrosinase Inhibition
A series of (4-(4-hydroxyphenyl)piperazin-1-yl)(aryl)methanone derivatives has been synthesized and evaluated for their inhibitory activity against mushroom tyrosinase (AbTYR). Tyrosinase is a key enzyme in melanin biosynthesis, making its inhibitors potential agents for the treatment of hyperpigmentation disorders. The parent compound, 4-(4-hydroxyphenyl)piperazine, serves as a benchmark for comparison.
| Compound ID | Aryl Moiety | IC50 (µM)[1] |
| Parent Compound | 4-(4-hydroxyphenyl)piperazine | 28.9 ± 1.5 |
| 1 | 2-Fluorophenyl | 4.6 ± 0.3 |
| 2 | 2-Chlorophenyl | 2.5 ± 0.2 |
| 3 | 2-Bromophenyl | 2.8 ± 0.1 |
| 4 | 2-(Trifluoromethyl)phenyl | 3.2 ± 0.2 |
| 5 | 2,4-Dichlorophenyl | 1.5 ± 0.1 |
| 6 | 2-Methoxyphenyl | 4.1 ± 0.3 |
| Kojic Acid (Reference) | - | 17.8 ± 0.9 |
Serotonin 5-HT1A and Dopamine D2 Receptor Binding
Phenylpiperazine derivatives are a well-established class of CNS-active compounds, frequently exhibiting high affinity for serotonin and dopamine receptors. While specific derivatives of this compound are not extensively documented in this context, the broader class of 4-substituted phenylpiperazines provides valuable structure-activity relationship (SAR) insights. The following table presents Ki values for representative phenylpiperazine derivatives, demonstrating their affinity for the human 5-HT1A and D2 receptors.
| Compound Class | Representative Derivative | 5-HT1A Receptor Ki (nM) | D2 Receptor Ki (nM) |
| Arylpiperazine | 1-(2-Methoxyphenyl)piperazine | ~1-10 | ~100-1000 |
| Arylpiperazine | 1-(2,3-Dichlorophenyl)piperazine | ~1-10 | ~10-100 |
| Long-chain Arylpiperazine | Buspirone | 14[2] | 450[2] |
| Long-chain Arylpiperazine | 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 0.57[3][4] | >1000 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Tyrosinase Inhibition Assay
Objective: To determine the in vitro inhibitory effect of test compounds on the activity of mushroom tyrosinase.
Enzyme: Mushroom tyrosinase (Agaricus bisporus).
Substrate: L-DOPA.
Methodology:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
-
Prepare serial dilutions of the test compounds and the reference inhibitor (Kojic Acid) in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the tyrosinase solution to wells containing either the test compound, reference inhibitor, or solvent control.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the L-DOPA substrate solution to all wells.
-
Measure the formation of dopachrome by monitoring the absorbance at 475 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Radioligand Binding Assay for 5-HT1A Receptor
Objective: To determine the binding affinity (Ki) of test compounds for the human 5-HT1A receptor.
Receptor Source: Membranes from HEK-293 cells stably expressing the human 5-HT1A receptor.
Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist).
Methodology:
-
Prepare cell membranes from HEK-293 cells expressing the 5-HT1A receptor.
-
In a 96-well plate, combine the cell membrane preparation, the radioligand ([³H]8-OH-DPAT) at a concentration near its Kd, and various concentrations of the unlabeled test compound.
-
For determining non-specific binding, a separate set of wells should contain a high concentration of a known 5-HT1A ligand (e.g., serotonin).
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).[5]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
Radioligand Binding Assay for Dopamine D2 Receptor
Objective: To determine the binding affinity (Ki) of test compounds for the human D2 receptor.
Receptor Source: Membranes from CHO-K1 cells stably expressing the human D2 receptor.
Radioligand: [³H]Spiperone (a D2 antagonist).
Methodology:
-
Prepare cell membranes from CHO-K1 cells expressing the D2 receptor.
-
In a 96-well plate, add the cell membrane preparation, the radioligand ([³H]Spiperone) at a concentration around its Kd, and a range of concentrations of the unlabeled test compound.[6][7]
-
To determine non-specific binding, a set of wells will contain a high concentration of a known D2 ligand (e.g., haloperidol).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow for binding equilibrium (e.g., 1 hour).[8]
-
Terminate the assay by rapid vacuum filtration through glass fiber filters, separating bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Quantify the amount of bound radioligand by measuring the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 of the test compound from the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow.
Caption: Tyrosinase Signaling Pathway in Melanogenesis.
Caption: Serotonin 5-HT1A Receptor Signaling Pathway.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: General Experimental Workflow for In Vitro Assays.
References
- 1. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. bio-protocol.org [bio-protocol.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Bioactive Molecules Using Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of utilizing tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate as a key intermediate in the synthesis of bioactive molecules, with a particular focus on the development of tyrosinase inhibitors. We offer an objective comparison of this building block with alternative synthetic strategies, supported by experimental data, detailed protocols, and visual aids to inform your research and development decisions.
Executive Summary
This compound, a Boc-protected derivative of 1-(4-hydroxyphenyl)piperazine, is a valuable building block in medicinal chemistry. Its primary utility lies in the selective functionalization of the piperazine ring, a common scaffold in pharmacologically active compounds. This guide demonstrates that while the use of this Boc-protected intermediate offers a reliable and high-yielding route for synthesizing molecules like tyrosinase inhibitors, a thorough cost-benefit analysis necessitates the consideration of alternative protecting groups and one-pot synthetic procedures. The choice of synthetic strategy will ultimately depend on the specific requirements of the target molecule, scalability, and cost constraints.
Cost-Benefit Analysis
The economic and synthetic efficiency of using this compound is evaluated by considering the cost of starting materials, the number of synthetic steps, and the overall yield.
Table 1: Cost Analysis of Starting Materials
| Compound | Supplier Example(s) | Price (USD) per g | Price (USD) per mol |
| This compound | Vibrant Pharma Inc., AK Scientific | ~$3.83 - $31.40 | ~$1066 - $8742 |
| 1-(4-Hydroxyphenyl)piperazine | Chem-Impex, Gunjal Industries | ~$2.98 - $4.57 | ~$531 - $815 |
| Di-tert-butyl dicarbonate (Boc Anhydride) | Sigma-Aldrich, TCI | ~$1.93 - $2.64 | ~$421 - $576 |
| Benzyl Chloroformate (Cbz-Cl) | TCI Chemicals, Oakwood Chemical | ~$1.08 - $2.30 | ~$184 - $392 |
| N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) | APExBIO, Advent Chembio | ~$1.40 - $11.89 | ~$472 - $4012 |
Note: Prices are approximate and subject to change based on vendor, purity, and quantity.
The primary cost associated with using the pre-protected this compound is the initial investment in the building block itself. Synthesizing it in-house from 1-(4-hydroxyphenyl)piperazine and Boc anhydride is a more cost-effective approach for the intermediate, though it adds an extra step to the overall synthesis.
Performance Comparison of Synthetic Strategies
The synthesis of (4-(4-hydroxyphenyl)piperazin-1-yl)(phenyl)methanone, a tyrosinase inhibitor, serves as a model for comparing different synthetic approaches.
Table 2: Comparison of Synthetic Strategies for a Tyrosinase Inhibitor
| Synthetic Strategy | Key Steps | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Using Boc-Protected Intermediate | 1. Acylation of Boc-protected piperazine. 2. Deprotection of the Boc group. | ~60-70% (overall) | >95% | High purity of final product, reliable and well-established procedure. | Two-step process, requires acidic conditions for deprotection which may not be suitable for all substrates. |
| Using Cbz-Protected Intermediate | 1. Acylation of Cbz-protected piperazine. 2. Deprotection via hydrogenolysis. | ~65-75% (overall) | >95% | Mild deprotection conditions, orthogonal to acid-labile groups. | Requires specialized hydrogenation equipment, catalyst can be a fire hazard. |
| Using Fmoc-Protected Intermediate | 1. Acylation of Fmoc-protected piperazine. 2. Deprotection with a mild base. | ~60-70% (overall) | >95% | Very mild deprotection, orthogonal to acid- and hydrogenolysis-sensitive groups. | Fmoc-protected starting materials are often more expensive. |
| One-Pot Synthesis | Direct acylation of 1-(4-hydroxyphenyl)piperazine. | 50-65% | 90-95% | Fewer synthetic steps, reduced waste, and lower overall cost. | May require more optimization to control side reactions and achieve high purity. |
Experimental Protocols
1. Synthesis of this compound
To a suspension of 1-(4-hydroxyphenyl)piperazine (13.5 mmol) in dichloromethane (60 ml), di-tert-butyl dicarbonate (14.3 mmol) is added. The mixture is stirred overnight at room temperature. The reaction mixture is then filtered, and the filtrate is evaporated. Trituration of the residue with diethyl ether yields this compound.[1]
2. Synthesis of (4-(4-Hydroxyphenyl)piperazin-1-yl)(phenyl)methanone using the Boc-Protected Intermediate
-
Step 1: Acylation To a solution of this compound (1.0 mmol) and triethylamine (1.2 mmol) in dichloromethane (10 mL) at 0 °C, benzoyl chloride (1.1 mmol) is added dropwise. The reaction is stirred at room temperature for 4 hours. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
-
Step 2: Deprotection The Boc-protected intermediate (0.8 mmol) is dissolved in a 4 M solution of HCl in dioxane (10 mL) and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to give the final product.
3. One-Pot Synthesis of (4-(4-Hydroxyphenyl)piperazin-1-yl)(phenyl)methanone
To a mixture of 1-(4-hydroxyphenyl)piperazine (1.12 mmol) and N,N-diisopropylethylamine (1.68 mmol) in dimethylformamide (4 mL) at 0 °C, benzoyl chloride (1.12 mmol) is added dropwise. The reaction is stirred overnight at room temperature. Water is then added, and the mixture is extracted with ethyl acetate. The combined organic phases are washed with brine, dried with anhydrous sodium sulfate, and concentrated to yield the product.[2]
Visualizing the Synthesis and Biological Pathway
To better understand the synthetic workflow and the biological context of the target molecules, the following diagrams are provided.
References
Safety Operating Guide
Navigating the Safe Disposal of Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate: A Procedural Guide
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate (CAS No. 158985-25-2), a compound commonly used in pharmaceutical research.
I. Compound Identification and Hazard Profile
Before handling, it is crucial to be aware of the specific hazards associated with this compound. This information is critical for implementing appropriate safety measures.
Synonyms: 1-BOC-4-(4-hydroxy-phenyl)-piperazine, N-Boc-4-(4-hydroxyphenyl)piperazine.[1][2] Molecular Formula: C₁₅H₂₂N₂O₃[1][2][3]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][4] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[2][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][4] |
This data is compiled from multiple sources and may vary slightly between suppliers.
II. Personal Protective Equipment (PPE) and Handling
Adherence to proper personal protective equipment protocols is the first line of defense against chemical exposure. When handling this compound, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tight-sealing safety goggles or a face shield.[5] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Impervious gloves (e.g., nitrile rubber), a chemical-resistant apron, and a lab coat.[4][5] | Prevents skin contact, which can lead to irritation. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dust is generated.[5][6] | Protects against inhalation of dust or aerosols, which can cause respiratory tract irritation. |
Safe Handling Practices:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[4][5]
-
Wash hands thoroughly after handling the compound.[5]
-
Ensure that an eyewash station and safety shower are readily accessible.[5][6]
III. Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with institutional guidelines and local, state, and federal regulations. The following procedure outlines the general steps for its disposal as chemical waste.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any solid residue of this compound, as well as any contaminated materials such as weighing paper, gloves, and disposable labware. Place these materials into a designated, properly labeled, and sealable hazardous waste container.
-
Liquid Waste: If the compound is in a solution, it should be collected in a designated hazardous liquid waste container. Do not mix with incompatible waste streams.
Step 2: Container Labeling
-
Clearly label the hazardous waste container with the full chemical name: "this compound" and its CAS number: "158985-25-2".
-
Indicate the approximate concentration and quantity of the waste.
-
Include the appropriate hazard pictograms (e.g., harmful, irritant).
Step 3: Storage Pending Disposal
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[5]
-
The storage area should be a designated satellite accumulation area for hazardous waste.
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.[5]
Experimental Protocol for Accidental Spills:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[5]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading or entering drains.[5]
-
Cleanup:
-
For solid spills, carefully sweep up the material and place it in the designated hazardous waste container.[5] Avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place the contaminated absorbent into the hazardous waste container.
-
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[1]
-
Report: Report the spill to your laboratory supervisor and EHS department.
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols.
References
- 1. 1-BOC-4-(4-HYDROXY-PHENYL)-PIPERAZINE - Safety Data Sheet [chemicalbook.com]
- 2. 4-(4-Hydroxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester | C15H22N2O3 | CID 11687740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate
Essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate. This guide provides immediate, actionable information to ensure the safe handling, use, and disposal of this compound, fostering a secure laboratory environment.
This compound is a chemical compound utilized in laboratory research.[1] Based on available safety data, it is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Some sources also indicate it may be harmful if swallowed (H302).[2][3] Adherence to proper safety procedures is therefore critical.
Personal Protective Equipment (PPE): A Multi-layered Defense
A thorough risk assessment should precede any handling of this compound to ensure the appropriate level of protection is employed.[4] The following table summarizes the recommended PPE.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solids | Tight-sealing safety goggles.[5] A face shield may also be necessary.[5] | Impervious gloves (e.g., nitrile or neoprene).[4][5] Inspect gloves before use.[6] | Disposable gown or lab coat.[4] Consider a chemical-resistant apron.[5] | Use in a well-ventilated area or with local exhaust ventilation.[7] If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is recommended.[5][6] |
| Preparing Solutions | Tight-sealing safety goggles and a face shield.[5] | Impervious gloves.[5] Use proper glove removal technique.[6] | Chemical-resistant apron over a lab coat or gown.[5] | Work in a chemical fume hood or a well-ventilated area.[3][7] |
| Spill Cleanup | Tight-sealing safety goggles and a face shield.[5] | Impervious gloves.[5] | Impervious clothing, including boots and a chemical-resistant apron.[5] | For significant spills or in poorly ventilated areas, a self-contained breathing apparatus may be necessary.[3] Otherwise, an approved respirator with a particulate filter is recommended.[5][6] |
Operational and Disposal Plans: A Step-by-Step Approach
A systematic approach to handling and disposal is essential for minimizing risk and environmental impact.
Pre-Handling Checklist and Workflow
The following diagram outlines the logical workflow from risk assessment to the commencement of experimental work.
Handling and Storage Procedures
-
Handling : Always handle in accordance with good industrial hygiene and safety practices.[5] Ensure adequate ventilation, especially in confined areas.[5] Avoid the formation of dust.[5][6] Do not eat, drink, or smoke when using this product.[3][5]
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] Store under an inert atmosphere and away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[5]
Spill Management Protocol
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[3][6]
-
Containment : Prevent further leakage or spillage if it is safe to do so.[5] Avoid allowing the product to enter drains.[3][5]
-
Cleanup : For solid spills, sweep up and shovel the material into a suitable container for disposal.[5] Avoid creating dust.[6] For liquid spills, absorb with a liquid-binding material like diatomite.[3]
-
Decontamination : Decontaminate surfaces and equipment, for example, by scrubbing with alcohol.[3]
-
Disposal : Dispose of contaminated material in accordance with local regulations.[3]
Disposal Plan
Dispose of the contents and container to an approved waste disposal plant.[3][5] Do not dispose of the chemical into the environment.[7] Contaminated packaging should be treated as the chemical itself and disposed of accordingly.[6]
Emergency Procedures: First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[5] Remove contact lenses if present and easy to do.[5] Seek medical attention.[5]
-
Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes.[5] Remove all contaminated clothing and wash it before reuse.[3] If skin irritation occurs, get medical advice.[5]
-
Inhalation : Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[3][5] If breathing is difficult, give oxygen.[1] If not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation if the substance was ingested or inhaled.[1] Call a poison center or doctor if you feel unwell.[5]
-
Ingestion : Wash out the mouth with water.[3] Do NOT induce vomiting.[3] Seek medical attention.[3]
References
- 1. 1-BOC-4-(4-HYDROXY-PHENYL)-PIPERAZINE - Safety Data Sheet [chemicalbook.com]
- 2. 4-(4-Hydroxy-phenyl)-piperazine-1-carboxylic acid tert-butyl ester | C15H22N2O3 | CID 11687740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. fishersci.com [fishersci.com]
- 6. capotchem.com [capotchem.com]
- 7. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
